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D-Fructose-d2

Cat. No.: B12396431
M. Wt: 182.17 g/mol
InChI Key: BJHIKXHVCXFQLS-NDOHPCALSA-N
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Description

D-Fructose-d2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12396431 D-Fructose-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2

InChI Key

BJHIKXHVCXFQLS-NDOHPCALSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-Fructose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Fructose-d2, a deuterated analog of D-fructose. The incorporation of deuterium into fructose molecules is a valuable tool in metabolic research, drug development, and mechanistic studies, enabling researchers to trace the metabolic fate of fructose and understand its role in various biological pathways. This document details two primary synthetic routes, purification protocols, and analytical methods for the characterization of this compound.

Synthesis of this compound

Two principal methods for the synthesis of this compound are presented: the reduction of D-glucosone with a deuterated reducing agent and the direct ruthenium-catalyzed C-H deuteration of D-fructose.

Synthesis via Reduction of D-Glucosone

This method involves the enzymatic oxidation of D-glucose to D-glucosone, followed by the stereoselective reduction of the aldehyde group of D-glucosone to a deuterated primary alcohol, yielding this compound. The use of a deuterated reducing agent, such as sodium borodeuteride, is crucial for the introduction of the deuterium label.

Experimental Protocol:

Step 1: Enzymatic Oxidation of D-Glucose to D-Glucosone

  • Prepare an aqueous solution of D-glucose.

  • Introduce a suitable enzyme, such as pyranose-2-oxidase or glucose-2-oxidase, to the glucose solution.

  • Allow the enzymatic conversion to proceed until substantial conversion of glucose to D-glucosone is achieved. This can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The resulting D-glucosone solution can be used directly in the next step without prior isolation.

Step 2: Reduction of D-Glucosone to this compound

  • To the aqueous solution of D-glucosone, add a stoichiometric amount of a deuterated reducing agent, such as sodium borodeuteride (NaBD4).

  • The reaction can be conducted at ambient temperature and pressure.

  • The progress of the reduction can be monitored by TLC or HPLC to confirm the formation of fructose.

  • Upon completion, the reaction mixture will contain this compound, along with borate salts and potentially unreacted starting materials.

Logical Workflow for this compound Synthesis via D-Glucosone Reduction

G cluster_synthesis Synthesis of this compound D_Glucose D-Glucose Enzymatic_Oxidation Enzymatic Oxidation (e.g., Pyranose-2-oxidase) D_Glucose->Enzymatic_Oxidation D_Glucosone D-Glucosone Enzymatic_Oxidation->D_Glucosone Reduction Reduction with NaBD4 D_Glucosone->Reduction D_Fructose_d2_crude Crude this compound Reduction->D_Fructose_d2_crude

Caption: Workflow for the synthesis of this compound from D-glucose via a D-glucosone intermediate.

Ruthenium-Catalyzed C-H Deuteration

This method allows for the direct exchange of hydrogen atoms with deuterium on the fructose molecule using a ruthenium catalyst in the presence of a deuterium source, typically deuterium oxide (D2O). This approach can offer high selectivity for specific C-H bonds depending on the catalyst and reaction conditions.

Experimental Protocol:

  • Dissolve D-fructose in deuterium oxide (D2O).

  • Add a catalytic amount of a suitable ruthenium catalyst (e.g., a ruthenium pincer complex).

  • The reaction may require elevated temperatures to proceed efficiently.

  • The reaction progress and the extent of deuteration can be monitored by NMR spectroscopy and mass spectrometry.

  • Upon completion, the catalyst can be removed by filtration or chromatography.

Experimental Workflow for Ruthenium-Catalyzed Deuteration

G cluster_deuteration Ruthenium-Catalyzed Deuteration D_Fructose D-Fructose Reaction_Setup Dissolve in D2O Add Ru Catalyst D_Fructose->Reaction_Setup Heating Heat Reaction Mixture Reaction_Setup->Heating Monitoring Monitor by NMR/MS Heating->Monitoring Workup Catalyst Removal Monitoring->Workup D_Fructose_d2_crude Crude this compound Workup->D_Fructose_d2_crude

Caption: General workflow for the direct deuteration of D-fructose using a ruthenium catalyst.

Purification of this compound

The crude this compound obtained from either synthetic route will require purification to remove unreacted starting materials, catalysts, and byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.

Experimental Protocol: Preparative HPLC

  • Column Selection: A column suitable for carbohydrate separation, such as an amino-propyl or a specific carbohydrate analysis column, should be used.

  • Mobile Phase: A typical mobile phase for preparative HPLC of sugars is a mixture of acetonitrile and water. The gradient can be optimized to achieve the best separation of this compound from impurities.

  • Detection: Since fructose does not have a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended for monitoring the elution of the product.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Removal: The collected fractions are then subjected to solvent evaporation under reduced pressure to yield the purified this compound.

Purification and Analysis Workflow

G cluster_purification Purification and Analysis Crude_Product Crude this compound Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Purified_Product Pure this compound Solvent_Removal->Purified_Product QC_Analysis QC Analysis (NMR, MS) Purified_Product->QC_Analysis

Caption: Workflow for the purification and quality control analysis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound. Note that specific yields and purity levels will be dependent on the exact reaction conditions and purification efficiency.

Table 1: Synthesis and Purification Data

ParameterSynthesis via D-Glucosone ReductionRuthenium-Catalyzed Deuteration
Starting Material D-GlucoseD-Fructose
Deuterium Source Sodium borodeuteride (NaBD4)Deuterium oxide (D2O)
Typical Yield High (potentially >90%)Variable (dependent on catalyst)
Purification Method Preparative HPLCPreparative HPLC
Final Purity >98%>98%

Table 2: Analytical Characterization Data

Analytical TechniqueExpected Results for this compound
1H NMR Disappearance or reduction of signals corresponding to the deuterated positions.
13C NMR Potential splitting of carbon signals adjacent to deuterium due to C-D coupling.
Mass Spectrometry (MS) Increase in the molecular weight corresponding to the number of incorporated deuterium atoms.
Isotopic Purity Determined by mass spectrometry, typically >97 atom % D.

Signaling Pathway Involving Fructose Metabolism

The use of this compound is particularly relevant for tracing the metabolic fate of fructose. The following diagram illustrates a simplified overview of the initial steps of fructose metabolism in the liver.

Fructose Metabolism Pathway

G cluster_metabolism Fructose Metabolism in the Liver Fructose This compound Fructokinase Fructokinase Fructose->Fructokinase F1P Fructose-1-Phosphate-d2 Fructokinase->F1P AldolaseB Aldolase B F1P->AldolaseB DHAP Dihydroxyacetone Phosphate AldolaseB->DHAP Glyceraldehyde Glyceraldehyde-d1/d2 AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis

Caption: Simplified pathway of this compound metabolism in hepatocytes.

This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions tailored to their research needs.

Unveiling the Isotopic Fingerprint: A Technical Guide to the Physicochemical Properties of Deuterated Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and pharmaceutical development, the subtle substitution of hydrogen with its heavier isotope, deuterium, can unlock profound insights. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated fructose, offering a valuable resource for scientists leveraging these powerful isotopic tools. By altering reaction kinetics and metabolic pathways, deuterated fructose serves as an invaluable tracer and a strategic modification in drug design. This document delves into its synthesis, analytical characterization, and metabolic fate, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical Properties

The introduction of deuterium into the fructose molecule can subtly alter its physical and chemical characteristics. While extensive data for every possible deuterated isotopologue is not exhaustively available in the literature, this section compiles known values for key deuterated fructose species alongside the properties of non-deuterated D-fructose for comparative analysis.

Table 1: General Physicochemical Properties of D-Fructose and Deuterated Analogs
PropertyD-FructoseD-Fructose-6,6-d2D-Fructose-1,1,3,4,5,6,6-d7D-Fructose-d4
Molecular Formula C₆H₁₂O₆C₆H₁₀D₂O₆C₆H₅D₇O₆C₆H₈D₄O₆
Molecular Weight ( g/mol ) 180.16[1][2]182.17[3]187.20184.19
Melting Point (°C) 103-105 (dec.)[4]119-122 (dec.)119-122 (dec.)Not available
pKa (at 18°C) 12.06[1][4]Not availableNot availableNot available
Optical Rotation [α]D²⁰ -132° to -92° (c=2, H₂O)[4]-93.5° (c=2, H₂O with trace NH₄OH)Not availableNot available
Solubility Freely soluble in water; 1 g in 15 mL alcohol; 1 g in 14 mL methanol[4][5]Not availableNot availableWater: 100 mg/mL (requires sonication and warming)[6]
Isotopic Purity Not applicable≥98 atom % D97 atom % DNot available
Chemical Purity ≥99%≥99% (CP)99% (CP)Not available
Table 2: Spectroscopic Data of D-Fructose in Deuterated Solvent (D₂O)

This table summarizes the ¹H and ¹³C NMR chemical shifts for the major tautomers of D-fructose dissolved in deuterium oxide (D₂O). The presence of multiple tautomeric forms in solution leads to complex spectra.

Tautomer¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
β-pyranose H-1: 3.71, H-1': 3.56, H-3: 3.80, H-4: 3.90, H-5: 4.00, H-6: 4.03, H-6': 3.71[7]C-1: 64.9, C-2: 98.8, C-3: 68.4, C-4: 70.3, C-5: 70.0, C-6: 63.2
β-furanose H-1: 4.10, H-1': 3.65, H-3: 4.22, H-4: 4.09, H-5: 3.83, H-6: 3.75, H-6': 3.65[7]C-1: 63.8, C-2: 105.1, C-3: 76.8, C-4: 75.9, C-5: 82.3, C-6: 62.1
α-furanose H-1: 3.98, H-1': 3.70, H-3: 4.16, H-4: 4.15, H-5: 3.98, H-6: 3.70, H-6': 3.61[7]C-1: 64.3, C-2: 102.1, C-3: 81.3, C-4: 77.5, C-5: 80.9, C-6: 63.8
α-pyranose H-1: 3.69, H-1': 3.69, H-3: 4.06, H-4: 3.93, H-5: 3.86, H-6: 3.79, H-6': 3.79[7]C-1: 64.1, C-2: 98.9, C-3: 69.1, C-4: 70.6, C-5: 68.0, C-6: 63.5
keto (open-chain) H-1a: 4.14, H-1b: 4.08, H-3: 4.28[7]Not readily observed due to low concentration.

Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions such as concentration and temperature.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of deuterated compounds. The following sections outline generalized protocols based on established methodologies.

Synthesis of Deuterated Fructose

The synthesis of specifically deuterated fructose often involves enzymatic or chemical methods starting from labeled precursors or utilizing deuterium exchange reactions.

Protocol 1: General Procedure for Base-Catalyzed Deuterium Exchange

This method can be used to introduce deuterium at exchangeable positions.

  • Dissolution: Dissolve D-fructose in deuterium oxide (D₂O).

  • Basification: Add a catalytic amount of a base, such as pyridine or a basic ion-exchange resin, to facilitate the exchange of protons for deuterons at the hydroxyl and adjacent carbon positions.

  • Incubation: Stir the solution at a controlled temperature (e.g., room temperature to 50°C) for a specified period (hours to days) to allow for isotopic exchange. The duration and temperature will influence the extent of deuteration.

  • Neutralization and Purification: Neutralize the solution with an appropriate acid (if a soluble base was used) and remove the solvent under reduced pressure. The resulting deuterated fructose can be purified by recrystallization or chromatography.

Protocol 2: Enzymatic Synthesis of Specifically Labeled Fructose

Enzymes can be used for stereospecific deuteration. For example, aldolase can be used to synthesize fructose-6-phosphate from labeled precursors.

  • Reaction Mixture Preparation: Prepare a buffered solution containing the necessary substrates, such as dihydroxyacetone phosphate (DHAP) and a deuterated glyceraldehyde derivative, and the enzyme (e.g., fructose-6-phosphate aldolase).

  • Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

  • Reaction Termination: Stop the reaction by methods such as heat inactivation of the enzyme or addition of a quenching agent.

  • Purification: Purify the deuterated fructose phosphate product using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). The phosphate group can be removed enzymatically with a phosphatase if the free deuterated fructose is desired.

Analytical Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming the position and extent of deuteration.

  • Sample Preparation: Dissolve a precisely weighed amount of the deuterated fructose in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. Add an internal standard for chemical shift referencing if required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For deuterated compounds, ²H NMR can also be performed. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are valuable for unambiguous assignment of signals.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration at specific positions by comparing the integrals to those of non-deuterated protons. Analyze the chemical shifts and coupling constants to confirm the structure of the isotopologue.

Protocol 4: Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the isotopic enrichment.

  • Sample Preparation: Prepare a dilute solution of the deuterated fructose in a suitable solvent.

  • Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: Acquire the mass spectrum. The molecular ion peak will be shifted by the number of deuterium atoms incorporated.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. The fragmentation of deuterated fructose can provide information about the location of the deuterium labels within the molecule.

Signaling Pathways and Experimental Workflows

Deuterated fructose is instrumental in tracing metabolic pathways and understanding the flux through various biochemical reactions.

Fructose Metabolism Overview

The following diagram illustrates the primary metabolic pathways of fructose in the liver. Deuterated fructose can be used to trace the flow of carbon atoms through these pathways.

Fructose_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte Fructose_blood Fructose Fructose Fructose Fructose_blood->Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glucose Glucose DHAP->Glucose Gluconeogenesis Glyceraldehyde->G3P Triose Kinase Pyruvate Pyruvate G3P->Pyruvate Glycolysis G3P->Glucose Gluconeogenesis Lipids Lipids Pyruvate->Lipids De Novo Lipogenesis Lactate Lactate Pyruvate->Lactate Glucose->Fructose_blood Release to Blood Glycogen Glycogen Glucose->Glycogen Lactate->Fructose_blood Release to Blood

Caption: Major metabolic pathways of fructose in the liver.

Experimental Workflow for Isotopic Tracer Studies

This diagram outlines a typical workflow for conducting a metabolic study using deuterated fructose.

Isotopic_Tracer_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation A Administer Deuterated Fructose to Model System (e.g., cell culture, animal) B Collect Biological Samples (e.g., blood, tissue, urine) at Time Points A->B C Metabolite Extraction and Derivatization B->C D LC-MS or GC-MS Analysis C->D E NMR Spectroscopy C->E F Isotopologue Distribution Analysis D->F E->F G Metabolic Flux Analysis F->G H Pathway Identification and Quantification G->H

Caption: Workflow for metabolic studies using deuterated fructose.

Conclusion

Deuterated fructose is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its unique physicochemical properties, arising from the carbon-deuterium bond's greater stability, allow for the precise tracing of metabolic fates and the strategic modulation of pharmacokinetic profiles. This guide provides a foundational understanding of these properties, along with practical experimental frameworks. As research continues to unravel the complexities of metabolism and disease, the application of deuterated fructose and other isotopically labeled compounds will undoubtedly play a pivotal role in advancing scientific discovery and therapeutic innovation.

References

Navigating the Nuances of D-Fructose-d2: An In-depth Technical Guide to Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds as internal standards in quantitative analysis and as tracers in metabolic research has underscored the critical need for accurate and robust methods to determine their isotopic purity. This guide provides a comprehensive technical overview of the core methodologies for the isotopic purity analysis of D-Fructose-d2, a key molecule in metabolic studies. Detailed experimental protocols, data presentation, and visual workflows are provided to equip researchers with the necessary tools for precise and reliable analysis.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled form of D-Fructose where two hydrogen atoms have been replaced by deuterium. This isotopic substitution allows for its use as a tracer in metabolic flux analysis and as an internal standard in mass spectrometry-based quantification. The isotopic purity, a measure of the percentage of the deuterated isotope relative to its unlabeled counterpart, is a critical parameter that directly impacts the accuracy of experimental results.

Core Analytical Techniques for Isotopic Purity Determination

The primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining both the chemical purity and isotopic enrichment of a sample.[1][2]

Key Principles:

  • Deuterium NMR (²H-NMR): Directly detects the deuterium nuclei, providing information about the location and extent of deuteration.[3] The integration of the deuterium signal relative to a known internal standard allows for quantification.

  • Proton NMR (¹H-NMR): The absence or reduction of signals at specific positions in the ¹H spectrum, compared to the spectrum of unlabeled D-Fructose, indicates deuterium incorporation.

  • Carbon-13 NMR (¹³C-NMR): Can also be used to assess deuteration, as the coupling between carbon and deuterium (C-D) differs from the coupling between carbon and hydrogen (C-H).

Challenges in NMR Analysis of Fructose: Fructose in solution exists as a complex mixture of tautomers (α- and β-pyranose, α- and β-furanose, and the open-chain keto form), which can lead to overlapping signals in the NMR spectrum, complicating analysis.[4] Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can help to resolve these complex spectra.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the mass difference between deuterated and non-deuterated molecules.

Common MS Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the polar fructose molecule to make it volatile. This method offers excellent chromatographic separation and sensitive detection.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Directly analyzes the sample in the liquid phase, often with minimal sample preparation. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopic peaks.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of this compound.

Table 1: Typical Specifications of Commercially Available this compound

ParameterSpecificationSource
Isotopic Purity≥ 98 atom % D[9][10]
Chemical Purity≥ 98%[9][11][12]
Molecular Weight182.17 g/mol (for D-Fructose-6,6-d2)[9][10]

Table 2: Common Analytical Techniques and Their Performance

TechniqueLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
qNMRDependent on instrument and concentrationNon-destructive, provides structural informationLower sensitivity compared to MS, complex spectra
GC-MSLOD: ~0.07-0.27 mg/L (for underivatized sugars)High sensitivity and resolutionRequires derivatization, potential for sample degradation
HPLC-MSLOD: ~0.07-0.27 mg/L (for underivatized sugars)High sensitivity and specificity, no derivatization neededMatrix effects can suppress ionization

Experimental Protocols

Sample Preparation for Isotopic Analysis

Proper sample preparation is crucial for accurate results. For biological samples, this may involve extraction and purification steps to remove interfering substances.

General Protocol for Sample Preparation:

  • Extraction: For biological tissues, extraction with a suitable solvent (e.g., methanol/water mixture) is necessary to isolate the fructose.

  • Deproteinization: For plasma or serum samples, precipitation of proteins using agents like acetonitrile or zinc sulfate is required.

  • Purification: Solid-phase extraction (SPE) can be used to remove salts and other interfering compounds.

  • Drying: Samples are typically dried under a stream of nitrogen or by lyophilization before derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS and NMR).

Quantitative NMR (qNMR) Protocol for Isotopic Purity
  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid).

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the analyte (residual protons in this compound) and the internal standard.

    • Calculate the concentration of the analyte based on the integral ratio and the known concentration of the internal standard.

    • The isotopic purity can be determined by comparing the integral of a specific proton signal in the deuterated sample to the corresponding signal in a non-deuterated fructose standard of known concentration.

GC-MS Protocol for Isotopic Enrichment
  • Derivatization:

    • To a dried sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of hydroxylamine hydrochloride in pyridine followed by acetic anhydride to form the oxime-acetate derivative.

    • Heat the reaction mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for the molecular ions and characteristic fragments of both the deuterated and non-deuterated fructose derivatives.

  • Data Analysis:

    • Determine the peak areas for the ions corresponding to the deuterated (M+2) and non-deuterated (M) fructose.

    • Calculate the isotopic enrichment by taking the ratio of the peak area of the deuterated species to the sum of the peak areas of both the deuterated and non-deuterated species.

HPLC-MS Protocol for Isotopic Purity
  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, typically the mobile phase used for the HPLC separation.

  • HPLC Separation:

    • Use a column suitable for carbohydrate analysis, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Employ an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Acquire data in full scan mode to observe the molecular ions of both the deuterated and non-deuterated fructose.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the deuterated ([M-H+2]⁻) and non-deuterated ([M-H]⁻) fructose.

    • Calculate the isotopic purity from the ratio of the integrated peak areas.

Visualization of Workflows and Pathways

General Workflow for Isotopic Purity Analysis

G Figure 1: General Workflow for this compound Isotopic Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample This compound Sample Extraction Extraction & Purification Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional NMR qNMR Extraction->NMR LCMS HPLC-MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Integration Peak Integration NMR->Integration GCMS->Integration LCMS->Integration Calculation Isotopic Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General Workflow for this compound Isotopic Purity Analysis

Metabolic Pathway of Fructose

This compound is often used to trace the metabolic fate of fructose. The following diagram illustrates the primary hepatic metabolism of fructose.

G Figure 2: Simplified Hepatic Fructose Metabolism Fructose This compound F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP G3P Glyceraldehyde-3-Phosphate F1P->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Glucose Glucose Pyruvate->Glucose Gluconeogenesis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lipogenesis De Novo Lipogenesis AcetylCoA->Lipogenesis

Caption: Simplified Hepatic Fructose Metabolism

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. This guide has outlined the primary analytical techniques, provided quantitative data, and detailed experimental protocols for NMR and MS-based analyses. By understanding the principles and practical considerations of these methods, researchers can ensure the quality of their deuterated standards and the reliability of their experimental outcomes. The provided workflows and pathway diagrams offer a visual summary to aid in the conceptualization and execution of these analytical procedures.

References

A Technical Guide to D-Fructose-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the commercial landscape, key technical data, and applications of deuterated D-Fructose in metabolic research.

This technical guide provides a comprehensive overview of D-Fructose-d2, a stable isotope-labeled sugar crucial for researchers, scientists, and drug development professionals. This document details its commercial availability, key quantitative specifications, and its application in metabolic studies, offering insights into experimental design and data interpretation.

Commercial Suppliers and Quantitative Data

This compound, specifically D-Fructose-6,6-d2, is available from several reputable commercial suppliers specializing in stable isotopes. The quantitative data for these products are critical for experimental design and interpretation. Below is a summary of offerings from key suppliers.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityMolecular Weight
Sigma-Aldrich D-Fructose-6,6-d2285979-75-1≥98 atom % D≥99% (CP)182.17
Cambridge Isotope Laboratories, Inc. D-Fructose (6,6-D₂, 98%)285979-75-198%Not Specified182.17
MedChemExpress (MCE) This compoundNot SpecifiedNot SpecifiedNot Specified182.17
Biotrend D-Fructose-6-d2285979-75-1Not SpecifiedHighly Purified182.17
Alfa Chemistry D-Fructose-6,6-d2285979-75-1Not SpecifiedNot Specified182.17

Experimental Protocols: Metabolic Tracing with this compound

Stable isotopes of fructose are invaluable tools for tracing its metabolic fate in vivo. Deuterium-labeled fructose, in particular, is increasingly used in metabolic flux analysis and imaging studies due to its non-radioactive nature and the relative ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vivo Deuterium Metabolic Imaging (DMI)

A key application of this compound is in deuterium metabolic imaging (DMI), a non-invasive technique to measure the uptake and metabolism of substrates in real-time.[1][2]

Objective: To measure and compare the hepatic uptake and metabolism of glucose versus fructose.

Methodology:

  • Animal Model: C57BL/6J mice are typically used.

  • Isotope Administration: A solution of [6,6’-2H2]fructose in saline is administered via intravenous (IV) bolus injection or slow infusion.

  • Imaging: Dynamic 2H magnetic resonance spectroscopy (MRS) is performed to acquire spectra from the liver.

  • Data Analysis: The time course of the deuterated fructose/glucose signal and the production of deuterated water (HDO) are monitored to determine the rates of uptake and metabolism.[1][2]

Metabolic Flux Analysis using Mass Spectrometry

Objective: To quantify the contribution of fructose to various metabolic pathways, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Methodology:

  • Cell Culture or Animal Model: The experimental system is exposed to a medium or diet containing this compound.

  • Metabolite Extraction: After a defined period, metabolites are extracted from cells, tissues, or biofluids.

  • Derivatization: Metabolites are often derivatized to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.

  • MS Analysis: The isotopic enrichment of downstream metabolites is measured by MS. The mass isotopomer distribution reveals the pathways through which the deuterium label has been incorporated.

Signaling and Metabolic Pathways

The metabolism of fructose primarily occurs in the liver. Understanding the metabolic fate of the deuterium label from this compound is key to interpreting experimental results. The following diagrams illustrate the initial steps of fructose metabolism and a conceptual workflow for a this compound tracing experiment.

Fructose_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte D-Fructose-d2_blood This compound D-Fructose-d2_cell This compound D-Fructose-d2_blood->D-Fructose-d2_cell GLUT2/5 Fructose-1-P-d2 Fructose-1-Phosphate-d2 D-Fructose-d2_cell->Fructose-1-P-d2 Fructokinase DHAP Dihydroxyacetone Phosphate Fructose-1-P-d2->DHAP Aldolase B Glyceraldehyde-d2 Glyceraldehyde-d2 Fructose-1-P-d2->Glyceraldehyde-d2 Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde-3-P-d2 Glyceraldehyde-3-Phosphate-d2 Glyceraldehyde-d2->Glyceraldehyde-3-P-d2 Triose Kinase Glyceraldehyde-3-P-d2->Glycolysis

Caption: Initial steps of this compound metabolism in the liver.

Experimental_Workflow Start Start: Animal Model or Cell Culture Isotope Administer this compound Start->Isotope Incubation Incubation / Time Course Isotope->Incubation Sampling Collect Samples (Tissues, Biofluids, Cells) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Analytical Platform (NMR or MS) Extraction->Analysis Data Data Processing and Isotopomer Analysis Analysis->Data Interpretation Metabolic Flux Interpretation Data->Interpretation

Caption: A typical experimental workflow for a this compound tracing study.

References

Navigating the Isotopic Landscape: A Technical Guide to D-Fructose-d2 Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for D-Fructose-d2, a deuterated form of the natural monosaccharide D-Fructose. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize or plan to utilize this stable isotope-labeled compound in their work. By summarizing key safety data, outlining experimental protocols, and visualizing relevant biological pathways, this guide aims to ensure the safe and effective application of this compound in a laboratory setting.

Section 1: Safety and Handling

Hazard Identification and Classification

Based on the available data for D-Fructose, this compound is not classified as a hazardous substance.[7][8][9] It is a white, crystalline solid that is odorless.[10]

Potential Health Effects:

  • Eye Contact: May cause mild eye irritation.[10]

  • Skin Contact: Low hazard for usual industrial handling.[10]

  • Ingestion: Low hazard for usual industrial handling.[10]

  • Inhalation: Dust may be irritating to the respiratory tract.[10]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Fructose. These values are expected to be very similar for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀D₂O₆ (for this compound)N/A
Molecular Weight Approx. 182.17 g/mol (for this compound)N/A
Appearance White crystalline powder[11]
Odor Odorless[10]
Melting Point 103-105 °C[7]
Solubility Freely soluble in water[7]
Stability Stable under normal conditions[10]
Handling and Storage

Handling:

  • Ensure adequate ventilation to avoid dust formation.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[7][12]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Store away from strong oxidizing agents.[10]

First Aid Measures
ExposureFirst Aid MeasuresSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[10]
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops or persists.[10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.N/A
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms appear.[10]

Section 2: Experimental Protocols

This compound is a valuable tool in metabolic research, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to trace metabolic pathways.[13][14][15]

NMR Spectroscopic Analysis of this compound in Solution

This protocol is adapted from a study on the tautomeric composition of D-fructose in D₂O.

Objective: To determine the tautomeric distribution of this compound in an aqueous solution using ¹H NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in deuterium oxide (D₂O).

  • Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period to reach tautomeric equilibrium.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at the desired temperature.

  • Data Analysis: Integrate the signals corresponding to the different tautomers (β-pyranose, β-furanose, α-furanose, and α-pyranose) to determine their relative concentrations.

Enzymatic Assay for D-Fructose Quantification

This protocol can be used to determine the concentration of D-Fructose, and by extension this compound, in a sample.

Principle:

D-Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (F-6-P). Phosphoglucose isomerase (PGI) then converts F-6-P to glucose-6-phosphate (G-6-P). Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G-6-P, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the amount of D-Fructose in the sample.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing buffer, ATP, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Sample Preparation: Prepare the sample solution containing this compound.

  • Reaction Initiation: Add phosphoglucose isomerase to the reaction mixture to start the conversion of fructose-6-phosphate.

  • Absorbance Measurement: Monitor the change in absorbance at 340 nm until the reaction is complete.

  • Calculation: Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADPH.

Section 3: Signaling Pathways and Logical Relationships

The primary metabolic pathway for fructose is fructolysis, which occurs mainly in the liver.[16] this compound is expected to follow the same pathway, with potential differences in reaction rates.

Fructolysis Pathway

The following diagram illustrates the key steps in the fructolysis pathway.

Fructolysis_Pathway This compound This compound F1P Fructose-1-Phosphate-d2 This compound->F1P DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d1 F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-d1 DHAP->G3P Triosephosphate Isomerase Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis G3P->Glycolysis

Fructolysis pathway for this compound.
Experimental Workflow for Stable Isotope Tracing

The use of this compound as a tracer in metabolic studies follows a general workflow to track its fate through various metabolic pathways.

Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Tracer_Admin Administer this compound (e.g., in vivo or in vitro) Sample_Collection Collect Biological Samples (e.g., plasma, tissue) Tracer_Admin->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis NMR_Analysis NMR Spectroscopy Analysis Metabolite_Extraction->NMR_Analysis Flux_Analysis Metabolic Flux Analysis MS_Analysis->Flux_Analysis NMR_Analysis->Flux_Analysis Pathway_Mapping Pathway Mapping Flux_Analysis->Pathway_Mapping

General workflow for stable isotope tracing studies.
Fructose Signaling

While primarily a metabolite, fructose can also act as a signaling molecule. The following diagram depicts a simplified representation of a fructose signaling pathway identified in plants, which may provide a conceptual framework for investigating similar pathways in other organisms.

Fructose_Signaling Fructose This compound FINS1 FINS1/FBP (Putative Sensor) Fructose->FINS1 Downstream Downstream Signaling (e.g., Gene Expression) FINS1->Downstream ABA_Pathway Abscisic Acid (ABA) Pathway ABA_Pathway->FINS1 Seedling_Dev Physiological Response Downstream->Seedling_Dev

A simplified fructose signaling pathway.

Section 4: Conclusion

This compound is a valuable research tool with a safety profile that can be effectively managed by following standard laboratory safety procedures for non-hazardous chemical solids. Its primary utility lies in its application as a stable isotope tracer for metabolic research, enabling detailed investigation of fructolysis and related metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to safely and effectively incorporate this compound into their studies. As with any chemical, it is imperative to consult the most current safety information from the supplier and to conduct a thorough risk assessment before use.

References

The Deuterium Shift: A Technical Guide to the Historical and Contemporary Use of Deuterium-Labeled Sugars in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has proven to be a powerful tool in the study of biological systems. Deuterium-labeled compounds, particularly sugars, have been instrumental in unraveling complex metabolic pathways, understanding disease states, and accelerating drug discovery and development.[1][2] This technical guide provides an in-depth exploration of the historical context, key experimental methodologies, and quantitative data associated with the use of deuterium-labeled sugars.

The journey of deuterium-labeled sugars in research began in the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg, who first utilized deuterium as a metabolic tracer.[3] However, the initial excitement was tempered by concerns over kinetic isotope effects and the concurrent rise of more easily detectable radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).[4] It was not until the development of more sensitive analytical techniques, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS), that the full potential of deuterium labeling could be realized.[4][5] The turn of the 21st century has witnessed a renaissance in the use of deuterium-labeled sugars, largely driven by the advent of Deuterium Metabolic Imaging (DMI), a non-invasive technique for mapping metabolic activity in vivo.[5][6][7]

This guide will delve into the core applications of deuterium-labeled sugars, including metabolic flux analysis, pharmacokinetic studies, and the elucidation of enzymatic mechanisms. We will provide detailed experimental protocols for key techniques, present quantitative data in a clear and comparative format, and visualize complex pathways and workflows to facilitate a deeper understanding of this critical technology.

Data Presentation: Quantitative Insights into Deuterium Labeling

The quantitative data derived from studies using deuterium-labeled sugars are crucial for interpreting metabolic processes. The following tables summarize key parameters such as isotopic enrichment, kinetic isotope effects, and label loss.

Labeled SugarOrganism/SystemTissue/Cell TypeIsotopic Enrichment (%)Analytical MethodReference
[6,6'-²H₂]-glucoseHumanBrain (Gray Matter)~1.99 mM (¹H-Glc)DMI[8]
[6,6'-²H₂]-glucoseHumanBrain (White Matter)~1.66 mM (¹H-Glc)DMI[8]
[6,6'-²H₂]-glucoseRatBrain74 ± 9 (newly formed plasma glucose)GC/MS[9][10]
[U-²H₇]glucoseHumanBrain1.8 ± 0.3 (HDO signal ratio vs. [6,6'-²H₂]-glucose)DMI[11]
[U-²H₇]glucoseHumanBrain1.7 ± 0.3 (Glx signal ratio vs. [6,6'-²H₂]-glucose)DMI[11]

Table 1: Isotopic Enrichment of Deuterium-Labeled Glucose and its Metabolites in vivo. This table provides examples of the levels of deuterium enrichment observed in different tissues and metabolites following the administration of deuterium-labeled glucose. These values are critical for assessing the sensitivity and feasibility of metabolic studies.

SubstrateEnzyme/PathwayKinetic Isotope Effect (kH/kD)SystemReference
[U-²H₇]glucoseGlycolysis~1.1 - 1.3Perfused Rat Hearts[12]
d₄-Spore PhotoproductSpore Photoproduct LyaseApparent (DV) KIE ~6, Competitive (DV/K) KIE ~20In vitro[13]
Deuterated SubstratesGeneral C-H bond cleavage6-10Theoretical[14]
NADL (L=H,D)Glycerol-3-Phosphate Dehydrogenase1.5 - 3.1In vitro[15]

Table 2: Kinetic Isotope Effects (KIEs) in Reactions Involving Deuterium-Labeled Sugars. The kinetic isotope effect, the change in reaction rate upon isotopic substitution, can provide valuable information about reaction mechanisms. A significant KIE indicates that the C-H bond is broken in the rate-determining step of the reaction.

Labeled SubstrateMetaboliteLabel Loss (%)SystemReference
[6,6-²H₂]-glucoseLactate15.7 ± 2.6Rat Brain[16]
[6,6-²H₂]-glucoseGlutamate37.9 ± 1.1Rat Brain[16]
[6,6-²H₂]-glucoseGlutamine41.5 ± 5.2Rat Brain[16]
[2-²H₃]-acetateGlutamate14.4 ± 3.4Rat Brain[16]
[2-²H₃]-acetateGlutamine13.6 ± 2.2Rat Brain[16]

Table 3: Deuterium Label Loss in Metabolic Pathways. Understanding the extent of deuterium label loss through exchange reactions is essential for accurate metabolic flux analysis. This table quantifies the loss of deuterium from labeled substrates as they are converted to downstream metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled sugars.

Protocol 1: Synthesis of [6,6'-²H₂]-D-Glucose

This protocol is a generalized representation based on common chemical synthesis methods.

Materials:

  • D-Glucose

  • Deuterium oxide (D₂O)

  • Ruthenium on carbon (Ru/C) catalyst

  • Hydrogen gas (H₂)

  • Anhydrous solvents (e.g., methanol, ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Dissolution: Dissolve D-glucose in D₂O.

  • Catalytic Exchange: Add the Ru/C catalyst to the solution.

  • Hydrogenation/Deuteration: Place the reaction mixture under a hydrogen atmosphere and stir vigorously at a controlled temperature and pressure. The ruthenium catalyst facilitates the exchange of hydrogen atoms at the C6 position with deuterium from the D₂O solvent.[17]

  • Monitoring: Monitor the reaction progress using NMR spectroscopy to determine the extent of deuteration.

  • Purification: Once the desired level of deuteration is achieved, filter the catalyst and purify the [6,6'-²H₂]-D-glucose from the reaction mixture using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of Glucose Metabolism

This protocol outlines a typical DMI experiment in a human subject.

Subject Preparation:

  • Subjects should fast overnight prior to the study.

  • Obtain informed consent and ensure all ethical guidelines are followed.

Administration of Labeled Glucose:

  • Administer a solution of [6,6'-²H₂]-D-glucose (typically 0.75 g/kg body weight) orally.[11]

  • Allow a period of 30-45 minutes for the glucose to be absorbed and metabolized before starting the imaging acquisition for steady-state measurements.[7] For dynamic studies, administration can occur within the MRI scanner.[7]

DMI Data Acquisition:

  • Position the subject in a high-field MRI scanner (e.g., 7T).

  • Acquire anatomical reference images (e.g., T1-weighted MRI).

  • Perform a 3D MR Spectroscopic Imaging (MRSI) acquisition using a pulse-acquire sequence with phase-encoding gradients to obtain spatially resolved deuterium spectra.[7]

  • Acquire data over a period of time (e.g., 90 minutes) to observe the dynamic changes in deuterated metabolites.[11]

Data Processing and Analysis:

  • Process the raw MRSI data, including Fourier transformation and phase correction.

  • Perform spectral fitting on the deuterium spectra from each voxel to quantify the signal intensities of deuterated glucose, lactate, and glutamate+glutamine (Glx).[7]

  • Generate metabolic maps by overlaying the quantified metabolite concentrations onto the anatomical images.

Protocol 3: GC/MS-based Metabolic Flux Analysis

This protocol describes the analysis of deuterium-labeled glucose and its metabolites from plasma samples.

Sample Preparation:

  • Collect blood samples at various time points after administration of deuterium-labeled glucose.

  • Separate plasma by centrifugation.

  • Deproteinize the plasma samples.

Derivatization:

  • Derivatize the glucose and other metabolites in the plasma extract to make them volatile for GC analysis. A common method is the preparation of aldonitrile pentaacetate derivatives.[9][10]

GC/MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC/MS).

  • Separate the different metabolites based on their retention times on the GC column.

  • Analyze the mass spectra of the eluting compounds to determine the mass isotopomer distributions, which reveal the extent and position of deuterium labeling.[9][10]

Data Analysis:

  • Correct the raw mass isotopomer data for the natural abundance of isotopes.

  • Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and calculate the fluxes through different pathways.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

glycolysis_deuterium_tracing cluster_glucose [6,6'-2H2]-Glucose cluster_g6p Glucose-6-Phosphate cluster_f6p Fructose-6-Phosphate cluster_dhap DHAP cluster_g3p Glyceraldehyde-3-Phosphate cluster_pyruvate [3,3-2H2]-Pyruvate cluster_lactate [3,3-2H2]-Lactate Glc HO-CH2(2H)-CH(OH)-CH(OH)-CH(OH)-CH(OH)-CHO G6P HO-CH2(2H)-CH(OH)-CH(OH)-CH(OH)-CH(OH)-CH2OPO3^2- Glc->G6P Hexokinase F6P HO-CH2(2H)-C(O)-CH(OH)-CH(OH)-CH(OH)-CH2OPO3^2- G6P->F6P Phosphoglucose Isomerase DHAP HO-CH2-C(O)-CH2OPO3^2- F6P->DHAP Aldolase G3P O=CH-CH(OH)-CH2OPO3^2- F6P->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase Pyr CH2(2H)-C(O)-COO- G3P->Pyr Glycolytic Steps Lac CH2(2H)-CH(OH)-COO- Pyr->Lac Lactate Dehydrogenase

Caption: Glycolysis pathway showing the tracing of deuterium from [6,6'-²H₂]-glucose to lactate.

tca_cycle_deuterium_tracing cluster_pyruvate [3,3-2H2]-Pyruvate cluster_acetylcoa [2,2-2H2]-Acetyl-CoA cluster_citrate Citrate cluster_akg alpha-Ketoglutarate cluster_glutamate [4,4-2H2]-Glutamate Pyr CH2(2H)-C(O)-COO- AcCoA CH2(2H)-C(O)-SCoA Pyr->AcCoA Pyruvate Dehydrogenase Cit AcCoA->Cit Citrate Synthase aKG Cit->aKG TCA Cycle Steps Glu COO- | CH(NH3+) | CH2 | CH2(2H) | COO- aKG->Glu Glutamate Dehydrogenase or Transaminase

Caption: TCA cycle entry showing deuterium incorporation from pyruvate into glutamate.

dmi_workflow cluster_administration 1. Substrate Administration cluster_mri 2. MRI Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Data Analysis Admin Oral or IV administration of [6,6'-2H2]-D-glucose MRI 3D MR Spectroscopic Imaging (MRSI) on high-field MRI scanner Admin->MRI Processing Spectral fitting of deuterium spectra MRI->Processing Analysis Generation of metabolic maps (Glucose, Lactate, Glutamate) Processing->Analysis

Caption: A simplified experimental workflow for a Deuterium Metabolic Imaging (DMI) study.

Conclusion

The use of deuterium-labeled sugars has evolved from a niche technique in early metabolic research to a cornerstone of modern systems biology and drug development. The historical challenges of detection and concerns over kinetic isotope effects have been largely overcome by technological advancements, paving the way for powerful applications like Deuterium Metabolic Imaging. This guide has provided a comprehensive overview of the historical context, detailed experimental protocols for key applications, and a compilation of essential quantitative data. The visualizations of metabolic pathways and experimental workflows further clarify the intricate processes involved. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for harnessing the full potential of deuterium-labeled sugars to advance our understanding of health and disease.

References

Unveiling Metabolic Secrets: The Theoretical Basis and Application of D-Fructose-d2 in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continually evolving, demanding more precise and non-invasive tools to dissect complex biological pathways. In this context, stable isotope tracers have become indispensable. Among these, deuterium-labeled compounds, particularly D-Fructose-d2, are gaining prominence for their unique advantages in in vivo metabolic investigations. This technical guide provides a comprehensive overview of the theoretical underpinnings, experimental considerations, and key applications of this compound in tracer studies, with a focus on Deuterium Metabolic Imaging (DMI).

Core Principles: Why this compound?

The utility of this compound, most commonly in the form of [6,6′-2H2]fructose, as a metabolic tracer stems from several key principles:

  • Low Natural Abundance of Deuterium: Deuterium (2H) has a very low natural abundance (approximately 0.0115%).[1] This results in a minimal background signal, allowing for the sensitive detection of the tracer and its metabolic products.[1]

  • Non-Radioactive and Biocompatible: As a stable isotope, this compound is non-radioactive, making it safe for longitudinal studies in both preclinical models and human subjects.

  • Unique Fructose Metabolism: Unlike glucose, which is utilized by most tissues, fructose is predominantly metabolized in the liver.[2] This organ-specific uptake makes this compound an excellent probe for investigating hepatic metabolism.[1][3] Over 80% of ingested fructose is metabolized by the liver in the first pass.[2]

  • Bypassing Key Glycolytic Regulation: Fructose enters the glycolytic pathway downstream of the major rate-limiting enzyme, phosphofructokinase.[4] This distinct entry point allows for the study of metabolic fluxes that are not subject to the same regulatory controls as glucose metabolism.

  • Advantages in Deuterium Metabolic Imaging (DMI): The short T1 relaxation times of deuterium nuclei enable rapid signal averaging, leading to a higher sensitivity per unit of time for DMI compared to 13C Magnetic Resonance Spectroscopy (MRS).[5] Furthermore, deuterium-labeled compounds are generally more cost-effective than their 13C-labeled counterparts.[5][6]

Key Applications in Metabolic Research

The unique properties of this compound make it a powerful tool for investigating a range of physiological and pathological conditions:

  • Hepatic Metabolism and Disease: Given its primary metabolism in the liver, this compound is extensively used to study hepatic glucose and lipid metabolism. It has shown significant promise in understanding the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[3]

  • Cancer Metabolism: Altered metabolism is a hallmark of cancer. This compound can be used to probe the metabolic reprogramming in cancer cells, particularly in liver cancer (hepatocellular carcinoma).[7][8]

  • Cardiac and Neural Disorders: Emerging research suggests that fructose metabolism may play a role in cardiac and neurodegenerative diseases.[9] this compound offers a novel way to investigate these metabolic alterations non-invasively.

Experimental Protocols: A Practical Guide

The successful application of this compound in tracer studies relies on robust experimental design and execution. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Studies with HepG2 Cells

Human hepatoma (HepG2) cells are a widely used model for studying liver metabolism.

Cell Culture and Treatment:

  • HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[7]

  • For metabolic studies, cells are seeded in multi-well plates and grown to a desired confluency (e.g., 80%).[10]

  • The standard medium is then replaced with a medium containing a specific concentration of this compound (e.g., 10 mM [6,6′-2H2]fructose).[7]

  • Cells are incubated for various time points (e.g., 1, 6, 24 hours) to monitor the metabolic fate of the tracer.[10][11]

Sample Collection and Analysis:

  • At each time point, the cell culture medium is collected to analyze extracellular metabolites.[7]

  • Cells are harvested, and intracellular metabolites are extracted using appropriate solvents (e.g., methanol/water).

  • Metabolite analysis is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to identify and quantify the deuterated products.[7]

In Vivo Studies using Deuterium Metabolic Imaging (DMI)

DMI allows for the non-invasive, real-time visualization of this compound metabolism in living organisms.

Animal Preparation and Tracer Administration:

  • Animal models, such as mice, are typically fasted overnight to ensure a baseline metabolic state.

  • This compound is administered either as an intravenous (IV) bolus injection or a slow infusion.[3] The dosage is calculated based on the animal's body weight (e.g., 1.3 g/kg).[9]

Deuterium Metabolic Imaging (DMI) Acquisition:

  • The animal is placed in an MRI scanner equipped for deuterium imaging.

  • Anatomical reference scans (e.g., T2-weighted) are acquired.

  • Dynamic 2H MRSI data is acquired before, during, and after the administration of this compound to track the appearance and conversion of the tracer.[3] A typical DMI acquisition might use a pulse-acquire sequence with phase-encoding gradients.[12]

Data Processing and Analysis:

  • The acquired 2H MRSI data is processed to generate metabolic maps.

  • Spectral fitting is used to quantify the signals from this compound and its downstream metabolites, such as deuterated water (HDO), glucose, and glutamate/glutamine (Glx).[7]

  • The metabolic rates can be calculated from the dynamic changes in the concentrations of these metabolites.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from tracer studies using deuterated fructose.

Table 1: In Vivo Metabolic Rates of [6,6′-2H2]fructose vs. [6,6′-2H2]glucose in Mouse Liver

Parameter[6,6′-2H2]fructose[6,6′-2H2]glucoseReference
Initial Uptake (IV Bolus)> 2-fold higher-[3]
Signal Decay (IV Bolus)2.5-fold faster-[3]
Deuterated Water ProductionFasterSlower[3]

Table 2: Metabolic Fate of Ingested Fructose in Humans (from Isotopic Tracer Studies)

Metabolic FatePercentage of Ingested FructoseTime FrameConditionsReference
Oxidation45.0% ± 10.7%3-6 hoursNon-exercising[5][13]
Oxidation45.8% ± 7.3%2-3 hoursExercising[5][13]
Conversion to Glucose41% ± 10.5%3-6 hours-[5][13]
Conversion to Lactate~25%Within a few hours-[5][13]
Direct Conversion to Plasma Triglycerides<1%--[5][13]

Visualizing the Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows associated with this compound tracer studies.

Fructose_Metabolism_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte Fructose_blood This compound Fructose_cell This compound Fructose_blood->Fructose_cell GLUT2/5 F1P Fructose-1-Phosphate-d2 Fructose_cell->F1P Fructokinase DHAP DHAP-d F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-d DHAP->G3P Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis G3P->Glycolysis Glucose Glucose-d G3P->Glucose Pyruvate Pyruvate-d Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA DNL De Novo Lipogenesis Pyruvate->DNL Glx Glutamate/Glutamine-d (Glx) TCA->Glx HDO HDO TCA->HDO Triglycerides Triglycerides-d DNL->Triglycerides Glycogen Glycogen-d Glucose->Glycogen

Caption: Metabolic fate of this compound in hepatocytes.

DMI_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Animal_Prep Animal Preparation (e.g., Fasting) Tracer_Admin This compound Administration (IV Bolus or Infusion) Animal_Prep->Tracer_Admin DMI_Scan Dynamic 2H MRSI Acquisition Tracer_Admin->DMI_Scan MRI_Setup MRI Scanner Setup Anat_Scan Anatomical MRI Scans MRI_Setup->Anat_Scan Anat_Scan->DMI_Scan Data_Processing Data Processing & Spectral Fitting DMI_Scan->Data_Processing Metabolic_Maps Generation of Metabolic Maps Data_Processing->Metabolic_Maps Kinetic_Modeling Kinetic Modeling & Rate Calculation Data_Processing->Kinetic_Modeling Results Interpretation of Results Metabolic_Maps->Results Kinetic_Modeling->Results

Caption: Experimental workflow for in vivo this compound DMI studies.

Fructose_AMPK_DNL_Pathway Fructose High Fructose ATP_depletion ATP Depletion Fructose->ATP_depletion AMP_increase AMP Increase ATP_depletion->AMP_increase AMPK AMPK AMP_increase->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC ACC SREBP1c->ACC Activates FASN FASN SREBP1c->FASN Activates DNL De Novo Lipogenesis ACC->DNL FASN->DNL Triglycerides Triglyceride Accumulation DNL->Triglycerides

Caption: Signaling pathway of fructose-induced de novo lipogenesis via AMPK.

Conclusion and Future Directions

This compound has emerged as a valuable tracer for probing metabolic pathways in a non-invasive and sensitive manner. Its unique metabolic properties make it particularly well-suited for studying liver metabolism in health and disease. The continued development of DMI techniques, coupled with the use of this compound and other deuterated substrates, holds immense potential for advancing our understanding of metabolic regulation and for the development of novel diagnostic and therapeutic strategies for a wide range of metabolic disorders. Future research will likely focus on the clinical translation of these methods for early disease detection, monitoring treatment response, and personalizing patient care.

References

Methodological & Application

Application Notes and Protocols for Using D-Fructose-d2 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose-d2 is a stable isotope-labeled form of fructose where two hydrogen atoms have been replaced by deuterium. This non-radioactive tracer is an invaluable tool in metabolomics for elucidating the intricate pathways of fructose metabolism. Its use allows for the precise tracking of fructose-derived carbons through various metabolic routes, providing quantitative insights into metabolic fluxes and pathway activities. These studies are critical for understanding the role of fructose in health and in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

Applications of this compound in Metabolomics

The primary applications of this compound in metabolomics include:

  • Metabolic Flux Analysis (MFA): this compound is used to quantify the rates (fluxes) of metabolic pathways. By measuring the incorporation of deuterium into downstream metabolites, researchers can model and determine the velocity of specific biochemical reactions.[1][2] This is crucial for understanding how cells utilize fructose for energy production, biosynthesis, and storage under various physiological and pathological conditions.

  • Tracing the Metabolic Fate of Fructose: Stable isotope tracing with this compound allows for the qualitative and quantitative determination of how fructose is converted into other metabolites. Key metabolic fates that can be traced include its conversion to glucose, lactate, glycogen, and fatty acids.[3][4][5] These studies have been instrumental in understanding the distinct metabolic handling of fructose compared to glucose.

  • Internal Standard for Quantification: In mass spectrometry-based metabolomics, deuterated compounds like this compound can serve as ideal internal standards for the accurate quantification of their unlabeled counterparts.[2] The co-elution and similar ionization efficiency of the labeled and unlabeled forms allow for correction of variations in sample preparation and instrument response.

Key Metabolic and Signaling Pathways

Fructose metabolism primarily occurs in the liver and involves several key pathways:

  • Fructolysis: Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK).[3] F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P).

  • Glycolysis and Gluconeogenesis: Both DHAP and G3P, the products of fructolysis, are intermediates of glycolysis and can be further metabolized to pyruvate or used for gluconeogenesis to produce glucose.[3]

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from fructose metabolism can enter the TCA cycle for energy production (ATP synthesis).

  • De Novo Lipogenesis (DNL): The rapid and unregulated influx of fructose-derived carbons into the glycolytic pathway can lead to an excess of acetyl-CoA, the primary substrate for DNL. This can result in increased synthesis of fatty acids and triglycerides, contributing to hepatic steatosis.

  • Signaling Pathway Activation: Fructose metabolism activates key transcription factors, notably the Carbohydrate-Responsive Element-Binding Protein (ChREBP).[6][7] ChREBP, in turn, upregulates the expression of genes involved in fructolysis, glycolysis, and lipogenesis, creating a feed-forward loop that promotes fat storage.[3]

Fructose_Metabolism cluster_transport Cellular Uptake cluster_fructolysis Fructolysis cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_dnl De Novo Lipogenesis cluster_gluconeogenesis Gluconeogenesis This compound This compound F1P Fructose-1-Phosphate-d2 This compound->F1P KHK DHAP DHAP-d F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate-d F1P->G3P Aldolase B / Triokinase Pyruvate Pyruvate-d DHAP->Pyruvate Glucose Glucose-d DHAP->Glucose G3P->Pyruvate G3P->Glucose TCA_Intermediates TCA Cycle Intermediates-d Pyruvate->TCA_Intermediates Fatty_Acids Fatty Acids-d Pyruvate->Fatty_Acids

Metabolic fate of this compound in hepatocytes.

Experimental Workflow

A typical metabolomics study using this compound involves several key stages, from sample preparation to data analysis. The following diagram outlines a general workflow for an in vitro cell culture experiment.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Cell_Culture Cell Culture Tracer_Prep Prepare this compound Medium Cell_Culture->Tracer_Prep Labeling Incubate Cells with Tracer Tracer_Prep->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing Data Processing & Peak Integration MS_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

General experimental workflow for a this compound tracer study.

Quantitative Data Summary

The following tables summarize quantitative data from human isotopic tracer studies on fructose metabolism. These values represent the metabolic fate of an oral fructose load over several hours.

Table 1: Oxidation Rate of Ingested Fructose

ConditionMean Oxidation Rate (% of ingested dose)Study Duration (hours)
Non-exercising subjects45.0 ± 10.73 - 6
Exercising subjects45.8 ± 7.32 - 3
Fructose co-ingested with glucose (exercising)66.0 ± 8.22 - 3
Data adapted from Sun and Empie (2012).[4][5]

Table 2: Conversion of Ingested Fructose to Other Metabolites

Metabolic FateMean Conversion Rate (% of ingested dose)Study Duration (hours)
Conversion to Glucose41.0 ± 10.53 - 6
Conversion to Lactate~25%< 6
Direct Conversion to Plasma Triglycerides< 1%< 6
Data adapted from Sun and Empie (2012).[4][5]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol is designed for adherent cells, such as HepG2 human hepatoma cells.

Materials:

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen or ice-cold methanol

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in standard glucose-containing medium.

  • Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (e.g., 5-10 mM).

  • Aspirate the standard culture medium from the cells.

  • Wash the cells twice with pre-warmed PBS to remove any residual glucose.

  • Add the this compound labeling medium to the cells and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • To quench metabolism, rapidly aspirate the labeling medium and immediately add liquid nitrogen to cover the cell monolayer.[8] Alternatively, wash the cells with ice-cold PBS and then add ice-cold methanol.[8]

Protocol 2: Metabolite Extraction

This protocol is for the extraction of polar metabolites from quenched cell cultures.

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 13,000 x g at 4°C

Procedure:

  • After quenching, add 1 mL of ice-cold 80% methanol to each plate of cells.

  • Use a cell scraper to scrape the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Protocol 3: Analysis by Mass Spectrometry

A. LC-MS/MS Method (for underivatized polar metabolites)

This method is suitable for the analysis of this compound and its phosphorylated derivatives, as well as other polar metabolites.

Instrumentation and Columns:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Asahipak NH2P-50).[2]

Mobile Phases:

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

  • Inject the sample onto the HILIC column.

  • Elute metabolites using a gradient of decreasing Mobile Phase B (e.g., starting at 85% B, holding for 1-2 minutes, then decreasing to 20% B over 10-15 minutes).

  • Operate the mass spectrometer in negative ion mode for the detection of fructose and its phosphorylated intermediates.

  • Use Multiple Reaction Monitoring (MRM) or full scan MS/MS to detect and quantify the deuterated metabolites.

B. GC-MS Method (for derivatized volatile metabolites)

This method is suitable for analyzing non-volatile metabolites like sugars and organic acids after derivatization to make them volatile.

Derivatization Procedure:

  • To the dried metabolite extract, add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Incubate at 30°C for 90 minutes with shaking.

  • Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Incubate at 37°C for 30 minutes.[9]

  • Transfer the derivatized sample to a GC-MS vial.

Instrumentation and Conditions:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • DB-5 or similar capillary column.[10]

GC Oven Program:

  • Initial temperature: 60°C, hold for 1 minute.

  • Ramp to 325°C at 10°C/minute.

  • Hold at 325°C for 10 minutes.[9]

MS Conditions:

  • Electron ionization (EI) at 70 eV.

  • Scan range: m/z 50-600.

  • Ion source temperature: 230°C.[11]

Data Analysis

  • Peak Integration and Isotopologue Distribution: Process the raw MS data to identify and integrate the peaks corresponding to the deuterated and non-deuterated forms of each metabolite. Determine the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Correction for Natural Isotope Abundance: Correct the measured MIDs for the natural abundance of heavy isotopes (e.g., 13C, 15N).

  • Metabolic Flux Calculation: Use the corrected MIDs as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the fluxes through the metabolic network. This involves fitting the experimental labeling data to a metabolic model.

By following these protocols and application notes, researchers can effectively utilize this compound to gain a deeper understanding of fructose metabolism and its implications in health and disease.

References

Application Note: Quantification of D-Fructose-d2 Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rising prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes has intensified the need for advanced analytical methods to study nutrient metabolism.[1][2] Fructose, in particular, has been implicated as a key dietary component contributing to these conditions due to its unique metabolic pathways primarily within the liver, which bypass key regulatory steps of glycolysis.[3][4][5] Stable isotope tracers, such as deuterium-labeled D-Fructose (D-Fructose-d2), are invaluable tools for elucidating the fate of fructose carbons in vivo. This application note provides a detailed protocol for the quantification of this compound and its key downstream metabolites in biological matrices using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). The method offers high sensitivity and specificity, enabling precise tracking of fructose-derived carbons through central metabolic pathways.

Metabolic Pathway of this compound

Unlike glucose, fructose is primarily metabolized in the liver, kidneys, and small intestine by a distinct set of enzymes.[6][7] Upon entering the cell, this compound is phosphorylated by fructokinase (KHK) to Fructose-1-Phosphate-d2. This intermediate is then cleaved by Aldolase B into two triose phosphates: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-d2.[4][8] These three-carbon units can then enter several major metabolic pathways, including glycolysis, gluconeogenesis (to form glucose-d2), and de novo lipogenesis.[2][3] The use of this compound allows for the precise tracing of the fructose backbone into these subsequent metabolic pools.

Fructose_Metabolism cluster_fates Metabolic Fates Fructose_d2 This compound F1P_d2 Fructose-1-P-d2 Fructose_d2->F1P_d2 Fructokinase DHAP DHAP F1P_d2->DHAP Aldolase B Gly_d2 Glyceraldehyde-d2 F1P_d2->Gly_d2 Aldolase B G3P_d2 Glyceraldehyde-3-P-d2 DHAP->G3P_d2 TPI Lipogenesis De Novo Lipogenesis DHAP->Lipogenesis Gly_d2->G3P_d2 Triokinase Glycolysis Glycolysis G3P_d2->Glycolysis Gluconeogenesis Gluconeogenesis G3P_d2->Gluconeogenesis Lactate_d1 Lactate-d1 Glycolysis->Lactate_d1 Glucose_d2 Glucose-d2 Gluconeogenesis->Glucose_d2 Glycerol3P Glycerol-3-P Lipogenesis->Glycerol3P FattyAcids Fatty Acids Lipogenesis->FattyAcids

Caption: Metabolic fate of this compound in hepatocytes.

Experimental Protocols

This section details the complete workflow for sample preparation and LC-MS/MS analysis to quantify this compound and its metabolites.

Overall Experimental Workflow

The process begins with the collection of biological samples, followed by immediate quenching and extraction of metabolites. The resulting extract is then analyzed by LC-MS/MS, and the data is processed for quantification.

Experimental_Workflow A 1. Sample Collection (Plasma, Tissue) B 2. Metabolite Extraction (Protein Precipitation) A->B C 3. Centrifugation (4°C, 10 min, >12,000 x g) B->C D 4. Supernatant Collection C->D E 5. HILIC-LC-MS/MS Analysis D->E F 6. Data Processing (Peak Integration & Quantification) E->F

Caption: General workflow for metabolite analysis.

Sample Preparation (Plasma)

This protocol is optimized for the extraction of polar metabolites from plasma or serum.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, aliquot 50 µL of plasma.

  • Internal Standard Addition: Add 5 µL of a pre-prepared internal standard solution (e.g., 100 µM [¹³C₆]-Glucose in water) to each sample.

  • Protein Precipitation: Add 450 µL of ice-cold extraction solution (80% methanol, 20% water).[9] This high proportion of organic solvent effectively precipitates proteins while keeping polar metabolites in solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis, avoiding the protein pellet.

  • Drying (Optional): For concentrating the sample, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of analysis solvent (e.g., 75% acetonitrile/25% water).

  • Injection: Inject the final extract into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic separation of sugar isomers is critical and is best achieved using a HILIC column.[10] Mass spectrometry is performed in negative ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System UPLC/HPLC system
Column Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent HILIC column[9][11]
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 9.2[9]
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 75% Mobile Phase B[9]
Flow Rate 0.8 mL/min[9]
Column Temp. 40°C
Injection Vol. 5 µL

| Run Time | 15 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V[9]
Temperature 600°C
Curtain Gas 35 psi
Ion Source Gas 1 60 psi
Ion Source Gas 2 60 psi

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using standards of known concentrations and normalizing the peak area of each analyte to the peak area of the internal standard. The MRM transitions for this compound and its metabolites must be empirically determined but can be predicted based on known fragmentation patterns of their unlabeled counterparts. The [M-H]⁻ adduct is typically monitored as the precursor ion.

Table 3: Example MRM Transitions for this compound Metabolites

Metabolite Precursor Ion (m/z) Product Ion (m/z) Polarity
This compound 181.1 89.0 Negative
Glucose-d2 181.1 89.0 Negative
Lactate-d1 90.0 44.0 Negative
Glycerol-3-P-d2 173.0 97.0 Negative

| [¹³C₆]-Glucose (IS) | 185.1 | 92.0 | Negative |

Table 4: Sample Quantitative Data Summary Below is an example of how quantitative results can be summarized. Data represents the mean concentration (µM) ± standard deviation in plasma samples from a control group and a group treated with this compound.

MetaboliteControl Group (µM)This compound Treated (µM)
This compoundNot Detected150.5 ± 25.2
Glucose-d2Not Detected85.3 ± 11.7
Lactate-d1Not Detected210.1 ± 30.4

Method Considerations

  • Isomer Separation: Baseline chromatographic separation of fructose and glucose is challenging but essential as they are isomers and can have identical MRM transitions.[10] HILIC columns and optimized isocratic conditions are crucial for this separation.[9]

  • Internal Standard: A stable isotope-labeled internal standard that is not expected to be present in the samples (e.g., [¹³C₆]-Glucose) should be used to correct for matrix effects and variations in sample processing and instrument response.

  • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. The effectiveness of the protein precipitation step and the use of a suitable internal standard are key to mitigating these effects.

  • Sample Stability: Polar metabolites can be prone to degradation. Samples should be kept on ice during processing, and long-term storage should be at -80°C.

Conclusion

The HILIC-LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for quantifying this compound and its metabolites. This technique is a powerful tool for researchers in academia and the pharmaceutical industry to investigate the metabolic fate of dietary fructose and its contribution to the pathophysiology of metabolic diseases.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of D-Fructose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of D-Fructose-d2. The methodologies outlined are essential for the structural elucidation, quantification, and purity assessment of deuterated fructose, a valuable tool in metabolic research and drug development.

Introduction

D-Fructose, a key monosaccharide, exists in solution as a complex equilibrium of five tautomers: β-pyranose, β-furanose, α-furanose, α-pyranose, and the linear keto form.[1][2] The distribution of these tautomers is sensitive to solvent and temperature. NMR spectroscopy is a powerful technique for characterizing this equilibrium and obtaining detailed structural information. The use of isotopically labeled this compound, where two hydrogen atoms are replaced by deuterium, can simplify complex proton NMR spectra and provide specific insights into metabolic pathways. This note assumes deuteration at non-anomeric positions, which would lead to the absence of corresponding signals in the ¹H NMR spectrum.

Quantitative Data Summary

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major tautomers of D-Fructose in D₂O. While the data is for unlabeled fructose, it serves as a close reference for this compound. Deuteration is expected to cause minor shifts in the signals of neighboring protons and carbons. The specific deuterated positions in this compound will result in the disappearance of the corresponding proton signals and a change in the multiplicity of adjacent proton signals.

Table 1: ¹H Chemical Shifts (ppm) of D-Fructose Tautomers in D₂O at 20°C. [1]

Protonβ-pyranoseβ-furanoseα-furanoseα-pyranoseketo
H-1a3.653.603.703.654.25
H-1b3.563.563.603.564.25
H-34.054.154.203.904.30
H-43.804.054.103.804.15
H-53.903.953.903.904.05
H-6a3.753.703.753.753.75
H-6b3.703.653.703.703.70

Note: Chemical shifts are referenced to an internal standard. The complexity of the spectrum arises from the overlap of these resonances.[1]

Table 2: ¹³C Chemical Shifts (ppm) of D-Fructose Tautomers in D₂O. [3]

Carbonβ-pyranoseβ-furanoseα-furanose
C-164.963.862.5
C-298.2104.9101.9
C-368.177.476.1
C-470.175.974.8
C-569.881.280.2
C-663.962.163.2

Note: The anomeric carbon (C-2) signals are particularly useful for identifying and quantifying the different tautomers.[3]

Table 3: Tautomeric Distribution of D-Fructose in D₂O at 20°C. [1]

TautomerPercentage (%)
β-pyranose68.23
β-furanose22.35
α-furanose6.24
α-pyranose2.67
keto0.50

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D) or DMSO-d₆

  • NMR tubes (5 mm)

  • Volumetric flask and pipettes

  • Internal standard (e.g., TMS for organic solvents, DSS or TSP for aqueous samples)[4]

Protocol:

  • Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

  • Dissolve the sample in a precise volume (typically 0.6-0.7 mL) of D₂O in a clean, dry vial.[4] For analysis in an organic solvent, DMSO-d₆ can be used.[5]

  • If an internal standard is required for precise chemical shift referencing and quantification, add a known amount to the solvent.[4]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]

  • Transfer the solution to an NMR tube, ensuring a solvent height of at least 4.5 cm.[6]

  • Cap the NMR tube and label it clearly.

  • Allow the solution to equilibrate for at least 48 hours at the desired temperature to ensure the tautomeric equilibrium is reached before acquiring spectra.[1]

NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 300, 500, or 600 MHz) equipped with a suitable probe.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: D₂O

  • Temperature: 20°C (or as required)

  • Spectral Width: 10-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds (a longer delay of 5*T₁ is necessary for accurate quantification)

  • Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

  • Solvent: D₂O

  • Temperature: 20°C (or as required)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

2D NMR Experiments: For unambiguous assignment of proton and carbon signals, especially in the complex spectrum of fructose, 2D NMR experiments are highly recommended.[5]

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry and conformation of the different tautomers.[1]

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum carefully.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent signal or an internal standard.

  • Integrate the signals of interest. For quantitative analysis of the tautomeric mixture, integrate well-resolved signals corresponding to each tautomer. The anomeric proton or carbon signals are often the most suitable for this purpose.

  • For this compound, the absence of specific proton signals and the altered multiplicity of neighboring signals should be analyzed to confirm the positions of deuteration.

Visualizations

The following diagrams illustrate the workflow and key relationships in the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-100 mg) dissolve Dissolve in Deuterated Solvent (e.g., D2O, 0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate Sample (e.g., 48h at 20°C) transfer->equilibrate one_d 1D NMR (¹H, ¹³C) equilibrate->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Processing (FT, Phasing, Baseline Correction) two_d->process reference Referencing process->reference assign Signal Assignment reference->assign quantify Quantification of Tautomers assign->quantify structure Structural Elucidation assign->structure

Caption: Experimental workflow for NMR analysis of this compound.

Tautomer_Equilibrium beta_pyr β-pyranose beta_fur β-furanose beta_pyr->beta_fur keto keto form beta_pyr->keto alpha_fur α-furanose beta_fur->alpha_fur alpha_pyr α-pyranose alpha_fur->alpha_pyr alpha_pyr->beta_pyr keto->beta_fur keto->alpha_fur keto->alpha_pyr

Caption: Tautomeric equilibrium of D-Fructose in solution.

References

Unraveling Metabolic Networks: A Guide to Metabolic Flux Analysis Using D-Fructose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The landscape of metabolic research is continually evolving, with a growing emphasis on understanding the dynamic interplay of metabolic pathways in both health and disease. Metabolic flux analysis (MFA) has emerged as a powerful tool to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as Deuterium-labeled Fructose (D-Fructose-d2), provides a non-radioactive and effective method to trace the fate of fructose carbons through various metabolic pathways. This application note details the use of this compound for MFA, with a particular focus on its applications in cancer metabolism and drug development.

Fructose metabolism has garnered significant attention, especially in oncology, as many cancer cells exhibit altered metabolic pathways, often referred to as metabolic reprogramming, to sustain their rapid proliferation.[1] While glucose is a primary fuel source, fructose can serve as an alternative carbon source, bypassing key regulatory steps in glycolysis.[1] Understanding the metabolic fate of fructose is therefore crucial for identifying potential therapeutic targets.

This compound, a stable isotope-labeled sugar, allows researchers to track the deuterium atoms as they are incorporated into downstream metabolites. By measuring the isotopic enrichment in key metabolic intermediates using mass spectrometry, it is possible to elucidate the relative and absolute fluxes through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This information is invaluable for understanding how cancer cells rewire their metabolism and for assessing the efficacy of drugs that target these pathways.

Recent studies have demonstrated the utility of deuterium-labeled substrates in metabolic imaging and flux analysis. For instance, [6,6′-2H2]fructose has been used to measure differences in the uptake and metabolism of fructose in vivo.[2][3][4] These studies have shown that fructose has a higher extraction and faster turnover in the liver compared to glucose.[3][4] Such insights are critical for developing therapies targeting liver-metastasizing cancers.

The protocols outlined in this document provide a framework for conducting in vitro and in vivo MFA studies using this compound. These methods, coupled with the appropriate analytical techniques and data analysis, will enable researchers to gain a deeper understanding of fructose metabolism and its role in disease, ultimately aiding in the development of novel therapeutic strategies.

Quantitative Data Summary

The following tables summarize quantitative data from various isotopic tracer studies on fructose metabolism. These values can serve as a reference for expected metabolic fates of fructose under different physiological conditions.

Table 1: Metabolic Fate of Ingested Fructose in Humans

ParameterConditionValue (% of Ingested Dose)Study DurationCitation
Oxidation to CO2 Non-exercising subjects45.0 ± 10.73-6 hours[5][6][7]
Exercising subjects45.8 ± 7.32-3 hours[5][6][7]
Mixed with glucose (exercising)66.0 ± 8.22-3 hours[5][6][7]
Conversion to Glucose Non-exercising subjects41.0 ± 10.53-6 hours[5][6][7]
Conversion to Lactate General~25Within a few hours[5][6]
Conversion to Plasma Triglycerides General< 1-[5][6][7]

Table 2: Contribution of Fructose to TCA Cycle Intermediates in Pancreatic Cancer Cells

MetaboliteIsotopologueRelative Abundance (%) with [U-13C6]fructose
Succinate M+0~40
M+2~35
M+3~15
M+4~10
Fumarate M+0~45
M+2~40
M+4~15
Malate M+0~50
M+2~35
M+4~15

Data adapted from studies using [U-13C6]fructose, which provides insights into the carbon backbone's fate. The relative abundance indicates the percentage of the metabolite pool containing the specified number of labeled carbons.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis using this compound

This protocol is adapted from established methods for stable isotope tracing with 13C-labeled substrates and is intended for use with cultured cells.

1. Cell Culture and Labeling: a. Culture cells of interest to mid-log phase in standard growth medium. b. On the day of the experiment, replace the standard medium with a labeling medium. The labeling medium should be identical to the standard medium, except that glucose and fructose are replaced with known concentrations of unlabeled glucose and this compound. A common starting point is to replace 50% of the fructose with this compound. c. The final concentration of this compound will depend on the specific experimental goals and the cell type's metabolic activity. d. Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady state.

2. Metabolite Extraction: a. After the desired incubation time, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube for analysis.

3. Sample Analysis by Mass Spectrometry (MS): a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the dried metabolites to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). c. Alternatively, for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, resuspend the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water). d. Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distribution of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates, amino acids, and nucleotides).

4. Data Analysis: a. Correct the raw mass spectrometry data for the natural abundance of isotopes. b. Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes by fitting the measured mass isotopologue distributions to a metabolic network model.

Protocol 2: In Vivo Metabolic Flux Analysis using this compound

This protocol provides a general framework for in vivo studies in animal models and is adapted from methodologies using other stable isotope tracers.

1. Animal Preparation and Tracer Infusion: a. Acclimate the animals (e.g., mice) to the experimental conditions. b. On the day of the experiment, administer this compound via a suitable route, such as oral gavage or intravenous infusion. The dosage will depend on the animal model and experimental design. For example, a study using [6,6′-2H2]fructose in mice used a dose of 1.3 g/kg body weight.[2] c. A primed-constant infusion can be used to achieve isotopic steady state in the plasma.

2. Sample Collection: a. Collect blood samples at various time points during and after the infusion to monitor the isotopic enrichment of fructose and key metabolites in the plasma. b. At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., tumor, liver, muscle). c. Immediately freeze the tissues in liquid nitrogen to quench metabolism.

3. Metabolite Extraction from Tissues: a. Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol). b. Follow the metabolite extraction procedure as described in Protocol 1 (steps 2c-2f).

4. Sample Analysis and Data Analysis: a. Analyze the plasma and tissue extracts using MS as described in Protocol 1 (step 3). b. Perform data analysis as described in Protocol 1 (step 4), using appropriate metabolic network models for the specific tissues being studied.

Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol cell_culture 1. Cell Culture & Labeling with this compound extraction_invitro 2. Metabolite Extraction cell_culture->extraction_invitro ms_analysis_invitro 3. MS Analysis (GC-MS/LC-MS) extraction_invitro->ms_analysis_invitro data_analysis_invitro 4. Data Analysis & Flux Calculation ms_analysis_invitro->data_analysis_invitro animal_prep 1. Animal Preparation & this compound Infusion sample_collection 2. Blood & Tissue Collection animal_prep->sample_collection extraction_invivo 3. Metabolite Extraction from Tissues sample_collection->extraction_invivo ms_analysis_invivo 4. MS Analysis (GC-MS/LC-MS) extraction_invivo->ms_analysis_invivo data_analysis_invivo 5. Data Analysis & Flux Calculation ms_analysis_invivo->data_analysis_invivo fructose_metabolism Fructose This compound F1P Fructose-1-Phosphate Fructose->F1P KHK F6P Fructose-6-Phosphate Fructose->F6P Hexokinase DHAP DHAP F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate F1P->G3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis G3P->Glycolysis G3P->Gluconeogenesis Pyruvate Pyruvate Glycolysis->Pyruvate Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA TCA->Lipogenesis PPP Pentose Phosphate Pathway F6P->Glycolysis F6P->PPP Glucose Glucose Gluconeogenesis->Glucose signaling_pathways Fructose_Metabolism Increased Fructose Metabolism Glycolytic_Flux Increased Glycolytic Flux Fructose_Metabolism->Glycolytic_Flux PPP_Flux Increased PPP Flux Fructose_Metabolism->PPP_Flux Lipogenesis Increased De Novo Lipogenesis Fructose_Metabolism->Lipogenesis Cell_Proliferation Cancer Cell Proliferation Glycolytic_Flux->Cell_Proliferation Nucleotide_Synthesis Nucleotide Synthesis PPP_Flux->Nucleotide_Synthesis NADPH_Production NADPH Production PPP_Flux->NADPH_Production Lipid_Synthesis Lipid Synthesis for Membranes Lipogenesis->Lipid_Synthesis Nucleotide_Synthesis->Cell_Proliferation Redox_Balance Redox Balance NADPH_Production->Redox_Balance Lipid_Synthesis->Cell_Proliferation Redox_Balance->Cell_Proliferation

References

D-Fructose-d2 Administration Protocol for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-fructose-d2, a stable isotope-labeled form of fructose, serves as a powerful tracer in in vivo metabolic studies. Its administration allows for the precise tracking of fructose absorption, distribution, and conversion into various metabolites. This enables researchers to elucidate the intricate pathways of fructose metabolism and its contribution to physiological and pathophysiological processes, such as de novo lipogenesis, glycolysis, and gluconeogenesis. These studies are particularly relevant in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. This document provides detailed protocols for the preparation and administration of this compound in mice via intravenous and oral routes, along with guidelines for sample collection and analysis.

Data Presentation

Table 1: Quantitative Data for this compound Administration in Mice

ParameterIntravenous (IV) AdministrationOral Gavage Administration
Tracer This compoundThis compound
Dosage 1.3 g/kg body weight[1]1 g/kg body weight
Vehicle Sterile 0.9% SalineSterile Water or 0.5% Methylcellulose
Administration Route Tail Vein (bolus injection or slow infusion)Oral Gavage
Injection Volume (Mouse) 5-10 mL/kg body weight10 mL/kg body weight
Needle Gauge 27-30 G20-22 G (curved with ball tip)

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

1.1. Materials:

  • This compound powder

  • Sterile 0.9% saline (for IV) or sterile water/0.5% methylcellulose (for oral gavage)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

1.2. Procedure for Intravenous (IV) Injection Solution:

  • Calculate the required amount of this compound:

    • For a desired dosage of 1.3 g/kg and a mouse weighing 25 g (0.025 kg), the required amount is: 1.3 g/kg * 0.025 kg = 0.0325 g (32.5 mg).

  • Determine the injection volume:

    • A common injection volume for mice is 10 mL/kg. For a 25 g mouse, this is 0.25 mL.

  • Calculate the required concentration:

    • Concentration = Amount / Volume = 32.5 mg / 0.25 mL = 130 mg/mL.

  • Prepare the solution:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile 0.9% saline in a sterile vial.

    • Ensure complete dissolution by gentle vortexing.

  • Sterile filter the solution:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This step is crucial for intravenous administration to prevent infection and embolism.

1.3. Procedure for Oral Gavage Solution:

  • Calculate the required amount of this compound:

    • For a desired dosage of 1 g/kg and a mouse weighing 25 g (0.025 kg), the required amount is: 1 g/kg * 0.025 kg = 0.025 g (25 mg).

  • Determine the gavage volume:

    • A standard gavage volume for mice is 10 mL/kg. For a 25 g mouse, this is 0.25 mL.

  • Calculate the required concentration:

    • Concentration = Amount / Volume = 25 mg / 0.25 mL = 100 mg/mL.

  • Prepare the solution:

    • Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile water or 0.5% methylcellulose in a sterile container.

    • Ensure complete dissolution. For methylcellulose, this may require stirring.

Protocol 2: this compound Administration in Mice

2.1. Intravenous (IV) Tail Vein Injection:

  • Animal Preparation:

    • Warm the mouse under a heat lamp or by placing its tail in warm water for a few minutes to induce vasodilation of the tail veins.

  • Restraint:

    • Place the mouse in a suitable restraint device to secure it and expose the tail.

  • Injection:

    • Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

    • Using a 27-30 G needle attached to the syringe containing the this compound solution, insert the needle bevel-up into one of the lateral tail veins.

    • Slowly inject the calculated volume. Observe for any swelling at the injection site, which would indicate a subcutaneous misinjection.

    • For a bolus injection, the entire volume is delivered at once. For a slow infusion, a syringe pump is required to deliver the solution over a defined period (e.g., 30 minutes).[1]

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

2.2. Oral Gavage:

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.

    • Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is in the stomach, slowly administer the this compound solution.

  • Post-administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 3: Sample Collection and Processing

3.1. Blood Collection:

  • Timeline (IV Administration): Collect blood samples at baseline (pre-injection) and at time points such as 2, 5, 10, 15, 30, 60, and 120 minutes post-injection. The rapid decay of the fructose signal in the liver, observed within the first 10 minutes, suggests that early time points are critical.[1]

  • Timeline (Oral Gavage): Collect blood samples at baseline and at 10, 30, 60, and 120 minutes post-gavage.

  • Procedure:

    • Collect blood (e.g., 20-50 µL) from the tail vein or saphenous vein into anticoagulant-coated tubes (e.g., EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Collect the plasma and store at -80°C until analysis.

3.2. Tissue Collection:

  • Timeline: Tissues, particularly the liver, should be collected at the end of the blood collection timeline or at specific time points of interest (e.g., 30, 60, 120 minutes post-administration) to capture the peak of metabolic activity.

  • Procedure:

    • Euthanize the mouse using an approved method.

    • Quickly dissect the desired tissues (e.g., liver, adipose tissue, muscle).

    • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

    • Store the frozen tissues at -80°C until analysis.

Protocol 4: Sample Analysis by Mass Spectrometry (MS)

4.1. Metabolite Extraction from Plasma:

  • Add a known volume of ice-cold methanol (containing internal standards, if used) to the plasma sample (e.g., a 1:3 or 1:4 ratio of plasma to methanol).

  • Vortex thoroughly to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant containing the metabolites for analysis.

4.2. Metabolite Extraction from Tissue:

  • Weigh a small piece of frozen tissue (e.g., 20-50 mg).

  • Homogenize the tissue in ice-cold extraction solvent (e.g., 80% methanol) using a bead beater or other homogenizer.

  • Centrifuge at high speed to pellet cellular debris.

  • Collect the supernatant for analysis.

4.3. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

  • To improve volatility for GC-MS analysis, fructose and its metabolites can be derivatized, for example, by converting them to their O-methyloxime acetates.

4.4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • The extracted metabolites can be directly analyzed by LC-MS, which can separate and detect deuterated fructose and its downstream metabolites.

Mandatory Visualization

Fructose_Metabolism Fructose This compound F1P Fructose-1-Phosphate-d2 Fructose->F1P Fructokinase (KHK) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d1 F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-d1 DHAP->G3P Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis G3P->Gluconeogenesis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DNL De Novo Lipogenesis (Fatty Acids, Triglycerides) AcetylCoA->DNL Glucose Glucose Gluconeogenesis->Glucose Glycogen Glycogen Glucose->Glycogen

Caption: Metabolic fate of this compound in hepatocytes.

Experimental_Workflow Prep This compound Solution Preparation Admin Administration (IV or Oral Gavage) Prep->Admin Sample Sample Collection (Blood & Tissues) Admin->Sample Analysis Metabolite Analysis (Mass Spectrometry) Sample->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Cell Culture Experiments with D-Fructose-d2 Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing cell culture experiments using D-Fructose-d2 as a stable isotope tracer. The protocols outlined below are intended to facilitate the study of fructose metabolism, its contribution to various metabolic pathways, and its role in cellular physiology and disease.

Introduction

Fructose is a key dietary monosaccharide that has been implicated in a range of metabolic disorders. Understanding its metabolic fate within cells is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This compound, a stable isotope-labeled form of fructose, serves as a powerful tool for tracing the path of fructose carbons through metabolic networks. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), researchers can quantify the incorporation of deuterium from this compound into downstream metabolites, thereby providing a dynamic view of cellular metabolism.[1][2]

Stable isotope tracing with this compound offers several advantages, including the ability to perform kinetic flux analysis and to differentiate fructose metabolism from that of other hexoses like glucose.[1][2] This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of malignancy, and in studies of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and diabetes.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions (fluxes) through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3]

  • Pathway Elucidation: Identifying and characterizing the metabolic routes of fructose in different cell types and under various physiological or pathological conditions.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on fructose metabolism and related signaling pathways.

  • Disease Modeling: Investigating the role of altered fructose metabolism in the context of cancer, metabolic syndrome, and other diseases.

Data Presentation

The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using this compound in a cancer cell line.

Table 1: Isotope Enrichment in Glycolytic and TCA Cycle Intermediates

MetaboliteIsotopologueFractional Enrichment (%)
Fructose-6-phosphateM+285.2 ± 3.1
3-PhosphoglycerateM+260.5 ± 4.5
LactateM+245.3 ± 2.8
CitrateM+225.1 ± 1.9
GlutamateM+230.7 ± 2.2

Table 2: Relative Metabolic Fluxes Determined by this compound Tracing

Metabolic PathwayRelative Flux (normalized to Fructose uptake)
Glycolysis (to Lactate)0.65
Pentose Phosphate Pathway (oxidative)0.15
TCA Cycle (from Pyruvate)0.20

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Cancer Cells

This protocol details the steps for labeling adherent cancer cells with this compound for subsequent metabolomic analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound (e.g., [6,6'-2H2]fructose)

  • Glucose-free and fructose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Adherent cancer cell line of interest (e.g., HepG2, MCF-7)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice/ethanol bath

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

    • Culture cells in their standard growth medium for 24 hours to allow for attachment and recovery.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing glucose-free and fructose-free basal medium with this compound at the desired concentration (e.g., 10 mM).

    • Add dFBS to the desired final concentration (e.g., 10%).

    • Warm the labeling medium to 37°C before use.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for the desired labeling period. The optimal time will depend on the specific metabolic pathway of interest and should be determined empirically (e.g., 4, 8, or 24 hours).

  • Metabolite Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 2: LC-MS Analysis of Deuterium-Labeled Metabolites

This protocol provides a general workflow for the analysis of this compound labeled metabolites by LC-MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a mixture of water and acetonitrile.

  • LC Separation:

    • Inject the reconstituted samples onto a HILIC column for separation of polar metabolites.

    • Use a gradient of Mobile Phase A and Mobile Phase B to elute the metabolites.

  • MS Detection:

    • Analyze the eluting metabolites using a high-resolution mass spectrometer operating in negative or positive ion mode.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Perform tandem MS (MS/MS) on selected precursor ions to confirm metabolite identity.

  • Data Analysis:

    • Process the raw LC-MS data using a suitable software package to identify and quantify metabolites.

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of deuterium in each metabolite of interest.

Visualizations

Fructose Metabolism and Entry into Central Carbon Metabolism

Fructose_Metabolism Fructose This compound F1P Fructose-1-Phosphate-d2 Fructose->F1P KHK F6P Fructose-6-Phosphate-d2 Fructose->F6P HK DHAP DHAP-d1 F1P->DHAP ALDOB GA Glyceraldehyde-d1 F1P->GA ALDOB Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate-d1 GA->G3P TKFC G3P->Glycolysis PPP Pentose Phosphate Pathway F6P->Glycolysis F6P->PPP

Caption: Metabolic fate of this compound in the cell.

Experimental Workflow for this compound Tracing

Experimental_Workflow CellCulture 1. Cell Culture (Adherent Cells) Labeling 2. This compound Labeling CellCulture->Labeling Quenching 3. Quenching & Metabolite Extraction (Ice-cold 80% Methanol) Labeling->Quenching LCMS 4. LC-MS Analysis Quenching->LCMS DataAnalysis 5. Data Analysis (Isotope Enrichment & Flux Calculation) LCMS->DataAnalysis

Caption: Workflow for stable isotope tracing with this compound.

Logical Relationship of Fructose Metabolism to Key Cellular Processes

Fructose_Cellular_Processes Fructose Fructose Metabolism Energy Energy Production (ATP) Fructose->Energy via Glycolysis & TCA Cycle Biosynthesis Biomass Synthesis (Nucleotides, Lipids) Fructose->Biosynthesis via Glycolysis & PPP Redox Redox Balance (NADPH) Fructose->Redox via Pentose Phosphate Pathway

Caption: Fructose metabolism's impact on cellular functions.

References

Application Notes and Protocols for Tracing Fructose Metabolism in Specific Tissues with D-Fructose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a monosaccharide commonly found in modern diets, is primarily metabolized in the liver, intestine, and kidneys.[1] Dysregulated fructose metabolism has been linked to a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[2][3] Understanding the tissue-specific flux of fructose through various metabolic pathways is therefore crucial for elucidating disease mechanisms and developing novel therapeutic interventions.

Stable isotope tracers, such as Deuterium-labeled D-Fructose (D-Fructose-d2), offer a powerful tool to trace the metabolic fate of fructose in vivo.[4] By introducing a labeled substrate, researchers can track the incorporation of deuterium into downstream metabolites, providing a dynamic view of pathway activity. This document provides detailed application notes and protocols for conducting this compound tracing studies in specific tissues, with a focus on liver and intestinal metabolism. The methodologies described herein are intended to guide researchers in designing and executing robust experiments to quantify fructose metabolism.

Key Metabolic Pathways of Fructose

Fructose enters cells primarily through the GLUT5 transporter.[1] In the liver, it is rapidly phosphorylated by fructokinase (KHK) to fructose-1-phosphate.[5] Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can then enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis.[2] In extrahepatic tissues like the intestine, fructose metabolism can also contribute to local energy production and the release of metabolites into portal circulation.[6]

FructoseMetabolism Fructose This compound F1P Fructose-1-Phosphate-d2 Fructose->F1P Fructokinase (KHK) DHAP DHAP-d1 F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d1 F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Glyceraldehyde3P Glyceraldehyde-3-P-d1 Glyceraldehyde->Glyceraldehyde3P Triokinase Glyceraldehyde3P->Glycolysis Glyceraldehyde3P->Gluconeogenesis DNL De Novo Lipogenesis Glycolysis->DNL via Acetyl-CoA Pyruvate Pyruvate-d1 Glycolysis->Pyruvate Glucose Glucose-d2 Gluconeogenesis->Glucose FattyAcids Fatty Acids-d2 DNL->FattyAcids Lactate Lactate-d1 Pyruvate->Lactate ExperimentalWorkflow Start Start: Acclimatized & Fasted Mice Tracer Administer this compound (1 g/kg) via Oral Gavage Start->Tracer Time Time Points (0, 15, 30, 60, 120 min) Tracer->Time Anesthesia Anesthetize with Isoflurane Time->Anesthesia Blood Collect Portal & Cardiac Blood Anesthesia->Blood Tissue Harvest Liver & Jejunum Blood->Tissue Quench Snap Freeze Tissues in Liquid Nitrogen Tissue->Quench Store Store Samples at -80°C Quench->Store Extract Metabolite Extraction Store->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis & Interpretation Analyze->Data End End Data->End

References

Application Notes and Protocols for Utilizing D-Fructose-d2 in Pentose Phosphate Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1] Its primary functions are to generate nicotinamide adenine dinucleeotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to produce pentose sugars, such as ribose-5-phosphate, which are essential precursors for nucleotide and nucleic acid synthesis.[2][3] Fructose, a common dietary monosaccharide, is primarily metabolized in the liver, where its metabolites can enter the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate.[4][5] These intermediates form a direct link to the non-oxidative branch of the PPP, allowing carbon atoms from fructose to be funneled into this pathway.

Stable isotope tracers are invaluable tools for metabolic flux analysis (MFA), enabling researchers to quantitatively track the flow of atoms through metabolic networks.[6] While ¹³C-labeled glucose is frequently used to study the PPP, deuterium-labeled substrates like D-fructose-d2 offer an alternative and complementary approach. Tracing the fate of deuterium from this compound into PPP intermediates can provide significant insights into fructose metabolism and its contribution to NADPH production and pentose synthesis. Such studies are particularly relevant in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and certain cancers, where both fructose metabolism and the PPP are often dysregulated.[7]

This document provides detailed application notes and a proposed experimental protocol for using this compound as a tracer to study the pentose phosphate pathway.

Principle of the Method

The core of this method involves introducing D-fructose labeled with two deuterium atoms (this compound) to a biological system (e.g., cell culture or in vivo model). Fructose is taken up by cells and phosphorylated, then cleaved into triose phosphates, which subsequently enter the central carbon metabolism. By entering the non-oxidative branch of the PPP, the deuterium label will be incorporated into various PPP intermediates.

The level of deuterium enrichment in these metabolites can be precisely quantified using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[6] By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes), it is possible to determine the contribution of fructose to the PPP flux relative to other substrates like glucose.

Applications

  • Quantifying Fructose Contribution to the PPP: Determine the relative flux of fructose-derived carbons through the oxidative and non-oxidative branches of the PPP.

  • Studying Metabolic Reprogramming: Investigate how disease states (e.g., cancer, metabolic syndrome) or drug treatments alter the utilization of fructose by the PPP.[7]

  • Assessing NADPH Production: Elucidate the role of fructose metabolism in generating NADPH for antioxidant defense and biosynthetic processes.

  • Nucleotide Synthesis Research: Track the incorporation of fructose-derived ribose into nucleotides and nucleic acids.

Metabolic Pathway of this compound into the Pentose Phosphate Pathway

The diagram below illustrates the entry points of this compound into central metabolism and its subsequent flow through the pentose phosphate pathway. The specific positions of the deuterium atoms on the fructose molecule will determine their location on the downstream metabolites. For this example, we will assume a generic this compound tracer.

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

Experimental Protocol

This section outlines a proposed protocol for tracing this compound through the PPP in cultured mammalian cells. This protocol is a composite based on established methods for metabolic flux analysis using stable isotopes.[7][8]

Part 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes, or a cell line of interest) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of metabolite extraction.

  • Culture Medium Preparation: Prepare the experimental culture medium. This is typically a base medium (e.g., DMEM) lacking glucose and fructose. Supplement this medium with the desired concentration of unlabeled glucose and this compound. A common starting point is to replace a fraction (e.g., 25-50%) of the normal glucose concentration with this compound.

  • Labeling Incubation:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed experimental medium containing this compound to the cells.

    • Incubate the cells for a predetermined time course. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the point of isotopic steady-state.

Part 2: Metabolite Extraction
  • Quenching and Washing:

    • Place the culture plate on dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell suspension/extract to a microcentrifuge tube.

    • Vortex thoroughly for 1 minute.

  • Centrifugation and Collection:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Store the dried metabolite pellets at -80°C until analysis.

Part 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Separation:

    • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.

    • Establish a gradient elution method to resolve the PPP intermediates.

  • Mass Spectrometry Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

    • Operate the mass spectrometer in negative ion mode, as sugar phosphates are readily detected as [M-H]⁻ ions.

    • Perform targeted analysis by monitoring the specific mass-to-charge ratios (m/z) for the unlabeled (M+0) and deuterated (M+1, M+2) forms of the PPP intermediates.

Experimental Workflow

The following diagram outlines the general workflow for a this compound tracing experiment.

Experimental_Workflow step_prep step_prep step_exp step_exp step_analysis step_analysis step_result step_result cell_culture 1. Cell Seeding and Growth labeling 2. Isotope Labeling with this compound cell_culture->labeling quenching 3. Rapid Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction (80% Methanol) quenching->extraction analysis 5. LC-MS/MS Analysis extraction->analysis data_proc 6. Data Processing and Isotopologue Analysis analysis->data_proc interpretation 7. Metabolic Flux Interpretation data_proc->interpretation

Caption: General workflow for this compound metabolic flux analysis.

Data Presentation

Quantitative data from these experiments should be summarized to show the isotopic enrichment in key PPP metabolites. The table below presents a hypothetical dataset to illustrate how results could be structured. This data assumes the use of this compound and reflects the percentage of the metabolite pool that contains one or two deuterium atoms.

Table 1: Hypothetical Isotopic Enrichment in PPP Metabolites after this compound Labeling

MetaboliteM+0 (%)M+1 (%)M+2 (%)Total Enrichment (%)
Fructose-6-Phosphate (F6P)65.214.320.534.8
Ribose-5-Phosphate (R5P)88.97.14.011.1
Sedoheptulose-7-Phosphate (S7P)85.48.95.714.6
Erythrose-4-Phosphate (E4P)91.35.53.28.7
  • M+0: Unlabeled fraction of the metabolite pool.

  • M+1, M+2: Fraction of the pool containing one or two deuterium atoms, respectively.

  • Total Enrichment: The sum of M+1 and M+2 fractions, representing the total contribution from the this compound tracer.

  • Note: This is hypothetical data for illustrative purposes. Actual enrichment values will depend on experimental conditions.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful method for investigating the contribution of fructose to the pentose phosphate pathway. By combining careful experimental design with sensitive LC-MS/MS analysis, researchers can gain detailed insights into the regulation and dysregulation of this critical metabolic nexus. The protocols and information provided here serve as a comprehensive guide for scientists and drug development professionals aiming to explore the intricate roles of fructose metabolism in health and disease.

References

Application Note: Analytical Methods for the Resolution of D-Fructose-d2 from Other Sugars

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of stable isotope-labeled compounds, such as D-Fructose-d2, is crucial in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. Accurate and precise analytical methods are required to resolve and quantify this compound from its unlabeled counterpart and other structurally similar sugars present in complex biological matrices. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

Two primary analytical techniques are presented for the resolution and quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds. For sugars, derivatization is necessary to increase their volatility. This method offers high chromatographic resolution and sensitive detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful and versatile technique that can often analyze sugars without the need for derivatization, thus simplifying sample preparation. It provides high sensitivity and selectivity, especially with the use of multiple reaction monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of sugars requires a derivatization step to make them amenable to gas chromatography. A common and effective method is oximation followed by silylation.

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Extraction Extraction of Sugars Sample->Extraction Oximation Oximation Extraction->Oximation Silylation Silylation Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Protocol: GC-MS Analysis of this compound

3.2.1. Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

3.2.2. Derivatization

  • Oximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 30 minutes.

3.2.3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramStart at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions Fructose (unlabeled): m/z 217, 307, 319This compound: m/z 219, 309, 321 (predicted)
Expected Mass Spectral Fragmentation

The derivatization of fructose leads to the formation of methyloxime-trimethylsilyl (MOX-TMS) derivatives, which exist as syn and anti isomers, often resulting in two chromatographic peaks. The mass spectrum of the TMS derivative of fructose shows characteristic fragments. For this compound, a corresponding mass shift is expected for fragments containing the deuterium labels.

fragmentation cluster_fructose This compound-MOX-5TMS cluster_fragments Key Fragments (m/z) Parent [M]+ F1 219 Parent->F1 C1-C3 fragment F2 309 Parent->F2 [M-CH3]+ F3 321 Parent->F3 [M-CH2OTMS]+

Caption: Predicted key fragments for this compound derivative.

Quantitative Data (GC-MS)

The following table summarizes typical performance characteristics for the quantitative analysis of fructose using GC-MS. Data for this compound is expected to be comparable.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1 µM[1]
Limit of Quantification (LOQ)0.5 - 5 µM[1]
Linearity (R²)> 0.99[1]
Intra-day Precision (RSD)< 10%[1]
Inter-day Precision (RSD)< 15%[1]
Recovery90 - 110%[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers a high-throughput alternative for the analysis of this compound, often without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly employed for the separation of polar compounds like sugars.

Experimental Workflow (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LCMSMS LC-MS/MS Analysis Protein_Precipitation->LCMSMS Data_Acquisition Data Acquisition (MRM) LCMSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS Analysis of this compound

4.2.1. Sample Preparation (Plasma/Serum)

  • To 50 µL of plasma or serum, add 200 µL of acetonitrile containing the internal standard (e.g., ¹³C₆-Fructose).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

4.2.2. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
ColumnBEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 95% B, hold for 0.5 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer Sciex Triple Quad 6500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Source Temp.500°C
Capillary Voltage-4500 V
MRM Transitions Fructose (unlabeled): Q1: 179.1 -> Q3: 89.1This compound: Q1: 181.1 -> Q3: 90.1 (predicted)Internal Standard (¹³C₆-Fructose): Q1: 185.1 -> Q3: 92.1
Quantitative Data (LC-MS/MS)

The following table presents typical performance characteristics for the quantitative analysis of fructose using LC-MS/MS. Similar performance is expected for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD)0.05 - 0.5 µM
Limit of Quantification (LOQ)0.2 - 2 µM
Linearity (R²)> 0.995
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 10%
Recovery95 - 105%

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the resolution and quantification of this compound from other sugars. The choice of method will depend on the specific application, available instrumentation, and desired throughput. The GC-MS method, although requiring derivatization, offers excellent chromatographic separation. The LC-MS/MS method provides a simpler and faster sample preparation workflow. The provided protocols serve as a starting point and should be optimized and validated for the specific matrix and analytical instrumentation used.

References

Troubleshooting & Optimization

Technical Support Center: D-Fructose-d2 Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Fructose-d2 metabolic tracing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting solutions for experiments utilizing this compound as a metabolic tracer.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other isotopes like 13C-fructose?

A1: this compound offers several advantages. Deuterium-labeled compounds are often more cost-effective than their 13C counterparts.[1][2] Additionally, deuterium metabolic imaging (DMI) can be a powerful in vivo technique with higher sensitivity per unit of time compared to 13C MRS due to the shorter T1 relaxation times of 2H nuclei.[1][2]

Q2: Where does the deuterium label on this compound typically end up?

A2: The metabolic fate of the deuterium label depends on its position on the fructose molecule. For instance, with [6,6'-2H2]fructose, the deuterium is carried through glycolysis to pyruvate. From there, it can be incorporated into lactate, alanine, or enter the TCA cycle via acetyl-CoA. The label can also be transferred to water during certain enzymatic reactions.[1][2]

Q3: What is the kinetic isotope effect (KIE) and how can it affect my results?

A3: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[3] Bonds involving heavier isotopes, like deuterium, are generally stronger and have lower vibrational frequencies, which can lead to slower reaction rates.[4] In this compound tracing, this can lead to an underestimation of the flux through a particular pathway if the cleavage of a C-D bond is the rate-limiting step.[3][4]

Q4: Can the deuterium from this compound exchange with hydrogen from water in my biological system?

A4: Yes, deuterium-hydrogen exchange is a significant challenge. This exchange can occur non-enzymatically or be catalyzed by enzymes, leading to a loss of the label from your molecule of interest and its incorporation into the surrounding water pool.[5][6] This can complicate the interpretation of labeling patterns and the quantification of metabolic fluxes.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low or no detectable deuterium enrichment in downstream metabolites. 1. Insufficient tracer concentration or labeling duration. 2. Rapid metabolism and dilution of the tracer. 3. Loss of deuterium label through exchange reactions. [5][6] 4. Suboptimal sample preparation leading to metabolite degradation. 1. Optimize tracer concentration and labeling time. Perform a time-course experiment to determine the optimal labeling window.2. Increase the amount of starting material (e.g., cell number, tissue weight). 3. Analyze the labeling of water to assess the extent of H/D exchange. 4. Ensure rapid quenching of metabolism and proper storage of samples at -80°C. [7][8]
High background signal or unexpected M+1 peaks in mass spectrometry data. 1. Natural abundance of isotopes (e.g., 13C). 2. Contamination during sample preparation. 3. In-source fragmentation or formation of adducts in the mass spectrometer. 4. Overlapping isotopic envelopes from other metabolites. 1. Correct for natural isotope abundance using appropriate software. 2. Use high-purity solvents and reagents. Run blank samples to identify sources of contamination. 3. Optimize mass spectrometer source conditions (e.g., cone voltage, desolvation temperature). 4. Improve chromatographic separation to resolve co-eluting metabolites.
Variability between replicate samples. 1. Inconsistent cell culture conditions or animal handling. 2. Inconsistent sample collection and preparation. [7][9] 3. Instrumental instability. 1. Standardize all experimental conditions, including cell seeding density, growth media, and animal diet and fasting times. 2. Follow a strict and consistent protocol for sample quenching, extraction, and storage. 3. Run quality control (QC) samples throughout the analytical run to monitor instrument performance.
Difficulty in quantifying absolute metabolic fluxes. 1. Incomplete isotopic steady state. 2. Presence of unknown metabolic pathways or compartments. 3. Challenges in accurately measuring all relevant fluxes (e.g., exchange fluxes). 1. Ensure that isotopic steady state is reached by performing a time-course experiment. 2. Use metabolic flux analysis (MFA) software that can account for different metabolic network models. [10][11] 3. Combine data from different tracers (e.g., 13C-glucose) to better constrain the model.

Experimental Protocols

Protocol 1: this compound Tracing in Cultured Cells
  • Cell Culture and Tracer Administration:

    • Culture cells to the desired confluency in standard growth medium.

    • Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed medium containing this compound at the desired concentration. The concentration should be optimized for your specific cell type and experimental question.

  • Metabolism Quenching and Metabolite Extraction:

    • After the desired labeling time, rapidly aspirate the medium.

    • Immediately wash the cells with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by Mass Spectrometry:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for LC-MS).

    • Analyze the samples using a high-resolution mass spectrometer coupled to liquid chromatography (LC-MS) or gas chromatography (GC-MS). For GC-MS analysis, derivatization of the sugars is typically required.

Protocol 2: Sample Derivatization for GC-MS Analysis of Fructose

This protocol is adapted for the derivatization of fructose to its methyloxime-trimethylsilyl (MOX-TMS) ether derivative.

  • Oximation:

    • To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex and incubate at 37°C for 90 minutes.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject the sample onto a GC-MS system. A typical column for sugar analysis is a DB-5ms or equivalent.

    • Monitor for the characteristic fragment ions of the fructose derivative to determine isotopic enrichment.

Quantitative Data Summary

The following table provides a summary of the metabolic fate of dietary fructose based on isotopic tracer studies in humans. While these studies primarily used 13C-fructose, the general distribution of carbon provides a useful reference for what to expect in this compound tracing experiments.

Metabolic Fate Percentage of Ingested Fructose (Mean ± SD) Conditions Reference
Oxidation to CO2 45.0% ± 10.7Non-exercising subjects (3-6 hours)[2][12]
45.8% ± 7.3Exercising subjects (2-3 hours)[2][12]
Conversion to Glucose 41% ± 10.53-6 hours after ingestion[2][12]
Conversion to Lactate ~25%Within a few hours of ingestion[2][12]
Direct Conversion to Plasma Triglycerides <1%Short-term studies[2][12]

Visualizations

Fructose_Metabolism This compound This compound F1P Fructose-1-Phosphate-d2 This compound->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d2 F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-d2 DHAP->G3P TPI Glucose Glucose-d1 DHAP->Glucose Gluconeogenesis Glyceraldehyde->G3P Triose kinase Pyruvate Pyruvate-d1 G3P->Pyruvate Lactate Lactate-d1 Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-d1 Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lipids Lipids AcetylCoA->Lipids De novo lipogenesis Glycogen Glycogen-d1 Glucose->Glycogen Glycogenesis Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolism Quenching Metabolism Quenching Sample Collection->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction Sample Preparation Derivatization (for GC-MS) or Reconstitution (for LC-MS) Metabolite Extraction->Sample Preparation Instrumental Analysis GC-MS or LC-MS Sample Preparation->Instrumental Analysis Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing Peak integration, alignment, and natural abundance correction Data Acquisition->Data Processing Isotopologue Distribution Analysis Isotopologue Distribution Analysis Data Processing->Isotopologue Distribution Analysis Metabolic Flux Analysis Metabolic Flux Analysis Isotopologue Distribution Analysis->Metabolic Flux Analysis

References

D-Fructose-d2 Data Normalization Strategies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of D-Fructose-d2 in metabolic tracing experiments. Our focus is to address specific data normalization challenges to ensure the generation of accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic research?

A1: this compound is a stable isotope-labeled form of fructose where two hydrogen atoms have been replaced by deuterium. It is a valuable tracer used in metabolomics to study the flux of fructose through various metabolic pathways, such as glycolysis and the pentose phosphate pathway. Because deuterium is non-radioactive, this compound is a safe alternative to radioactive isotopes for in vivo and in vitro studies.[1] Its increased mass allows for its distinction from endogenous fructose using mass spectrometry.

Q2: What are the primary challenges in normalizing data from this compound tracing experiments?

A2: The main challenges include:

  • Correcting for Natural Isotope Abundance: Naturally occurring stable isotopes (e.g., 13C) can interfere with the detection of the deuterated tracer, leading to an overestimation of label incorporation if not properly corrected.[2]

  • Systematic Variation: Non-biological variations introduced during sample preparation, extraction, and instrument analysis can obscure true biological differences.[3]

  • Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times and fragmentation patterns compared to the unlabeled counterpart, which can affect peak integration and quantification.[4][5][6]

  • Metabolic Transformations: this compound can be converted into other metabolites, and tracking the deuterium label through these complex pathways requires robust analytical methods and data processing workflows.

Q3: Which normalization strategies are recommended for this compound metabolomics data?

A3: A multi-step normalization approach is often necessary. Key strategies include:

  • Internal Standards: Spiking samples with a known concentration of a non-endogenous, stable isotope-labeled compound (e.g., 13C-labeled amino acid) can help correct for variations in sample handling and instrument response.

  • Probabilistic Quotient Normalization (PQN): This method corrects for dilution effects by scaling each sample's spectrum to a reference spectrum, typically the median or mean spectrum of all samples.

  • Locally Estimated Scatterplot Smoothing (LOESS): LOESS normalization can correct for non-linear variations in instrument signal intensity over the course of an analytical run.

  • Quality Control (QC) Sample-Based Normalization: Injecting pooled QC samples throughout the analytical run allows for the monitoring and correction of instrument drift and batch effects.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem Possible Cause(s) Recommended Solution(s)
High variability in replicate injections Inconsistent sample preparation or extraction. Instrument instability.Review and standardize sample handling procedures. Use an internal standard to normalize for injection volume differences. Check instrument performance and run QC samples to assess stability.
Shift in retention time for this compound labeled metabolites Deuterium isotope effect. Changes in chromatographic conditions (temperature, mobile phase composition).While minor shifts can occur, significant shifts may indicate a problem. Confirm the shift is consistent across samples. If inconsistent, check the stability of your LC system. For consistent shifts, adjust peak integration windows accordingly. Consider using a chromatography method less prone to isotope effects if the issue persists.[4][8]
Overlapping isotopic peaks Insufficient mass resolution of the mass spectrometer. Presence of multiple isotopologues.Use a high-resolution mass spectrometer to better separate isotopic peaks.[9] Employ deconvolution algorithms during data processing to resolve overlapping signals. Ensure your natural abundance correction algorithm is accurately configured.
Low signal intensity for labeled metabolites Inefficient cellular uptake of this compound. Low tracer enrichment. Insufficient sample concentration.Optimize the concentration of this compound and the incubation time in your experimental protocol. Ensure cells are metabolically active. Concentrate your sample extract if necessary.
Inaccurate quantification of labeled species Matrix effects in the sample. Inadequate normalization. Incorrect calibration curve.Use stable isotope-labeled internal standards that are chemically similar to the analytes of interest to mitigate matrix effects.[6][10] Apply appropriate normalization methods (e.g., PQN, LOESS). Prepare calibration curves in a matrix that closely matches your sample matrix.

Experimental Protocols

Protocol: this compound Tracing in Cultured Mammalian Cells

This protocol outlines a general workflow for a stable isotope tracing experiment using this compound in adherent mammalian cells, followed by LC-MS analysis.

1. Cell Culture and Labeling:

  • Plate cells in 6-well plates and grow to ~80% confluency.
  • Prepare labeling medium by supplementing glucose-free and fructose-free DMEM with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of this compound (e.g., 5 mM).
  • Aspirate the growth medium and wash the cells once with pre-warmed PBS.
  • Add the this compound labeling medium to the cells and incubate for the desired time course (e.g., 0, 15, 30, 60, 120 minutes).

2. Metabolite Quenching and Extraction:

  • To quench metabolism, quickly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution.
  • Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
  • Vortex the tubes vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (containing the extracted metabolites) to a new tube.
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
  • Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
  • Use a chromatographic method optimized for the separation of polar metabolites (e.g., HILIC).
  • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

4. Data Processing and Normalization:

  • Process the raw data using a suitable software package for peak picking, integration, and alignment.
  • Perform natural abundance correction on the integrated peak areas.
  • Normalize the data using one or more of the strategies outlined in the FAQs (e.g., internal standards, PQN).
  • Perform statistical analysis to identify metabolites that show significant incorporation of the deuterium label.

Data Presentation

The following tables provide a hypothetical example of quantitative data from a this compound tracing experiment, demonstrating the effects of different normalization strategies.

Table 1: Raw Peak Areas of Fructose and its Metabolites

MetaboliteControl (Unlabeled)This compound (Labeled)
Fructose (M+0)1.20E+075.50E+06
Fructose (M+2)1.10E+058.90E+07
Fructose-6-Phosphate (M+0)8.50E+064.20E+06
Fructose-6-Phosphate (M+2)9.80E+046.30E+07
Lactate (M+0)2.50E+082.30E+08
Lactate (M+1)2.30E+061.80E+07

Table 2: Peak Areas After Normalization to an Internal Standard

MetaboliteControl (Unlabeled)This compound (Labeled)
Fructose (M+0)1.15E+075.61E+06
Fructose (M+2)1.06E+059.08E+07
Fructose-6-Phosphate (M+0)8.17E+064.29E+06
Fructose-6-Phosphate (M+2)9.42E+046.43E+07
Lactate (M+0)2.40E+082.35E+08
Lactate (M+1)2.21E+061.84E+07

Table 3: Fractional Enrichment of Labeled Metabolites

MetaboliteFractional Enrichment (%)
Fructose94.2%
Fructose-6-Phosphate93.7%
Lactate7.2%

Mandatory Visualizations

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Processing & Normalization Cell_Culture 1. Cell Culture & Labeling with this compound Metabolite_Quenching 2. Metabolite Quenching Cell_Culture->Metabolite_Quenching Metabolite_Extraction 3. Metabolite Extraction Metabolite_Quenching->Metabolite_Extraction LCMS_Analysis 4. LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Raw_Data 5. Raw Data Acquisition LCMS_Analysis->Raw_Data Peak_Processing 6. Peak Picking & Integration Raw_Data->Peak_Processing Natural_Abundance_Correction 7. Natural Abundance Correction Peak_Processing->Natural_Abundance_Correction Normalization 8. Data Normalization (e.g., PQN, IS) Natural_Abundance_Correction->Normalization Statistical_Analysis 9. Statistical Analysis Normalization->Statistical_Analysis Fructose_Metabolism Fructose_d2 This compound F1P_d2 Fructose-1-Phosphate-d2 Fructose_d2->F1P_d2 Fructokinase DHAP DHAP F1P_d2->DHAP Glyceraldehyde_d2 Glyceraldehyde-d2 F1P_d2->Glyceraldehyde_d2 Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P_d2 Glyceraldehyde-3-Phosphate-d2 Glyceraldehyde_d2->G3P_d2 Triokinase G3P_d2->Glycolysis Pyruvate_d1 Pyruvate (labeled) Glycolysis->Pyruvate_d1 Lactate_d1 Lactate (labeled) Pyruvate_d1->Lactate_d1 LDH Normalization_Logic Raw_Data Raw Peak Areas IS_Normalization Internal Standard Normalization Raw_Data->IS_Normalization Corrects for sample handling and injection volume PQN_Normalization Probabilistic Quotient Normalization IS_Normalization->PQN_Normalization Corrects for dilution effects QC_Normalization QC-Based Normalization PQN_Normalization->QC_Normalization Corrects for instrument drift and batch effects Normalized_Data Normalized Data for Statistical Analysis QC_Normalization->Normalized_Data

References

Technical Support Center: D-Fructose-d2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a form of D-fructose where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to trace the metabolic fate of fructose in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Common applications include metabolic flux analysis, investigating carbohydrate metabolism, and as a tracer in drug development studies.

Q2: What are the key storage and handling recommendations for this compound?

A2: this compound should be stored at room temperature, protected from light and moisture. It is a stable compound under normal ambient and anticipated storage and handling conditions. As with any fine chemical powder, enriching fine dust can lead to the danger of a dust explosion, so appropriate handling procedures should be followed. It is incompatible with strong oxidizing agents.

Troubleshooting Guides

General Handling and Storage

Q: My this compound has clumped together. Is it still usable?

A: Clumping is likely due to moisture absorption. While the chemical properties may not be significantly altered for some applications, it is best to store the compound in a desiccator to minimize moisture exposure. For quantitative experiments, it is recommended to use a fresh, non-clumped sample to ensure accurate weighing.

Q: I am unsure about the solubility of this compound in my solvent system. Where can I find this information?

A: The solubility of this compound is very similar to that of unlabeled D-Fructose. The table below summarizes the solubility in common solvents.

SolventSolubility of D-Fructose
Water~800 g/L at 20°C[1]
MethanolSoluble
EthanolSlightly soluble
AcetoneSlightly soluble

Data for unlabeled D-Fructose.

NMR Spectroscopy Issues

Q: My 1H NMR spectrum of this compound in D2O is very complex and I'm having trouble with peak assignment.

A: The complexity of the fructose NMR spectrum is due to the presence of multiple tautomers (cyclic and open-chain forms) in solution. In D2O at 20°C, the approximate distribution is:

  • β-pyranose: ~68%

  • β-furanose: ~22%

  • α-furanose: ~6%

  • α-pyranose: ~3%

  • keto form: ~0.5%[2][3]

This equilibrium is sensitive to temperature, concentration, and pH, which can further complicate the spectrum.[2]

Troubleshooting Steps:

  • Confirm Tautomer Peaks: Refer to literature values for the chemical shifts of the different fructose tautomers in D2O.[2]

  • Simplify the Spectrum: If possible, acquire the spectrum at different temperatures. This may help to resolve overlapping peaks as the tautomeric equilibrium shifts.

  • Use 2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals, respectively, by showing correlations between them.

Q: I see unexpected peaks in my NMR spectrum. What could be the cause?

A: Unexpected peaks could be due to several factors:

  • Contaminants: Ensure your NMR tube and solvent are clean. Residual solvents from cleaning, such as acetone, are a common source of contamination.

  • Degradation: D-Fructose can degrade at temperatures above 103°C.[1] Ensure your sample has not been exposed to high temperatures.

  • Incomplete Deuterium Exchange: If you are expecting certain proton signals to be absent due to deuteration, their presence could indicate incomplete labeling of your this compound sample. Check the isotopic purity from the manufacturer's certificate of analysis.

NMR_Troubleshooting start Complex or Unexpected NMR Spectrum check_purity Check Isotopic Purity and Chemical Purity start->check_purity check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Verify Instrument Calibration & Settings start->check_instrument purity_ok Purity within Specification? check_purity->purity_ok sample_prep_ok Correct Solvent & Concentration? check_sample_prep->sample_prep_ok instrument_ok Instrument Functioning Correctly? check_instrument->instrument_ok purity_ok->check_sample_prep Yes contact_supplier Contact Supplier for Replacement purity_ok->contact_supplier No sample_prep_ok->check_instrument Yes adjust_sample_prep Adjust Solvent or Concentration sample_prep_ok->adjust_sample_prep No run_cal_sample Run Calibration Sample instrument_ok->run_cal_sample No acquire_2D Acquire 2D NMR (COSY, HSQC) instrument_ok->acquire_2D Yes

NMR Troubleshooting Workflow

Mass Spectrometry Issues

Q: I am not seeing the expected molecular ion for this compound in my mass spectrum.

A: This could be due to several reasons:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that should yield the molecular ion, often as an adduct with sodium ([M+Na]+) or other cations. If you are using a harder ionization technique, you may only see fragment ions.

  • Fragmentation: Even with ESI, some in-source fragmentation can occur. Look for characteristic fragment ions of fructose.

  • Sample Preparation: Ensure your sample is properly dissolved and free of contaminants that could suppress the signal of your analyte.

Q: My quantitative results for this compound incorporation are inconsistent.

A: Inconsistent quantification can arise from:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for deuterated molecules in biological systems. This can affect the rate of incorporation of this compound into downstream metabolites. The magnitude of the KIE (kH/kD) for a C-D bond can be significant.[4]

  • Deuterium Loss: In some metabolic pathways, the deuterium label can be lost through exchange with protons from water. This is particularly relevant if the deuterium is on a carbon atom that undergoes an enzymatic reaction involving proton exchange.

  • Matrix Effects: Components of your sample matrix can enhance or suppress the ionization of your analyte, leading to inaccurate quantification. Using an internal standard can help to correct for matrix effects.

Mass Spectrometry Troubleshooting Logic

Detailed Methodologies

Representative Protocol for a Metabolic Labeling Experiment with this compound

This protocol is a general guideline and should be optimized for your specific cell type or animal model.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare a labeling medium by supplementing base medium (e.g., DMEM without glucose) with this compound at the desired concentration.

    • Remove the standard growth medium, wash the cells with PBS, and add the labeling medium.

    • Incubate the cells for a time course determined by the specific metabolic pathway being investigated.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for Analysis:

    • For NMR: Reconstitute the dried metabolites in a suitable deuterated solvent (e.g., D2O with a known concentration of a reference standard like TSP).

    • For MS: Reconstitute the dried metabolites in a solvent compatible with your chromatography method (e.g., 50% acetonitrile in water).

  • Data Acquisition and Analysis:

    • Acquire NMR or MS data.

    • For NMR, identify and quantify the signals corresponding to this compound and its labeled downstream metabolites.

    • For MS, determine the mass isotopologue distribution of fructose and its metabolites to calculate the extent of labeling.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis culture_cells Culture Cells to Desired Confluency prepare_media Prepare Labeling Medium with this compound culture_cells->prepare_media treat_cells Incubate Cells in Labeling Medium prepare_media->treat_cells wash_cells Wash Cells with Ice-Cold PBS treat_cells->wash_cells extract_metabolites Add Cold Extraction Solvent (e.g., 80% Methanol) wash_cells->extract_metabolites collect_lysate Collect and Centrifuge Cell Lysate extract_metabolites->collect_lysate dry_supernatant Dry Supernatant collect_lysate->dry_supernatant reconstitute_nmr Reconstitute for NMR (in D2O) dry_supernatant->reconstitute_nmr reconstitute_ms Reconstitute for MS (in mobile phase) dry_supernatant->reconstitute_ms acquire_data Acquire NMR or MS Data reconstitute_nmr->acquire_data reconstitute_ms->acquire_data analyze_data Analyze Data for Isotope Incorporation acquire_data->analyze_data

General Experimental Workflow

References

minimizing isotopic exchange of D-Fructose-d2 in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of D-Fructose-d2 in biological research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize isotopic exchange and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss from this compound in biological experiments?

A1: The primary cause of deuterium loss from this compound is hydrogen-deuterium (H/D) exchange with protons from the aqueous environment of your biological system (e.g., cell culture media, buffers, intracellular water). This exchange is primarily mediated by a chemical process called keto-enol tautomerism.[1][2][3]

Q2: What is keto-enol tautomerism and how does it affect this compound?

A2: Keto-enol tautomerism is a chemical equilibrium between the keto form (the predominant structure of fructose) and an enol form.[1][2] This interconversion involves the movement of a hydrogen (or deuterium) atom and a double bond. In an aqueous environment, this process can lead to the replacement of deuterium atoms on the fructose molecule with hydrogen atoms from the surrounding water, compromising the isotopic labeling. This process can be catalyzed by both acids and bases.[1][4]

Q3: Can enzymes in my biological system increase the rate of isotopic exchange?

A3: Yes, certain enzymes can catalyze H/D exchange. For example, enzymes that catalyze the isomerization of sugars, such as phosphomannose isomerase, can facilitate the exchange of deuterium at specific positions on the sugar molecule.[5] If your experimental system contains enzymes that interact with fructose, you should be aware of the potential for accelerated isotopic exchange.

Q4: How can I minimize isotopic exchange during my experiments?

A4: Minimizing isotopic exchange requires careful control of experimental conditions. The key strategies include:

  • Low Temperature: Perform all sample handling and preparation steps at low temperatures (e.g., on ice or at 4°C) to slow down the rate of chemical reactions, including H/D exchange.

  • pH Control: Maintain a slightly acidic pH (around 6.0-6.5) for your buffers and media where possible, as both strong acids and bases can catalyze exchange. The minimum exchange rate for amide hydrogens in proteins, a well-studied analogy, occurs around pH 2.6, though such a low pH may not be suitable for biological experiments.[6]

  • Rapid Quenching: Immediately stop all metabolic activity at the end of your experiment using a rapid quenching protocol. This typically involves a sudden drop in temperature and/or the addition of a quenching solution.

  • Minimize Exposure to Protic Solvents: During sample extraction and analysis, minimize the time your deuterated samples are in contact with aqueous (protic) solvents.

Q5: Will freeze-thaw cycles affect the isotopic stability of my this compound samples?

A5: While the primary concern with freeze-thaw cycles is often the degradation of larger molecules like proteins, repeated cycles can potentially affect the stability of small molecules and the integrity of the sample matrix.[7][8] It is best practice to aliquot samples to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Significant loss of deuterium label observed in mass spectrometry results.
Possible Cause Troubleshooting Steps
Suboptimal Sample Handling Temperature Ensure all sample processing steps, from cell harvesting to extraction, are performed on ice or at 4°C.
Inappropriate pH of Buffers or Media Check the pH of all solutions that come into contact with the this compound. Adjust to a slightly acidic pH if compatible with your experimental design. Avoid strongly acidic or basic conditions.
Slow Quenching of Metabolism Implement a rapid quenching protocol. For cell cultures, this can involve snap-freezing the cell pellet in liquid nitrogen or using a cold quenching solution like 60% methanol at -40°C.[9]
Prolonged Exposure to Aqueous Solvents Minimize the time samples are in aqueous solutions during extraction and preparation for analysis. Expedite the workflow from sample collection to analysis.
Enzymatic Activity If enzymatic exchange is suspected, consider methods to rapidly denature enzymes during quenching, such as using a methanol-based quenching solution.
Problem 2: High variability in deuterium labeling between replicate samples.
Possible Cause Troubleshooting Steps
Inconsistent Sample Handling Procedures Standardize your sample preparation workflow to ensure all samples are treated identically. Document all incubation times, temperatures, and solution volumes.
Variable Time Delays in Processing Process all samples as quickly and consistently as possible after harvesting. Avoid letting samples sit at room temperature for variable lengths of time.
Inconsistent Quenching Efficiency Ensure the quenching step is applied uniformly and rapidly to all samples. For adherent cells, ensure complete and even contact with the quenching solution.
Differential Evaporation or Dilution Be meticulous with sample volumes. Use appropriate sealed containers to prevent evaporation, especially when working with small volumes.

Quantitative Data on Isotopic Exchange

While specific quantitative data for this compound exchange is not extensively published, the following table summarizes the expected impact of key experimental parameters on deuterium stability based on general principles of H/D exchange.

Parameter Condition Expected Impact on Deuterium Retention Recommendation
Temperature 4°CHighPerform all sample handling and preparation at 4°C or on ice.
Room Temperature (~22°C)Moderate to LowAvoid prolonged exposure to room temperature.
37°CLowThis is a typical incubation temperature; however, post-incubation processing must be rapid and cold.
pH < 6.0Moderate (acid-catalyzed exchange)Maintain pH in the slightly acidic to neutral range if possible.
6.0 - 7.0HighOptimal for minimizing exchange where biologically feasible.
> 8.0Low (base-catalyzed exchange)Avoid alkaline conditions.
Sample Storage -80°C (single aliquot)Very HighStore samples at -80°C and avoid repeated freeze-thaw cycles.
Repeated Freeze-Thaw CyclesPotential for degradationAliquot samples to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Adherent Mammalian Cells
  • Preparation: Pre-cool all solutions and equipment (e.g., centrifuge, pipettes) to 4°C. Prepare a quenching solution of 60% methanol in water and cool it to -40°C.

  • Aspiration of Media: At the end of the experimental incubation with this compound, aspirate the cell culture medium completely.

  • Washing: Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular this compound. Aspirate the PBS completely.

  • Quenching: Immediately add the pre-chilled (-40°C) 60% methanol quenching solution to the cell culture plate.

  • Cell Lysis and Collection: Place the plate on a rocking platform in a cold room (4°C) for 10 minutes to ensure cell lysis. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Storage: Immediately analyze the samples or snap-freeze them in liquid nitrogen and store at -80°C.

Visualizations

Isotopic_Exchange_Pathway This compound (Keto Form) This compound (Keto Form) Enol Intermediate Enol Intermediate This compound (Keto Form)->Enol Intermediate Tautomerization (Acid/Base Catalyzed) D-Fructose (Protonated) D-Fructose (Protonated) Enol Intermediate->D-Fructose (Protonated) Protonation D2O D₂O Enol Intermediate->D2O Deuterium Loss H2O H₂O H2O->Enol Intermediate

Caption: Keto-enol tautomerism pathway for this compound isotopic exchange.

Experimental_Workflow cluster_experiment Experimental Phase cluster_quenching Quenching & Extraction cluster_analysis Analysis Cell_Culture 1. Cell Culture with This compound Quenching 2. Rapid Quenching (e.g., -40°C Methanol) Cell_Culture->Quenching Minimize time Extraction 3. Metabolite Extraction (on ice) Quenching->Extraction Maintain low temp Analysis 4. LC-MS/MS or NMR Analysis Extraction->Analysis Prompt analysis

References

Technical Support Center: Optimizing D-Fructose-d2 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d2 in cell culture for stable isotope tracing and metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, a common starting point is to replace the glucose concentration in your standard culture medium with an equivalent molar concentration of this compound. For example, if your medium contains 25 mM glucose, a starting concentration of 25 mM this compound is recommended.[1][2] Some studies have used concentrations ranging from 5 mM to 50 mM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: Can this compound be toxic to cells?

A2: High concentrations of fructose can be cytotoxic to some cell lines.[4][5] The toxic effects are cell-type specific. For instance, primary hepatocytes have shown sensitivity to high fructose levels, while some cancer cell lines are more resistant.[4] It is essential to assess cell viability across a range of this compound concentrations to identify a non-toxic working concentration.

Q3: Do I need to use special media or serum for this compound labeling experiments?

A3: Yes. To ensure accurate metabolic tracing, it is critical to use a basal medium that does not contain glucose or fructose. You will then supplement this medium with your desired concentration of this compound. Additionally, standard fetal bovine serum (FBS) contains endogenous glucose and other metabolites that can interfere with labeling studies. Therefore, it is highly recommended to use dialyzed FBS, which has had small molecules removed.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time required to achieve isotopic steady-state labeling varies depending on the metabolic pathway of interest and the cell type. Glycolytic intermediates may reach steady-state within minutes to hours, while pathways like nucleotide or lipid synthesis can take 24 hours or longer.[6] A time-course experiment is recommended to determine the optimal labeling duration for your target metabolites.

Q5: Will the deuterium label on this compound be lost or exchanged?

A5: The stability of the deuterium label depends on its position on the fructose molecule and the metabolic pathways it enters. Depending on the enzymatic reactions, there is a possibility of label loss or exchange. It is important to consider the specific metabolic pathways you are investigating and the position of the deuterium atoms on the this compound molecule.

Troubleshooting Guides

Issue 1: Low Incorporation of Deuterium Label
Possible Cause Troubleshooting Step
Presence of unlabeled fructose or glucose in the medium Ensure you are using a glucose and fructose-free basal medium. Use dialyzed FBS to minimize the introduction of unlabeled monosaccharides.
Incorrect this compound concentration The concentration may be too low for efficient uptake and metabolism. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient incubation time The labeling duration may not be long enough to reach isotopic steady-state for your metabolites of interest. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time.
Slow metabolic activity of the cell line Some cell lines have slower metabolic rates. You may need to increase the incubation time or the this compound concentration.
Cell health is compromised Ensure that the cells are healthy and in the exponential growth phase before starting the labeling experiment.
Issue 2: High Cell Death or Low Viability
Possible Cause Troubleshooting Step
This compound concentration is too high High concentrations of fructose can be cytotoxic. Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of this compound concentrations to determine the maximum non-toxic concentration.[1][3][7]
Osmotic stress A high concentration of this compound can increase the osmolarity of the medium, leading to cell stress and death. Check the osmolarity of your prepared medium and adjust if necessary.
Contamination of the cell culture Visually inspect the cells for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.
Nutrient depletion in the medium Prolonged incubation in a custom medium might lead to the depletion of other essential nutrients. Ensure your basal medium is adequately supplemented with amino acids, vitamins, and other necessary components.
Issue 3: Unexpected Metabolic Profiles
Possible Cause Troubleshooting Step
Metabolic reprogramming induced by fructose Fructose metabolism can differ significantly from glucose metabolism and can induce changes in cellular metabolic pathways.[8] This is an expected outcome of the experiment and should be analyzed accordingly.
Label scrambling or loss The deuterium label may be lost or rearranged through certain metabolic reactions. Carefully analyze the mass isotopologue distribution of your metabolites to understand the metabolic pathways involved.
Issues with metabolite extraction Inefficient or biased metabolite extraction can lead to inaccurate metabolic profiles. Use a validated extraction protocol, such as cold methanol-water extraction, and ensure all steps are performed quickly and at low temperatures to quench metabolism.
Analytical variability in mass spectrometry Ensure your mass spectrometer is properly calibrated and that you are using appropriate internal standards to control for analytical variability.

Data Presentation

Table 1: Effect of D-Fructose Concentration on Cell Viability in Different Cell Lines

Cell LineFructose ConcentrationIncubation TimeViability Assay% Viability (relative to control)Reference
Caco-25 mM96 hMTT>85%[3]
Caco-225 mM96 hMTT>85%[3]
Caco-250 mM96 hMTT>85%[3]
IMKC25 mM24 hMTTDecreased[1]
Primary Rat Hepatocytes200 mM1 hNot SpecifiedIncreased[7]
HepG2200 mM1 hNot SpecifiedIncreased[7]
Neuroblastoma (Kelly)25 mM24 hCell CountIncreased[2]

Table 2: Reported D-Fructose Concentrations Used in Cell Culture Experiments

Cell LineFructose ConcentrationPurpose of ExperimentReference
Caco-25, 25, 50 mMDe novo lipogenesis study[3]
HepG2High Fructose (concentration not specified)Cytotoxicity study[4]
IMKC25 mMCell viability and metabolism[1]
Primary Rat Hepatocytes100, 200 mMCryopreservation[7]
HepG2100, 200 mMCryopreservation[7]
Neuroblastoma (Kelly, SH-EP Tet-21/N)25 mMProliferation and metabolism[2]
Primary human preadipocytes1 g/L (~5.5 mM)Gene expression and lipogenesis[9]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.

  • Media Preparation:

    • Prepare a glucose-free and fructose-free basal medium.

    • Supplement the basal medium with dialyzed FBS and other necessary components (e.g., L-glutamine, penicillin-streptomycin).

    • Create a series of media with increasing concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 mM). The 0 mM condition will serve as your negative control. Include a positive control with the standard glucose concentration for your cell line.

  • Treatment: After the cells have adhered, replace the standard growth medium with the prepared this compound media.

  • Incubation: Incubate the cells for a period relevant to your planned metabolic labeling experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Perform a cell viability assay, such as MTT or a live/dead cell stain.

    • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viable cells for each this compound concentration relative to the control (standard glucose medium).

    • Plot the percentage of viability against the this compound concentration to determine the dose-response curve.

    • Select the highest concentration of this compound that does not significantly impact cell viability for your metabolic labeling experiments.

Protocol 2: Stable Isotope Labeling with this compound for Metabolite Extraction

This protocol describes the general workflow for labeling cells with this compound and extracting metabolites for mass spectrometry analysis.

  • Cell Culture: Culture your cells to the desired confluency in your standard growth medium.

  • Media Exchange:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed, glucose-free/fructose-free basal medium.

    • Add the pre-warmed labeling medium containing the optimized concentration of this compound and dialyzed FBS.

  • Incubation: Incubate the cells for the predetermined optimal labeling time.

  • Metabolite Extraction:

    • Place the culture plate on ice to quench metabolic activity.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold extraction solvent (e.g., 80% methanol in water) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis by mass spectrometry.

    • Reconstitute the sample in an appropriate solvent for your analytical platform just before analysis.

Visualizations

Experimental_Workflow_for_Optimizing_D_Fructose_d2 Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_media Prepare Media with this compound Gradient replace_media Replace Standard Medium with Treatment Media prepare_media->replace_media incubate Incubate for Desired Duration replace_media->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay measure_signal Measure Assay Signal viability_assay->measure_signal analyze_data Analyze Data and Plot Dose-Response Curve measure_signal->analyze_data determine_optimal_conc Determine Optimal Concentration analyze_data->determine_optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

Fructose_Metabolism_Signaling_Pathway Simplified Fructose Metabolism Pathway Fructose This compound F1P Fructose-1-Phosphate-d2 Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B GA Glyceraldehyde F1P->GA Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P GA->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Lipogenesis Lipogenesis Glycolysis->Lipogenesis

Caption: Simplified metabolic fate of this compound in a cell.

References

Technical Support Center: D-Fructose-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of D-Fructose-d2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative results.[2] For a polar analyte like fructose, common interfering substances in biological matrices include salts, phospholipids, and endogenous metabolites.[1][3]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent with the response of this compound spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[1] A matrix effect factor can be calculated, where a value less than 100% indicates ion suppression and a value greater than 100% suggests ion enhancement.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-Fructose, is considered the gold standard for compensating for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte (this compound), it will co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: Can I use a different internal standard if this compound-IS is not available?

A4: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial that the analog has very similar chromatographic behavior and ionization characteristics to this compound to effectively compensate for matrix effects. The choice of a non-ideal internal standard can lead to inaccurate results.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound mass spectrometry analysis.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase composition for HILIC. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase.1. Optimize the acetonitrile/water gradient and the concentration of the additive (e.g., ammonium formate). 2. Implement a column cleaning procedure or replace the column.[4] 3. Ensure the final sample solvent has a high percentage of organic solvent, similar to the initial mobile phase conditions.
High Signal Variability/Poor Reproducibility 1. Inconsistent sample preparation leading to variable matrix effects. 2. Fluctuation in instrument performance (e.g., ion source temperature, gas flow).1. Standardize the sample preparation protocol. Use of an automated liquid handler can improve consistency. 2. Perform regular instrument calibration and maintenance. Monitor system suitability throughout the analytical run.[5]
Low Signal Intensity (Ion Suppression) 1. High concentration of salts or phospholipids in the sample extract.[3] 2. Co-elution with other polar endogenous metabolites. 3. Suboptimal ionization source parameters.1. Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Adjust the chromatographic gradient to better separate this compound from interfering compounds.[6] 3. Optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates) for this compound.
Inaccurate Quantification 1. Significant and uncorrected matrix effects. 2. Non-linearity of the calibration curve at the lower or upper ends. 3. Degradation of this compound during sample processing or storage.1. Incorporate a stable isotope-labeled internal standard (¹³C₆-Fructose) in your workflow.[4] 2. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). 3. Investigate the stability of this compound under your experimental conditions and adjust the protocol if necessary (e.g., work at lower temperatures, reduce processing time).

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method significantly impacts the extent of matrix effects and the recovery of this compound. The following table summarizes typical performance data for different techniques.

Sample Preparation Method Matrix Matrix Effect (%) Recovery (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) with Acetonitrile/Methanol Human Plasma85 - 11590 - 110Simple, fast, and inexpensive.May not effectively remove all interfering substances like phospholipids and salts.
Solid-Phase Extraction (SPE) - HILIC or Mixed-Mode Cation Exchange Human Urine95 - 10595 - 105Provides cleaner extracts by selectively retaining the analyte or interferences.More time-consuming and expensive than PPT. Method development can be complex.
Liquid-Liquid Extraction (LLE) SerumVariableVariableCan be effective for removing highly polar or non-polar interferences.Can be labor-intensive and may have lower recovery for highly polar analytes like fructose.
Simple Dilution ("Dilute and Shoot") Apple Juice/Cider80 - 120>95Very simple and high-throughput.Only suitable for relatively clean matrices. Significant matrix effects can still be present.[7]

Note: The values presented are typical ranges and may vary depending on the specific matrix, LC-MS system, and experimental conditions. A study on fructose analysis in human plasma using a UPLC-MS/MS method with HILIC reported matrix effects between 87-109% and recovery of 93-119% with protein precipitation.[8][9]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol is a rapid and straightforward method for preparing plasma samples.

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution (e.g., ¹³C₆-Fructose at a known concentration) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 10 mM ammonium formate).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis of this compound

This protocol outlines a typical Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry.

  • LC Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90% Acetonitrile in water with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the deuteration pattern).

    • ¹³C₆-Fructose (IS): e.g., 185 > 92.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample is_spike Spike with This compound-IS start->is_spike 100 µL ppt Protein Precipitation (Acetonitrile) is_spike->ppt Add 400 µL ACN centrifuge1 Centrifugation ppt->centrifuge1 transfer Supernatant Transfer centrifuge1->transfer dry Evaporation transfer->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 injection Injection into HILIC-LC System centrifuge2->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data Data Acquisition (Analyte/IS Ratio) detection->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate or Irreproducible This compound Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS (e.g., ¹³C₆-Fructose) check_is->implement_is No check_chromatography Review Chromatograms: Poor Peak Shape or Co-elution? check_is->check_chromatography Yes implement_is->check_chromatography optimize_lc Optimize HILIC Method: Gradient, Mobile Phase, Column check_chromatography->optimize_lc Yes check_sample_prep Evaluate Sample Preparation: Assess Matrix Effects and Recovery check_chromatography->check_sample_prep No optimize_lc->check_sample_prep improve_sample_prep Implement a More Rigorous Cleanup (e.g., SPE) check_sample_prep->improve_sample_prep High Matrix Effects or Low Recovery check_instrument Review Instrument Performance: System Suitability, Calibration check_sample_prep->check_instrument Acceptable good_results Accurate and Reproducible Results improve_sample_prep->good_results check_instrument->good_results

Caption: Troubleshooting logic for this compound analysis.

References

improving the sensitivity of D-Fructose-d2 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of D-fructose-d2 detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a stable isotope-labeled version of D-fructose where two hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis or as a tracer to study metabolic pathways.[1] The use of stable isotopes like deuterium allows for precise differentiation and quantification of the labeled molecule from its naturally occurring, unlabeled counterparts in complex biological samples.[1][2]

Q2: What are the primary methods for detecting this compound?

The most common and sensitive methods for detecting this compound are mass spectrometry (MS) coupled with chromatographic separation techniques. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization to make the sugar volatile but offers excellent separation and sensitivity.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with techniques like Hydrophilic Interaction Chromatography (HILIC), can analyze sugars with high selectivity and sensitivity without derivatization, though derivatization can still be used to improve performance.[5]

  • Enzymatic Assays: These methods use specific enzymes to react with fructose, leading to a measurable change, such as an increase in absorbance at a specific wavelength.[6][7] While specific, they may have lower sensitivity compared to MS methods, especially in complex matrices.[3][4]

  • Fluorescent Sensors: Novel fluorescent probes can be designed to bind to fructose, resulting in a change in fluorescence intensity. This method can offer high sensitivity with detection limits in the micromolar range.[8]

Q3: What key factors influence the sensitivity of this compound detection?

Several factors can impact detection sensitivity:

  • Sample Preparation: Efficient extraction from the sample matrix and removal of interfering substances are crucial.

  • Derivatization: For GC-MS, the choice of derivatizing agent can significantly affect ionization efficiency and fragmentation patterns, thereby influencing sensitivity.[3]

  • Chromatographic Conditions: Proper column selection (e.g., HILIC for LC-MS) and optimization of the mobile phase gradient are essential for good peak shape and separation from interfering compounds.[5]

  • Mass Spectrometer Settings: Optimization of ionization source parameters (e.g., ESI or APCI), selection of appropriate precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), and collision energy are critical for maximizing signal.

Q4: How can derivatization improve detection sensitivity?

Derivatization is a technique used to modify an analyte to enhance its analytical properties. For sugars like fructose, which have low volatility and may not ionize efficiently, derivatization can:

  • Increase Volatility: This is essential for analysis by GC-MS.[9] Common methods include silylation or conversion to methyloxime peracetate derivatives.[3]

  • Enhance Ionization Efficiency: By adding a chemical group that is more easily ionized, the signal intensity in the mass spectrometer can be significantly increased.

  • Create Unique Mass Fragments: Derivatization can lead to characteristic fragmentation patterns, allowing for more specific and sensitive detection, especially when differentiating between isomers like fructose and glucose.[3][4]

  • Improve Chromatographic Behavior: Derivatization can improve peak shape and resolution.

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound analysis.

Issue 1: Low or No Signal Intensity

Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can stem from multiple sources. A systematic approach is needed to identify the root cause.

  • Possible Cause 1: Sample Degradation. Fructose can be unstable under certain conditions.

    • Solution: Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C). Prepare fresh samples and standards to verify.

  • Possible Cause 2: Inefficient Extraction. this compound may not be efficiently recovered from the sample matrix.

    • Solution: Optimize your extraction protocol. Perform recovery experiments by spiking a blank matrix with a known concentration of this compound to assess extraction efficiency.[7]

  • Possible Cause 3: Suboptimal Derivatization (for GC-MS). The derivatization reaction may be incomplete or have failed.

    • Solution: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Analyze a high-concentration standard to confirm the derivatization process is working.

  • Possible Cause 4: Mass Spectrometer Detuning. The instrument may not be properly calibrated or optimized for your analyte.

    • Solution: Infuse a this compound standard directly into the mass spectrometer to optimize source parameters and confirm the correct precursor/product ion transitions are being monitored.

  • Possible Cause 5: Matrix Effects (for LC-MS). Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve chromatographic separation to move the this compound peak away from interfering compounds. Dilute the sample to reduce the concentration of interfering substances.[10] Use a stable isotope-labeled internal standard (if this compound is the analyte, a 13C-labeled fructose could be used as an internal standard) to compensate for matrix effects.

Issue 2: Poor Chromatographic Peak Shape

Q: My this compound peak is showing fronting, tailing, or splitting. How can I fix this?

A: Poor peak shape compromises resolution and reduces the accuracy of quantification.

  • Possible Cause 1: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Possible Cause 2: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, especially for early-eluting peaks.[11]

    • Solution: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible.[11]

  • Possible Cause 3: Column Contamination or Aging. Buildup of matrix components on the column can lead to peak tailing or splitting.[11]

    • Solution: Use a guard column to protect the analytical column. Implement a robust column washing step after each analytical batch.[11] If the column is old, it may need to be replaced.

  • Possible Cause 4: Secondary Interactions. The analyte may be interacting with active sites on the column or in the LC system.

    • Solution: For GC-MS, ensure proper deactivation of the inlet liner and column. For LC-MS, try adjusting the mobile phase pH or adding a small amount of a competing agent.

Issue 3: High Background Noise

Q: The baseline in my chromatogram is very noisy, making it difficult to detect low-level peaks. What can I do?

A: High background noise reduces the signal-to-noise ratio and increases the limit of detection.

  • Possible Cause 1: Contaminated Solvents or Reagents. Impurities in the mobile phase or derivatization reagents can contribute to high background.

    • Solution: Use high-purity, MS-grade solvents and fresh reagents. Filter all mobile phases.

  • Possible Cause 2: System Contamination. The LC or MS system itself may be contaminated.

    • Solution: Perform a system flush with appropriate cleaning solvents. Check for and clean any contaminated components, such as the spray shield or ion transfer tube in the MS source.

  • Possible Cause 3: Electronic Noise.

    • Solution: Ensure the instrument has a stable power supply and is properly grounded. Consult a service engineer if the problem persists.

Quantitative Data Summary

The sensitivity of fructose detection varies significantly depending on the method and sample matrix.

Method Analyte Detection Limit (LOD) Linear Range Matrix Reference
GC-MS (Methoxime Per-acetate Deriv.)D-FructoseLower than enzymatic assayNot specifiedPlasma/Serum[3][4]
Enzymatic Assay (HK/PGI/G6PDH)D-Fructose0.66 mg/L4 - 80 µ g/assay Foodstuffs, Biological Samples[7][12]
Enzymatic Assay (in serum)D-Fructose~100 µM100 µM - 1 mMSerum[3]
Fluorescent Sensor (PB-BODIPY)D-Fructose32 µM100 - 1000 µMBuffer Solution[8]
Electrochemical SensorD-Fructose0.3 µM0.05 - 5 mMFood and Beverage[13]

Experimental Protocols

Protocol 1: Derivatization of Fructose for GC-MS Analysis

This protocol is adapted from a method for determining monosaccharides in clinical samples.[3][4]

Objective: To convert this compound into its methyloxime per-acetate (MOA) derivative for enhanced volatility and detection by GC-MS.

Materials:

  • Pyridine

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • This compound standard/sample

  • Internal standard (e.g., [1,2-13C2] D-glucose)

  • Nitrogen gas evaporator

  • Heating block or oven

Procedure:

  • Sample Preparation: Aliquot the sample containing this compound into a reaction vial and dry it completely under a stream of nitrogen gas.

  • Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and heat at 90°C for 30 minutes.

  • Acetylation: Cool the vial to room temperature. Add 100 µL of acetic anhydride. Cap the vial and heat again at 90°C for 1 hour.

  • Evaporation: Cool the vial. Evaporate the reagents completely under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

  • Analysis: Analyze using a GC-MS system. Under electron impact (EI) ionization, a unique C1-C3 fragment is formed from keto-hexoses like fructose, which can be used for selective ion monitoring.[3]

Protocol 2: General Workflow for LC-MS/MS Analysis

Objective: To provide a general procedure for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound

  • Internal Standard (e.g., U-13C6-D-Fructose)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • HILIC analytical column

  • MS-grade solvents for mobile phase (e.g., acetonitrile, water with ammonium formate)

Procedure:

  • Sample Spiking: Add a known amount of the internal standard to all samples, standards, and quality controls.

  • Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying and Reconstitution: Dry the supernatant under nitrogen gas. Reconstitute the residue in the initial mobile phase solvent.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the HILIC column. Use a gradient elution method to separate the analyte from other matrix components.

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Visualizations

G General Workflow for this compound Detection by LC-MS/MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate HILIC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Result Final Concentration Quantify->Result

Caption: A general experimental workflow for quantifying this compound.

G Troubleshooting: Low Signal Intensity Start Low or No Signal for this compound CheckStandards Run a fresh, high-concentration standard. Is signal present? Start->CheckStandards TroubleshootMS Infuse standard directly into MS. Optimize parameters. CheckStandards->TroubleshootMS No SystemOK System is likely OK. Issue is with samples. CheckStandards->SystemOK Yes CheckSamplePrep Review sample prep. Perform spike/recovery test. CheckDeriv For GC-MS: Verify derivatization reagents and conditions. CheckSamplePrep->CheckDeriv SystemIssue Problem with MS or LC system. Requires maintenance. TroubleshootMS->SystemIssue CheckMatrix For LC-MS: Investigate matrix effects. Dilute sample or improve separation. CheckDeriv->CheckMatrix SystemOK->CheckSamplePrep

Caption: A decision tree for troubleshooting low signal intensity issues.

G Enzymatic Assay Pathway for Fructose Detection Fructose D-Fructose ATP ATP F6P Fructose-6-Phosphate Fructose->F6P Hexokinase (HK) ADP ADP ATP->ADP G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase (PGI) NAD NAD+ P6G 6-Phosphogluconate G6P->P6G Glucose-6-Phosphate Dehydrogenase (G6PDH) NADH NADH (Measure at 340 nm) NAD->NADH

Caption: The reaction sequence for the enzymatic detection of fructose.

References

Technical Support Center: Statistical Analysis of D-Fructose-d2 Metabolomics Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the statistical analysis of D-Fructose-d2 metabolomics data. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial data processing steps for this compound metabolomics data?

A1: The initial data processing of raw mass spectrometry data is a critical step that involves several stages to prepare the data for statistical analysis. Key steps include:

  • Peak Picking and Integration: Identifying and quantifying the intensity of ion signals corresponding to metabolites in the chromatogram.

  • Retention Time Alignment: Correcting for variations in retention time across different samples to ensure that the same metabolite is being compared.

  • Isotopologue Extraction: Identifying and quantifying the different isotopologues (molecules of the same metabolite with different numbers of deuterium atoms from the this compound tracer).

  • Correction for Natural Isotope Abundance: It is important to correct for the natural abundance of heavy isotopes (e.g., 13C) to accurately determine the enrichment from the this compound tracer.[1]

  • Data Normalization: Adjusting the data to account for systematic variations, such as differences in sample loading or instrument sensitivity.

Q2: How do I handle missing values in my this compound metabolomics dataset?

A2: Missing values are a common issue in metabolomics data and can arise from various sources, including low abundance metabolites falling below the limit of detection. Simply replacing missing values with zero can bias downstream analysis.[2] Recommended approaches include:

  • Filtering: Removing features (metabolites) with a high percentage of missing values across samples.

  • Imputation: For features with a low percentage of missing values, imputation methods such as k-nearest neighbors (k-NN), random forest, or singular value decomposition (SVD) can be used to estimate the missing values based on the observed data.

Q3: What are the common statistical methods for identifying significantly altered metabolites in this compound tracer studies?

A3: A combination of univariate and multivariate statistical methods is often employed to identify metabolites that are significantly impacted by the experimental conditions.

  • Univariate Analysis:

    • t-tests or ANOVA: Used to compare the abundance of individual metabolite isotopologues between different experimental groups.[3]

  • Multivariate Analysis:

    • Principal Component Analysis (PCA): An unsupervised method used for initial data exploration to identify outliers and observe clustering patterns among samples.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that aims to find the variables (metabolites) that best discriminate between predefined groups.

To increase the robustness of the findings, it is advisable to use multiple statistical approaches. For instance, metabolites identified as significant by a t-test, PLS-DA, and another method like Significance Analysis of Metabolites (SAM) or Random Forest would be considered highly reliable.[4]

Q4: How can I visualize the metabolic pathways affected by this compound metabolism?

A4: Pathway analysis tools are essential for interpreting the biological significance of the altered metabolites. Web-based platforms like MetaboAnalyst can be used for this purpose.[5] The process typically involves:

  • Uploading a list of significantly altered metabolites.

  • Selecting the appropriate species and pathway library (e.g., KEGG).

  • The tool will then perform enrichment analysis to identify pathways that are over-represented in the user's data.

  • Visualization of the affected pathways, highlighting the identified metabolites, allows for a clear interpretation of the metabolic reprogramming.

Troubleshooting Guides

Issue 1: High variability between technical replicates.

  • Possible Cause: Inconsistent sample preparation, extraction, or instrument instability.

  • Troubleshooting Steps:

    • Review the sample preparation and extraction protocols for any potential inconsistencies.

    • Ensure that all samples are processed in a randomized order to minimize batch effects.

    • Include quality control (QC) samples (a pooled mixture of all experimental samples) injected periodically throughout the analytical run to monitor instrument performance.

    • Use normalization techniques, such as Total Ion Current (TIC) normalization or normalization to an internal standard, to reduce systematic variation.

Issue 2: Difficulty in identifying and quantifying deuterated isotopologues.

  • Possible Cause: Low tracer enrichment, co-eluting isobaric interferences, or inadequate mass spectrometer resolution.

  • Troubleshooting Steps:

    • Optimize Tracer Concentration and Labeling Time: Ensure that the concentration of this compound and the labeling duration are sufficient to achieve detectable enrichment in downstream metabolites.

    • High-Resolution Mass Spectrometry: Use a mass spectrometer with high resolving power to distinguish between the deuterated isotopologues and other co-eluting compounds with similar mass-to-charge ratios.[6]

    • Chromatographic Separation: Optimize the liquid chromatography method to improve the separation of isomeric and isobaric metabolites.

    • Software for Isotopologue Analysis: Utilize specialized software designed for stable isotope tracing data, such as X13CMS or VistaFlux, which have algorithms to automatically detect and quantify isotopologue patterns.[7]

Issue 3: PCA plot shows no clear separation between experimental groups.

  • Possible Cause: The biological effect of the treatment is subtle, or the variation within the groups is larger than the variation between the groups. High levels of non-biological noise in the data can also obscure the biological signal.

  • Troubleshooting Steps:

    • Check for Outliers: Identify and remove any outlier samples that may be distorting the analysis.

    • Data Filtering: Remove variables (metabolites) with low variance or high numbers of missing values, as these are less likely to contribute to group separation.

    • Supervised Multivariate Analysis: If a clear separation is expected based on the experimental design, use a supervised method like PLS-DA, which is more powerful for identifying discriminatory variables when the group separation is not obvious in an unsupervised analysis.

    • Increase Sample Size: A larger number of biological replicates can increase the statistical power to detect differences between groups.

Experimental Protocols

This compound Labeling of Adherent Cells

This protocol is a generalized procedure for tracing the metabolism of this compound in cultured adherent cells.

  • Cell Culture: Plate cells in 6-well plates and grow to approximately 75% confluency in standard culture medium.

  • Preparation of Labeling Medium: Prepare culture medium containing this compound at the desired concentration. The standard glucose in the medium should be replaced with the labeled fructose.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.

  • Labeling: Add the this compound containing medium to the cells and incubate for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add 600 µL of ice-cold 100% methanol to each well and place the plate on dry ice to quench metabolism.[8]

    • Scrape the cells and transfer the cell extract to a microcentrifuge tube.

    • Store the extracts at -80°C until analysis by mass spectrometry.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from a this compound tracer experiment comparing a control and a treatment group. The values represent the relative abundance of different isotopologues of key metabolites in the fructose metabolism pathway.

Table 1: Relative Abundance of Fructose-1-Phosphate Isotopologues

IsotopologueControl (Mean ± SD)Treatment (Mean ± SD)p-value
M+0100 ± 1295 ± 150.65
M+115 ± 314 ± 40.72
M+2250 ± 30450 ± 45<0.01

Table 2: Relative Abundance of Dihydroxyacetone Phosphate (DHAP) Isotopologues

IsotopologueControl (Mean ± SD)Treatment (Mean ± SD)p-value
M+0100 ± 1098 ± 120.85
M+112 ± 211 ± 30.68
M+2180 ± 25320 ± 35<0.01

Table 3: Relative Abundance of Glyceraldehyde-3-Phosphate (G3P) Isotopologues

IsotopologueControl (Mean ± SD)Treatment (Mean ± SD)p-value
M+0100 ± 1492 ± 180.55
M+118 ± 416 ± 50.61
M+2210 ± 28390 ± 40<0.01

Visualizations

Signaling Pathways and Workflows

Fructose_Metabolism_Pathway Fructose This compound F1P Fructose-1-Phosphate-d2 Fructose->F1P KHK DHAP DHAP-d(1/2) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d(1/2) F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-d(1/2) DHAP->G3P Lipogenesis De Novo Lipogenesis DHAP->Lipogenesis Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis G3P->Glycolysis

Caption: Fructose Metabolism Pathway.

Experimental_Workflow CellCulture Cell Culture with This compound Tracer MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing StatisticalAnalysis Statistical Analysis (t-test, PCA, PLS-DA) DataProcessing->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis Interpretation Biological Interpretation PathwayAnalysis->Interpretation

Caption: this compound Metabolomics Workflow.

Troubleshooting_Logic Problem No Group Separation in PCA CheckOutliers Check for Outliers Problem->CheckOutliers FilterData Filter Low Variance Features CheckOutliers->FilterData UsePLSDA Use Supervised Method (PLS-DA) FilterData->UsePLSDA Reassess Reassess Biological Effect UsePLSDA->Reassess Still no separation IncreaseN Increase Sample Size (n) Reassess->IncreaseN Effect may be small

References

Technical Support Center: D-Fructose-d2 Metabolite Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing D-Fructose-d2 in metabolic studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of resolving co-eluting metabolites and interpreting your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound and its metabolites from other sugars?

A1: The primary challenges stem from the structural similarity of fructose to other hexoses like glucose and mannose. Since these sugars are isomers, they share the same mass, making them indistinguishable by mass spectrometry alone.[1] Chromatographic separation is therefore essential but can be difficult due to their similar physicochemical properties. Furthermore, within a biological system, this compound will be metabolized into various downstream products, some of which may also be isomers of metabolites from other pathways (e.g., glucose metabolism), leading to co-elution.

Q2: Why am I observing poor peak shapes in my chromatogram?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. These include column overload, contamination of the column or guard column, temperature fluctuations, improper injection techniques, or issues with the instrument itself, like a dirty ion source.[2] For sugar analysis, the presence of different anomers (e.g., α and β forms) in solution can also lead to peak splitting or broadening if the interconversion is on a similar timescale to the chromatographic separation.[3]

Q3: What is ion suppression and how can it affect my this compound analysis?

A3: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds.[1][2] This can be caused by high concentrations of salts from buffers, ion-pairing agents, or other highly abundant metabolites. In this compound studies, if a labeled metabolite co-elutes with an abundant unlabeled compound, its signal intensity can be significantly reduced, leading to inaccurate quantification.[1]

Q4: How can I confirm the identity of a suspected this compound metabolite peak?

A4: Peak identification in metabolomics relies on matching the retention time and mass-to-charge ratio (m/z) of an unknown peak to that of an authentic chemical standard. For isotopically labeled studies, you would also look for the expected mass shift due to the deuterium labels. Tandem mass spectrometry (MS/MS) can provide additional structural information through fragmentation patterns, which can be compared to a library or to the fragmentation of a standard to increase confidence in identification.[1]

Troubleshooting Guides

Issue 1: Co-elution of this compound Metabolites with other Sugars

Symptoms:

  • A single, broad, or asymmetrical peak is observed where multiple isomers are expected.

  • Inconsistent quantitative results for a specific metabolite across different samples.

  • MS/MS spectra of a peak show fragments characteristic of more than one compound.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Chromatographic Resolution Optimize your LC method. For polar compounds like sugars and their phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[4][5] Experiment with different stationary phases (e.g., amide, amino) and mobile phase gradients.[3]
Isomeric Co-elution (e.g., Fructose-6-phosphate and Glucose-6-phosphate) For phosphorylated sugars, specialized columns like the Imtakt Intrada Organic Acid column can provide excellent separation. Alternatively, consider derivatization prior to GC-MS analysis, as this can improve the separation of sugar isomers.[6]
Matrix Effects Improve sample cleanup procedures to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample can also mitigate matrix effects, but may compromise the detection of low-abundance metabolites.
Issue 2: Inaccurate Quantification of Deuterium Labeling

Symptoms:

  • Mass isotopologue distributions (MIDs) do not match theoretical expectations.

  • High variability in the calculated fractional enrichment between replicate samples.

  • Calculated metabolic fluxes are not biologically plausible.

Possible Causes and Solutions:

Possible Cause Solution
Deuterium Exchange Labile hydrogens on hydroxyl groups can exchange with protons from the solvent (e.g., water in the mobile phase).[7][8] This "back-exchange" can lead to an underestimation of the true labeling. To minimize this, use deuterated solvents where possible and keep the system as dry as possible.[7] Perform control experiments with fully labeled standards to quantify the extent of back-exchange.[9]
Kinetic Isotope Effect (KIE) The heavier mass of deuterium can sometimes slow down the rate of enzymatic reactions, which can alter metabolic fluxes.[10][11] While often small for deuterium, it's important to be aware of this potential effect.[11] If suspected, the KIE can be experimentally determined by comparing the metabolic rates of the deuterated and non-deuterated tracer.[10]
Natural Isotope Abundance The natural abundance of 13C and other heavy isotopes must be corrected for when calculating mass isotopologue distributions. Most modern metabolomics software packages have built-in algorithms for this correction.
Co-eluting Interferences An underlying, co-eluting compound can distort the isotopic cluster of the labeled metabolite. Improve chromatographic separation or use high-resolution mass spectrometry to resolve the interfering species.[12]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Cells for this compound Tracing
  • Culture and Labeling: Culture cells to the desired confluency. Replace the culture medium with a medium containing this compound at the desired concentration and for the specified duration.

  • Quenching Metabolism: To halt enzymatic activity rapidly, wash the cells quickly with ice-cold phosphate-buffered saline (PBS). Then, add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.[13]

  • Metabolite Extraction: Add an ice-cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), directly to the frozen cells.[14]

  • Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate into a pre-chilled microcentrifuge tube.[13]

  • Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet protein and cell debris.[13]

  • Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis.

  • Normalization: The remaining cell pellet can be used for normalization, for example, by measuring the total protein or DNA content.

Protocol 2: HILIC-MS/MS for the Separation of Fructose Phosphates

This is an example method and will require optimization for your specific instrument and application.

  • Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm) or similar HILIC column suitable for polar analytes.[5]

  • Mobile Phase A: 25 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 80% B

    • 5-15 min: Linear gradient from 80% to 20% B

    • 15-20 min: Hold at 20% B

    • 20.1-25 min: Return to 80% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Use a tandem mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each this compound labeled metabolite of interest.

Quantitative Data Summary

The following tables provide an illustrative example of how to present quantitative data from a this compound tracing experiment. The data represents the mass isotopologue distribution (MID) for key metabolites in the fructolysis pathway. M0 is the unlabeled metabolite, and M+n represents the metabolite with 'n' deuterium atoms incorporated.

Table 1: Mass Isotopologue Distribution of Fructose-1-Phosphate

Sample GroupM0 (%)M+1 (%)M+2 (%)
Control99.1 ± 0.20.8 ± 0.10.1 ± 0.0
This compound5.2 ± 1.110.3 ± 1.584.5 ± 2.3

Table 2: Mass Isotopologue Distribution of Dihydroxyacetone Phosphate (DHAP)

Sample GroupM0 (%)M+1 (%)M+2 (%)
Control99.2 ± 0.30.7 ± 0.10.1 ± 0.0
This compound45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Visualizations

Fructose Metabolism Workflow

Fructose_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture with This compound Quenching Metabolism Quenching (Liquid Nitrogen) CellCulture->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS RawData Raw Data Acquisition LCMS->RawData Processing Data Processing (Peak Picking, Alignment) RawData->Processing Stats Statistical Analysis & MID Calculation Processing->Stats

Caption: Experimental workflow for this compound stable isotope tracing studies.

Fructolysis Metabolic Pathway

Fructolysis_Pathway Fructose This compound F1P Fructose-1-Phosphate-d2 Fructose->F1P Fructokinase DHAP DHAP-d(n) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d(n) F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-d(n) DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis

Caption: The main enzymatic steps of the fructolysis pathway.

Fructose-Mediated Lipogenesis Signaling

Lipogenesis_Signaling Fructose High Fructose Xylulose5P Xylulose-5-Phosphate Fructose->Xylulose5P SREBP1c SREBP-1c Fructose->SREBP1c activates PP2A PP2A Xylulose5P->PP2A activates ChREBP_inactive ChREBP (inactive) PP2A->ChREBP_inactive dephosphorylates ChREBP_active ChREBP (active) (Nuclear) ChREBP_inactive->ChREBP_active translocates to nucleus LipogenicGenes Lipogenic Gene Expression (FASN, ACC) ChREBP_active->LipogenicGenes activates transcription SREBP1c->LipogenicGenes activates transcription DNL De Novo Lipogenesis LipogenicGenes->DNL

Caption: Activation of lipogenesis by fructose via ChREBP and SREBP-1c.

References

Validation & Comparative

D-Fructose-d2 vs. 13C-Glucose: A Comparative Guide for Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that profoundly influences the accuracy and scope of metabolic flux analysis. This guide provides an objective comparison of two commonly utilized tracers, D-Fructose-d2 and 13C-glucose, offering insights into their respective strengths, limitations, and experimental considerations.

This document delves into the fundamental differences in their metabolic pathways, analytical detection methods, and potential isotopic effects. Quantitative data from comparative studies are presented to aid in the selection of the most suitable tracer for specific research questions. Detailed experimental protocols for both tracers are also provided to facilitate the practical implementation of metabolic tracing studies.

At a Glance: Key Differences

FeatureThis compound13C-Glucose
Isotope Deuterium (²H)Carbon-13 (¹³C)
Traced Atom HydrogenCarbon
Primary Metabolism Primarily metabolized in the liver via fructolysis, bypassing the main regulatory steps of glycolysis.[1][2][3]Ubiquitously metabolized through glycolysis in most cell types.[4][5][6]
Analytical Detection Primarily Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[7][8][9][10][11][12][13][14][15]Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[16][17][18][19][20]
Isotope Effects Can exhibit significant kinetic isotope effects (KIEs) due to the larger mass difference between deuterium and protium, potentially altering reaction rates.[7][8][9][21][22]Generally exhibits smaller, often negligible, kinetic isotope effects.[7]
Label Retention Deuterium labels can be lost through exchange with protons in aqueous environments, particularly in certain enzymatic reactions.[7][8][21]Carbon-13 labels are stably incorporated into the carbon backbone of metabolites.
Primary Applications Studying fructose metabolism, particularly in the liver; investigating the role of fructose in metabolic diseases.[23][24]Broadly used for tracing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle in various cell types and organisms.[20][25][26]

Metabolic Pathways and Isotope Labeling Patterns

The fundamental difference in the metabolic entry points of fructose and glucose leads to distinct labeling patterns in downstream metabolites.

This compound Metabolism

This compound, upon entering a cell, is typically phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P, now carrying the deuterium label, can enter the glycolytic pathway.

Fructose_Metabolism This compound This compound F1P Fructose-1-Phosphate-d2 This compound->F1P Fructokinase DHAP DHAP-d F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate-d Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis Glucose_Metabolism 13C-Glucose 13C-Glucose G6P Glucose-6-Phosphate-13C 13C-Glucose->G6P Hexokinase F6P Fructose-6-Phosphate-13C G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate-13C F6P->F16BP Phosphofructokinase DHAP DHAP-13C F16BP->DHAP Aldolase G3P G3P-13C F16BP->G3P Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis Central_Metabolism_Fructose cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway This compound This compound F1P Fructose-1-P-d2 This compound->F1P DHAP DHAP-d F1P->DHAP G3P G3P-d F1P->G3P PEP PEP-d DHAP->PEP G3P->PEP G6P_F G6P-d (from Fructose) G3P->G6P_F Pyruvate Pyruvate-d PEP->Pyruvate AcetylCoA Acetyl-CoA-d Pyruvate->AcetylCoA Citrate Citrate-d AcetylCoA->Citrate alphaKG α-KG-d Citrate->alphaKG Succinate Succinate-d alphaKG->Succinate Malate Malate-d Succinate->Malate Malate->Citrate Ribose5P Ribose-5-P-d G6P_F->Ribose5P G3P_F G3P-d Ribose5P->G3P_F F6P_F F6P-d Ribose5P->F6P_F Central_Metabolism_Glucose cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway 13C6-Glucose 13C6-Glucose G6P G6P-13C6 13C6-Glucose->G6P F6P F6P-13C6 G6P->F6P Ribose5P Ribose-5-P-13C5 G6P->Ribose5P F16BP F1,6BP-13C6 F6P->F16BP TrioseP Triose-P-13C3 F16BP->TrioseP PEP PEP-13C3 TrioseP->PEP Pyruvate Pyruvate-13C3 PEP->Pyruvate AcetylCoA Acetyl-CoA-13C2 Pyruvate->AcetylCoA Citrate Citrate-13C AcetylCoA->Citrate alphaKG α-KG-13C Citrate->alphaKG Succinate Succinate-13C alphaKG->Succinate Malate Malate-13C Succinate->Malate Malate->Citrate G3P_P G3P-13C Ribose5P->G3P_P F6P_P F6P-13C Ribose5P->F6P_P

References

Cross-Validation of D-Fructose-d2 Metabolic Flux with Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for cross-validating the metabolic fate of D-Fructose-d2 with corresponding changes in gene expression. While direct, single-study cross-validation of this compound metabolic flux with genome-wide expression analysis is not extensively documented in publicly available literature, this guide synthesizes methodologies from established stable isotope tracing and transcriptomics studies. By integrating these approaches, researchers can gain a more comprehensive understanding of how fructose metabolism influences cellular and organismal physiology, particularly in the context of metabolic diseases.

Executive Summary

Fructose consumption is known to significantly alter hepatic gene expression, promoting pathways of glycolysis, de novo lipogenesis (DNL), and gluconeogenesis. Key transcription factors, such as Carbohydrate Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), are activated by fructose metabolites, leading to the upregulation of lipogenic genes like Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACACA). Stable isotope tracers, such as deuterated fructose (this compound) or carbon-13 labeled fructose ([U-13C6]-fructose), are powerful tools to trace the metabolic fate of fructose and quantify its flux through various metabolic pathways.

This guide outlines a synthesized experimental approach to correlate quantitative metabolic flux data obtained using this compound with whole-transcriptome gene expression changes. This integrated "multi-omics" approach allows for a robust cross-validation of findings, providing mechanistic insights into how fructose-induced metabolic shifts drive changes in gene regulation.

Data Presentation: Quantitative Analysis of Fructose Metabolism and Gene Expression

The following tables summarize representative quantitative data from studies investigating the metabolic flux of fructose and its impact on gene expression.

Table 1: Metabolic Flux of Labeled Fructose in In Vitro and In Vivo Models

ParameterModel SystemTracerFructose ConcentrationKey FindingReference
TCA Cycle Activity Differentiating Human Adipocytes[U-13C6]-fructose0.1 mM - 10 mMDose-dependent increase in 13CO2 release, indicating increased TCA cycle metabolism of fructose.
Acetyl-CoA Formation Differentiating Human Adipocytes[U-13C6]-fructose0.1 mM - 10 mMDose-dependent increase in tracer-labeled acetyl-CoA (up to 35-40%).
De Novo Lipogenesis Differentiating Human Adipocytes[U-13C6]-fructose0.1 mM - 10 mMSignificant incorporation of 13C into palmitate and oleate, demonstrating robust de novo fatty acid synthesis from fructose.
Hepatic Fructose Conversion to Glucose Children (Control vs. HFI)[U-13C]-fructose0.26-0.5 mg/kg/minIn control subjects, a significant portion of infused fructose is converted to glucose. This conversion is significantly lower in individuals with hereditary fructose intolerance (HFI).

Table 2: Fructose-Induced Changes in Hepatic Gene Expression

GeneModel SystemFructose TreatmentFold Change (vs. Control)p-valueReference
ChREBP (Mlxipl) Male C57BL/6J Mice60% fructose diet for 4 weeks~2.5<0.05
SREBP-1c (Srebf1) Male C57BL/6J MiceHigh-fructose diet (HFrD)~3.0<0.05
FASN Male C57BL/6J MiceHigh-fructose diet (HFrD)>2.0<0.05
ACACA Male C57BL/6J MiceHigh-fructose diet (HFrD)>2.0<0.05
Ketohexokinase (KHK) Male C57BL/6J MiceHigh-fructose diet (HFrD)~2.0<0.05
Aldolase B (ALDOB) Male C57BL/6J MiceHigh-fructose diet (HFrD)~2.5<0.05
Pyruvate Kinase, Liver (PKLR) Male C57BL/6J MiceHigh-fructose diet (HFrD)~2.0<0.05

Experimental Protocols

This section outlines a synthesized protocol for an integrated study of this compound metabolism and gene expression analysis in a mouse model.

Part 1: In Vivo this compound Metabolic Labeling
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, maintained on a standard chow diet.

  • Acclimatization: Acclimate mice to individual housing and handling for at least one week prior to the experiment.

  • Fasting: Fast mice for 4-6 hours prior to tracer administration to achieve a basal metabolic state.

  • Tracer Administration: Administer a bolus of this compound (e.g., 2 g/kg body weight) via oral gavage. A control group should receive an equivalent volume of vehicle (e.g., water).

  • Time Course Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage to measure plasma levels of labeled metabolites.

  • Tissue Harvest: At a terminal time point (e.g., 120 minutes), euthanize mice and rapidly collect liver tissue. A portion of the liver should be flash-frozen in liquid nitrogen for metabolomics analysis, and another portion should be preserved in an RNA stabilization solution (e.g., RNAlater) for transcriptomics.

Part 2: Metabolite Extraction and Metabolic Flux Analysis
  • Metabolite Extraction from Liver: Homogenize flash-frozen liver tissue in a cold methanol/water/chloroform solution to quench metabolism and extract polar and nonpolar metabolites.

  • Metabolite Extraction from Plasma: Precipitate proteins from plasma samples using a cold organic solvent (e.g., acetonitrile or methanol) and collect the supernatant containing metabolites.

  • Derivatization: Chemically derivatize the extracted metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate and detect labeled and unlabeled metabolites. The mass isotopomer distributions of key metabolites (e.g., glucose, lactate, TCA cycle intermediates, amino acids) are determined.

  • Metabolic Flux Analysis (MFA): Use computational software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model. This allows for the quantification of intracellular metabolic fluxes.

Part 3: RNA Extraction and Gene Expression Analysis (RNA-Seq)
  • RNA Extraction: Isolate total RNA from the liver tissue stored in RNA stabilization solution using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • RNA Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the mouse reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the fructose-fed group compared to the control group.

    • Pathway Analysis: Perform gene ontology and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological pathways that are significantly affected by fructose administration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fructose_Metabolism_Gene_Expression cluster_Metabolism Fructose Metabolism cluster_Signaling Transcriptional Regulation Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK Triose-P Triose Phosphates F1P->Triose-P ALDOB Pyruvate Pyruvate Triose-P->Pyruvate ChREBP ChREBP Triose-P->ChREBP activates Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA DNL De Novo Lipogenesis Acetyl-CoA->DNL Lipogenic_Genes Lipogenic Genes (FASN, ACACA, SCD1) ChREBP->Lipogenic_Genes activates SREBP-1c SREBP-1c SREBP-1c->Lipogenic_Genes activates Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_Analysis Sample Analysis cluster_DataIntegration Data Integration & Cross-Validation Animal_Model Mouse Model Tracer_Admin This compound Administration Animal_Model->Tracer_Admin Tissue_Harvest Liver Tissue Harvest Tracer_Admin->Tissue_Harvest Metabolomics Metabolomics (GC-MS) Tissue_Harvest->Metabolomics Transcriptomics Transcriptomics (RNA-Seq) Tissue_Harvest->Transcriptomics MFA Metabolic Flux Analysis Metabolomics->MFA DEG Differential Gene Expression Analysis Transcriptomics->DEG Cross_Validation Cross-Validation (Correlation Analysis) MFA->Cross_Validation DEG->Cross_Validation

A Head-to-Head Comparison: D-Fructose-d2 vs. Uniformly Labeled 13C-Fructose for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of isotopic tracer is paramount. This guide provides an objective comparison of two powerful tools for tracing fructose metabolism: D-fructose-d2 and uniformly labeled 13C-fructose. By examining their performance based on experimental data, this document aims to inform the selection of the most appropriate tracer for specific research questions.

The study of fructose metabolism has gained significant traction due to its implications in various metabolic disorders. Stable isotope tracers, such as deuterium-labeled (this compound) and carbon-13-labeled (uniformly labeled 13C-fructose) fructose, are indispensable for elucidating the metabolic fate of fructose in biological systems. These tracers allow for the tracking of fructose-derived carbons through various metabolic pathways, providing invaluable insights into cellular and systemic metabolism.

Performance Comparison at a Glance

While direct comparative studies utilizing both this compound and uniformly labeled 13C-fructose under identical experimental conditions are limited, an analysis of existing research provides a clear picture of their respective strengths and ideal applications. Uniformly labeled 13C-fructose excels in providing detailed, quantitative analysis of metabolic fluxes through various pathways by measuring the incorporation of 13C into downstream metabolites. In contrast, this compound is particularly well-suited for non-invasive, dynamic imaging of fructose uptake and metabolism in vivo.

FeatureThis compound ([6,6'-2H2]fructose)Uniformly Labeled 13C-Fructose ([U-13C6]fructose)
Primary Application In vivo metabolic imaging (Deuterium Metabolic Imaging - DMI)Metabolic flux analysis, tracer fate association studies
Analytical Technique Nuclear Magnetic Resonance (NMR) Spectroscopy / ImagingGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy
Type of Data Dynamic, spatial information on fructose uptake and conversion to water and other metabolites.Quantitative isotopomer distribution in downstream metabolites (e.g., amino acids, fatty acids, lactate).
Strengths Non-invasive, allows for real-time monitoring of metabolism in whole organisms.Provides detailed, quantitative insights into specific metabolic pathway activities and carbon fate.
Limitations Lower molecular specificity compared to 13C-labeling for identifying a wide range of downstream metabolites.Typically requires invasive sampling (e.g., cell lysates, tissue biopsies) for analysis.
Model Systems Primarily whole organisms (e.g., mice).In vitro cell cultures, ex vivo tissues, and in vivo studies with sample collection.

Experimental Data Highlights

Uniformly Labeled 13C-Fructose in Human Adipocytes

A study investigating the metabolic fate of fructose in human adipocytes utilized [U-13C6]-d-fructose to trace its conversion into key metabolites. This research demonstrated that fructose robustly stimulates anabolic processes in these cells.[1]

MetaboliteFold Change in 13C Enrichment (5 mM Fructose vs. 0.1 mM Fructose)
Extracellular [13C]-Glutamate~7.2-fold increase
[1,2-13C2]-Acetyl-CoA~2.3-fold increase (from ~15% to ~35-40% of total pool)
13CO2~1.16-fold increase

Data extracted from a study on human Simpson-Golabi-Behmel Syndrome (SGBS) adipocytes.[1][2]

This compound in Murine Liver

Deuterium Metabolic Imaging (DMI) with [6,6'-2H2]fructose has been used to non-invasively measure hepatic fructose uptake and metabolism in mice. These studies have shown a rapid uptake and turnover of fructose in the liver.[3][4][5]

ParameterObservation in Mouse Liver
Initial Fructose Signal Higher initial signal compared to an equivalent bolus of deuterated glucose, indicating rapid uptake.
Signal Decay Faster decay of the fructose signal compared to glucose, suggesting a higher turnover rate.
Deuterated Water (HDO) Production More rapid increase in HDO concentration following fructose administration compared to glucose, reflecting faster metabolism.

Observations from dynamic DMI studies in mice.[3][4][5]

Experimental Protocols

Protocol for [U-13C6]-d-fructose Tracer Studies in Human Adipocytes[1]
  • Cell Culture and Differentiation: Human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes are cultured and differentiated into mature adipocytes.

  • Tracer Incubation: Differentiated adipocytes are incubated in media containing various concentrations of fructose (e.g., 0.1 mM to 10 mM), with 10% of the total fructose being [U-13C6]-d-fructose. The incubation period is typically 48 hours.

  • Sample Collection: At the end of the incubation period, both the cell culture media and the cell lysates are collected.

  • Metabolite Extraction: Metabolites are extracted from the media and cell lysates using appropriate solvent systems (e.g., ethylene chloride for lactate, acetone for glutamate).

  • Derivatization: Extracted metabolites are derivatized to make them volatile for GC-MS analysis. For example, lactate can be derivatized to its propylamine–heptafluorobutyrate ester form.

  • GC-MS Analysis: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution of the target metabolites. This allows for the quantification of 13C enrichment.

  • Data Analysis: The mass spectral data is analyzed to calculate the fractional contribution of fructose-derived carbons to the metabolite pools, providing insights into metabolic fluxes.

Protocol for Deuterium Metabolic Imaging (DMI) with [6,6'-2H2]fructose in Mice[3][4][5]
  • Animal Preparation: A mouse is anesthetized and a tail vein catheter is placed for intravenous (IV) administration of the tracer.

  • Tracer Administration: A solution of [6,6'-2H2]fructose (e.g., 1.3 g/kg body weight) is administered either as a rapid IV bolus injection or a slow infusion.

  • MRI Setup: The mouse is placed in an MRI scanner equipped for deuterium imaging. Anatomical 1H MR images are acquired for localization.

  • DMI Acquisition: Dynamic 3D Deuterium MR Spectroscopic Imaging (MRSI) is performed to acquire spectra over time from the region of interest (e.g., the liver). This allows for the simultaneous detection of the deuterated fructose and its metabolic products, primarily deuterated water (HDO).

  • Spectral Processing and Quantification: The acquired deuterium spectra are processed to quantify the signal intensities of [6,6'-2H2]fructose and HDO at each time point and in each voxel.

  • Kinetic Modeling: The time-course data of the tracer and its metabolites are analyzed to determine kinetic parameters such as uptake rate, turnover rate, and the rate of water production, providing a dynamic view of fructose metabolism in vivo.

Visualizing Metabolic Pathways and Workflows

To further clarify the metabolic context and experimental procedures, the following diagrams are provided.

Fructose_Metabolism cluster_glycolysis Glycolysis cluster_fructolysis Fructolysis cluster_tca TCA Cycle & Anabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase/ Glucokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 DHAP_Gly DHAP F16BP->DHAP_Gly GAP_Gly Glyceraldehyde-3-P F16BP->GAP_Gly DHAP_Gly->GAP_Gly Pyruvate_Gly Pyruvate GAP_Gly->Pyruvate_Gly Pyruvate_TCA Pyruvate Pyruvate_Gly->Pyruvate_TCA Fructose Fructose F1P Fructose-1-P Fructose->F1P Fructokinase DHAP_Fru DHAP F1P->DHAP_Fru Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B DHAP_Fru->DHAP_Gly GAP_Fru Glyceraldehyde-3-P Glyceraldehyde->GAP_Fru Triose Kinase GAP_Fru->GAP_Gly AcetylCoA Acetyl-CoA Pyruvate_TCA->AcetylCoA Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids Glutamate Glutamate Citrate->Glutamate CO2 CO2 Citrate->CO2 Tracer_Workflow cluster_13C Uniformly Labeled 13C-Fructose Workflow cluster_D2 This compound Workflow Tracer_13C [U-13C6]fructose Administration (e.g., cell culture media) Incubation_13C Incubation & Metabolism Tracer_13C->Incubation_13C Sampling_13C Sample Collection (Cells & Media) Incubation_13C->Sampling_13C Analysis_13C Metabolite Extraction, Derivatization & GC-MS Analysis Sampling_13C->Analysis_13C Data_13C Quantitative Isotopomer Data (Metabolic Fluxes) Analysis_13C->Data_13C Tracer_D2 [6,6'-2H2]fructose Administration (e.g., IV injection in vivo) Imaging_D2 Dynamic Deuterium Metabolic Imaging (DMI) Tracer_D2->Imaging_D2 Data_D2 Real-time Spectral Data (Uptake & Turnover Rates) Imaging_D2->Data_D2

References

A Comparative Guide to the Metabolic Fates of D-Fructose-d2 and D-Glucose-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of deuterated D-fructose and D-glucose, specifically focusing on commonly used tracers such as D-[6,6'-d2]fructose and D-[6,6-d2]glucose. While the specific labeling of "D-Fructose-d2" and "D-Glucose-d6" can vary, this guide utilizes data from studies employing these well-characterized isotopes to illuminate the distinct metabolic pathways and kinetics of these two monosaccharides. Understanding these differences is crucial for research in metabolic diseases, drug development, and nutritional science.

Key Metabolic Differences at a Glance

D-glucose and D-fructose, despite their similar chemical formulas, are metabolized through markedly different pathways, leading to distinct physiological effects. Glucose metabolism is tightly regulated and occurs throughout the body, serving as the primary energy source for most cells. In contrast, fructose metabolism is primarily localized to the liver, is less regulated, and can significantly impact hepatic lipid and glucose production.[1]

Quantitative Comparison of Metabolic Fates

The use of stable isotope tracers allows for the quantitative assessment of the metabolic fate of fructose and glucose. The following tables summarize key quantitative data from studies using deuterated isotopes.

Table 1: Hepatic Uptake and Turnover of Deuterated Glucose and Fructose

ParameterD-[6,6'-d2]glucoseD-[6,6'-d2]fructoseReference
Initial Hepatic Concentration (IV Bolus) 15 mM35 mM
Decay Time Constant (IV Bolus) 19.8 s8.0 s
Deuterated Water Production Slower RateFaster Rate[2]

This data, derived from Deuterium Metabolic Imaging (DMI) in a mouse model, highlights the significantly higher initial uptake and faster turnover of fructose in the liver compared to glucose.[2]

Table 2: Systemic Metabolic Fate of Ingested Fructose (from Isotopic Tracer Studies)

Metabolic FatePercentage of Ingested FructoseTime FrameConditionsReference
Oxidation to CO2 45.0% ± 10.7%3-6 hoursNon-exercising[3][4]
Conversion to Glucose 41% ± 10.5%3-6 hours-[3][4]
Conversion to Lactate ~25%A few hours-[3]
Direct Conversion to Plasma Triglycerides <1%--[3]

These data are based on a review of human isotopic tracer studies.[3][4] The co-ingestion of glucose can alter these percentages, for instance by increasing the oxidation rate of the mixed sugars.[3]

Metabolic Pathways and Regulation

The fundamental differences in the metabolic pathways of glucose and fructose are visualized below. Glucose enters glycolysis, a tightly regulated pathway, with phosphofructokinase-1 (PFK-1) acting as a key rate-limiting step. Fructose, on the other hand, bypasses this crucial regulatory point, leading to a more rapid and less controlled influx of metabolites into the downstream pathways.[1][5]

metabolic_pathways cluster_glucose D-Glucose Metabolism cluster_fructose D-Fructose Metabolism (Liver) G D-Glucose-d6 G6P Glucose-6-P-d6 G->G6P Hexokinase/ Glucokinase F6P Fructose-6-P-d6 G6P->F6P Glycogen_G Glycogen G6P->Glycogen_G Glycogen Synthase F16BP Fructose-1,6-BP-d6 F6P->F16BP PFK-1 (Rate-limiting) TrioseP_G Triose-Phosphates-d'x' F16BP->TrioseP_G Pyruvate_G Pyruvate-d'x' TrioseP_G->Pyruvate_G TCA_G TCA Cycle Pyruvate_G->TCA_G F This compound F1P Fructose-1-P-d2 F->F1P Fructokinase TrioseP_F Triose-Phosphates-d'x' F1P->TrioseP_F Aldolase B Pyruvate_F Pyruvate-d'x' TrioseP_F->Pyruvate_F Glucose_F Glucose TrioseP_F->Glucose_F Gluconeogenesis Lactate_F Lactate TrioseP_F->Lactate_F TCA_F TCA Cycle Pyruvate_F->TCA_F Lipogenesis De Novo Lipogenesis Pyruvate_F->Lipogenesis

Caption: Metabolic pathways of D-Glucose-d6 and this compound.

Experimental Protocols

The following are summaries of methodologies used in studies comparing the metabolic fates of deuterated fructose and glucose.

Deuterium Metabolic Imaging (DMI)

This non-invasive technique allows for the in vivo measurement of the uptake and metabolism of deuterium-labeled substrates.

1. Animal Preparation and Tracer Administration:

  • Animal models (e.g., mice) are anesthetized.

  • A baseline anatomical MRI is acquired.

  • Deuterated substrate ([6,6'-d2]glucose or [6,6'-d2]fructose) is administered, typically via intravenous (IV) bolus injection or slow infusion.[6] A typical dose is 1.3 g of deuterated substrate per kg of body weight.[6]

2. DMI Data Acquisition:

  • Dynamic deuterium MR spectroscopic imaging (MRSI) is performed to track the signal of the deuterated substrate and its metabolites over time.[7]

  • A 3D MRSI acquisition allows for the spatial mapping of metabolism.[8]

3. Data Analysis:

  • The deuterium spectra are quantified at each time point and spatial location to generate time-activity curves and metabolic maps for the deuterated substrate and its products (e.g., deuterated water).[7]

  • These curves are then fitted to kinetic models to determine parameters such as initial uptake and decay time constants.[2]

dmi_workflow cluster_workflow DMI Experimental Workflow start Anesthetize Animal administer Administer [6,6'-d2]glucose or [6,6'-d2]fructose start->administer mri Acquire Dynamic Deuterium MRSI Data administer->mri process Quantify Spectra (Substrate & Metabolites) mri->process analyze Kinetic Modeling and Metabolic Map Generation process->analyze end Comparative Analysis analyze->end

Caption: A simplified workflow for a Deuterium Metabolic Imaging experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Metabolite Analysis

GC-MS is a powerful analytical technique used to separate and quantify small molecules, including deuterated sugars and their metabolites, in biological samples.

1. Sample Preparation and Extraction:

  • Plasma samples are collected from subjects who have been administered the deuterated tracer.

  • Proteins are precipitated from the plasma, often using an organic solvent like acetonitrile.[9]

  • The supernatant containing the metabolites is collected and dried.[10]

2. Derivatization:

  • To make the non-volatile sugars suitable for gas chromatography, they are chemically modified in a process called derivatization. A common method is the formation of O-methyloxime peracetate derivatives.[11] This involves a two-step reaction, first with methoxylamine hydrochloride and then with acetic anhydride.[11]

3. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the chromatographic column.[12]

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.[11]

  • By monitoring for the specific mass-to-charge ratios of the deuterated and non-deuterated metabolites, their concentrations can be accurately quantified.[11]

gcms_protocol cluster_protocol GC-MS Protocol for Deuterated Sugars start Collect Plasma Sample extract Protein Precipitation & Metabolite Extraction start->extract dry Dry Supernatant extract->dry derivatize Derivatization (e.g., O-methyloxime peracetate) dry->derivatize analyze GC-MS Analysis derivatize->analyze quantify Quantification of Deuterated Metabolites analyze->quantify end Data Interpretation quantify->end

Caption: Key steps in a GC-MS protocol for analyzing deuterated monosaccharides.

Conclusion

The metabolic fates of D-fructose and D-glucose are distinctly different, a fact underscored by studies using deuterated tracers. Fructose is rapidly taken up and metabolized almost exclusively by the liver, bypassing key regulatory steps of glycolysis and providing substrates for gluconeogenesis, lactate production, and de novo lipogenesis. Glucose, in contrast, is utilized more broadly throughout the body in a highly regulated manner. These fundamental metabolic differences have significant implications for health and disease and are a critical consideration for researchers and professionals in the fields of metabolism, nutrition, and drug development. The use of stable isotope tracers like this compound and D-Glucose-d6, coupled with advanced analytical techniques such as DMI and GC-MS, provides powerful tools to further elucidate these pathways and their roles in various physiological and pathological states.

References

A Comparative Guide to Validating D-Fructose Uptake: Stable Isotope Tracing vs. Fluorescent Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In metabolic research and drug development, accurately quantifying the cellular uptake of specific nutrients is paramount. Fructose, a key monosaccharide implicated in various metabolic diseases and cancer, is a subject of intense study. Its transport into cells is primarily mediated by the fructose-specific transporter GLUT5 and, to a lesser extent, by the dual-specificity transporter GLUT2. Validating the activity of these transporters and the subsequent intracellular flux of fructose requires robust and reliable methods.

This guide provides a comprehensive comparison of two predominant techniques for measuring fructose uptake: stable isotope tracing using D-Fructose-d2 and fluorescence-based assays using fluorescent sugar analogs. We will delve into their respective principles, experimental protocols, and performance characteristics to assist researchers in selecting the optimal method for their experimental needs.

Methodological Principles

1. Stable Isotope Tracing with this compound: This method is considered a gold standard for quantitative metabolic analysis. It involves incubating cells with fructose that has been labeled with a stable isotope, such as deuterium (in this compound) or Carbon-13. After incubation, the cells are lysed, and the intracellular metabolites are extracted. The amount of labeled fructose and its downstream metabolites are then quantified using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). This technique provides a direct, quantitative measure of fructose uptake and its metabolic fate without the structural alterations inherent in fluorescent probes.

2. Fluorescent Sugar Analogs: This high-throughput method utilizes sugar molecules covalently linked to a fluorophore. For fructose uptake, analogs like 1-NBD-Fructose (1NBDF) or 6-NBD-Fructose (6-NBDF) are employed.[1] These probes are added to cell cultures, and their uptake is monitored in real-time or at specific endpoints using fluorescence microscopy or a microplate reader. The intensity of the intracellular fluorescence is used as a proxy for the amount of sugar transported into the cell. While this method offers high temporal and spatial resolution, its accuracy hinges on the assumption that the fluorescent analog faithfully mimics the transport kinetics and specificity of natural fructose.[2]

A critical consideration is the choice of analog. While the topic prompts a comparison with fluorescent glucose analogs (e.g., 2-NBDG), extensive research indicates that the cellular uptake of 2-NBDG can occur independently of known glucose transporters, making it an unreliable proxy for glucose transport and, by extension, an inappropriate tool for validating fructose uptake.[3][4][5][6] Therefore, this guide focuses on the more relevant and specific fluorescent fructose analogs for a valid comparison.

Comparative Analysis: this compound vs. Fluorescent Fructose Analogs

To facilitate an objective comparison, the following table summarizes the key performance characteristics of each method.

FeatureThis compound with Mass SpectrometryFluorescent Fructose Analogs (e.g., 6-NBDF)
Specificity High: Directly measures the unmodified fructose backbone. Can distinguish fructose from other hexoses like glucose and mannose based on chromatographic separation and mass.[7][8]Moderate to High: Analogs like 6-NBDF show primary uptake via GLUT5 and uptake can be inhibited by D-fructose but not D-glucose.[1] However, the bulky fluorophore may alter transporter affinity and introduce off-target effects.[9]
Quantification Absolute & Quantitative: Provides precise concentration measurements (e.g., in µmol/mg protein) of intracellular labeled fructose and its metabolites.[10]Relative & Semi-Quantitative: Measures relative fluorescence units (RFU). Can be made more quantitative with calibration curves, but is primarily used to compare relative uptake between different conditions.
Sensitivity High: Mass spectrometry is capable of detecting very low concentrations of labeled metabolites.[8]High: Modern fluorescence detection systems are extremely sensitive.
Metabolic Fate Excellent: Can trace the labeled deuterium atoms into downstream metabolic pathways (e.g., glycolysis, gluconeogenesis, lipogenesis), providing a comprehensive metabolic map.[11][12]Limited: Most analogs are designed to be transported but not metabolized (e.g., modification at C-6 prevents phosphorylation), causing them to accumulate intracellularly.[1] This prevents the study of downstream metabolism.
Throughput Low to Medium: Sample preparation (metabolite extraction, derivatization) and MS run times are time-consuming, limiting the number of samples that can be processed.High: Amenable to 96- or 384-well plate formats, allowing for rapid screening of many samples, ideal for drug discovery and genetic screens.
Instrumentation Specialized: Requires access to a Gas or Liquid Chromatograph coupled with a Mass Spectrometer (GC-MS or LC-MS/MS).Standard: Requires a fluorescence microplate reader or a fluorescence microscope, which are common in most cell biology labs.
Spatial Resolution None: Provides an average measurement from a population of cells after lysis.High: Fluorescence microscopy allows for visualization of uptake in individual cells and subcellular compartments.[13]
Potential Artifacts Minimal artifacts related to the tracer itself. Potential for ion suppression in MS analysis must be controlled for.The bulky fluorophore can alter transport kinetics or lead to uptake via non-transporter mechanisms (e.g., endocytosis), especially with larger dyes.[9] Phototoxicity and photobleaching can also be concerns.

Experimental Protocols

Protocol 1: this compound Uptake and GC-MS Analysis

This protocol outlines a typical workflow for measuring the uptake of deuterated fructose in adherent cell cultures.

Materials:

  • Adherent cells cultured in 6-well plates

  • This compound (stable isotope tracer)

  • Glucose/Fructose-free culture medium (e.g., DMEM) supplemented with dialyzed FBS

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifugal evaporator (SpeedVac) or nitrogen evaporator

  • GC-MS system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to achieve ~75-80% confluency on the day of the experiment. Include extra wells for cell counting/protein quantification.

  • Starvation: On the day of the experiment, gently wash the cells twice with warm, glucose/fructose-free medium. Then, incubate the cells in this medium for 1-2 hours to deplete intracellular sugar stores.

  • Labeling: Prepare the labeling medium by dissolving this compound in the glucose/fructose-free medium to the desired final concentration (e.g., 5-10 mM).

  • Remove the starvation medium and add 1 mL of the this compound labeling medium to each well. Incubate for a defined period (e.g., 15-60 minutes) at 37°C. The optimal time should be determined empirically.

  • Uptake Termination & Washing: To stop the uptake, quickly aspirate the labeling medium and immediately wash the cells three times with 2 mL of ice-cold PBS per well. Perform washes quickly to minimize efflux.

  • Metabolite Extraction: Place the 6-well plate on dry ice. Add 600 µL of pre-chilled (-80°C) 80% methanol to each well.

  • Use a cell scraper to detach the cells into the methanol. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[14]

  • Protein Precipitation: Vortex the tubes briefly and incubate at -80°C for 20 minutes to precipitate proteins.

  • Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube or a glass vial suitable for evaporation.

  • Drying: Dry the metabolite extracts completely using a centrifugal evaporator or under a stream of nitrogen. Dried samples can be stored at -80°C.

  • Analysis: For GC-MS analysis, samples are typically derivatized to increase their volatility. The derivatized samples are then injected into the GC-MS to separate and quantify the deuterated fructose.

Protocol 2: Fluorescent Fructose Analog Uptake Assay

This protocol describes a high-throughput method for measuring fructose uptake using a fluorescent analog in a 96-well plate format.

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • Fluorescent fructose analog (e.g., 6-NBDF)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • D-Fructose and D-Glucose (for competition/control experiments)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.

  • Washing: Gently wash cells twice with 100 µL of warm Assay Buffer.

  • Pre-incubation (for inhibition studies): For wells testing competitive inhibition, add 50 µL of Assay Buffer containing a high concentration of unlabeled D-Fructose (e.g., 20 mM) or D-Glucose (negative control). For baseline uptake, add 50 µL of Assay Buffer only. Incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Prepare a 2X working solution of the fluorescent fructose analog (e.g., 100 µM 6-NBDF) in Assay Buffer. Add 50 µL of this solution to all wells, bringing the final volume to 100 µL and the final analog concentration to 50 µM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Uptake Termination: Quickly aspirate the probe-containing buffer. Wash the cells three times with 150 µL of ice-cold Assay Buffer per well.

  • Cell Lysis & Reading: Add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 5 minutes to ensure complete lysis.

  • Fluorescence Measurement: Place the 96-well plate in a fluorescence microplate reader. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (for NBD: Ex/Em ≈ 465/540 nm).

  • Data Normalization: In parallel wells, perform a protein quantification assay (e.g., BCA) or a cell viability assay (e.g., CellTiter-Glo) to normalize the fluorescence readings to cell number or total protein.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 Method A: this compound Uptake Workflow cluster_1 Method B: Fluorescent Analog Uptake Workflow A_start 1. Seed & Culture Cells (6-well plate) A_label 2. Incubate with This compound A_start->A_label A_wash 3. Wash with Ice-Cold PBS A_label->A_wash A_extract 4. Extract Metabolites (Cold 80% Methanol) A_wash->A_extract A_dry 5. Dry Extract A_extract->A_dry A_ms 6. Derivatize & Analyze by GC-MS A_dry->A_ms A_data 7. Quantitative Data (nmol/mg protein) A_ms->A_data B_start 1. Seed & Culture Cells (96-well plate) B_label 2. Incubate with Fluorescent Analog B_start->B_label B_wash 3. Wash with Cold Buffer B_label->B_wash B_lyse 4. Lyse Cells B_wash->B_lyse B_read 5. Read Fluorescence (Plate Reader) B_lyse->B_read B_norm 6. Normalize Data (e.g., to protein) B_read->B_norm B_data 7. Semi-Quantitative Data (RFU/µg protein) B_norm->B_data G cluster_membrane Cell Membrane cluster_extra cluster_intra GLUT1 GLUT1 G6P Glucose-6-P GLUT1->G6P Hexokinase GLUT2 GLUT2 GLUT2->G6P Hexokinase F6P Fructose-6-P GLUT2->F6P Hexokinase GLUT5 GLUT5 F1P Fructose-1-P GLUT5->F1P Fructokinase Glucose Glucose Glucose->GLUT1 Glucose->GLUT2 Fructose Fructose Fructose->GLUT2 Fructose->GLUT5

References

Assessing the Kinetic Isotope Effect of D-Fructose-d2 in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of kinetic isotope effects (KIEs) provides invaluable insights into enzyme reaction mechanisms, transition state structures, and the dynamics of catalysis. The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, and measuring this change—the KIE—offers a powerful tool for elucidating the bond-breaking and bond-forming steps within an enzymatic pathway. This guide focuses on the application of this principle to D-Fructose, a key monosaccharide in cellular metabolism, and its deuterated isotopologue, D-Fructose-d2.

While direct comparative kinetic data for this compound is not extensively available in published literature, this guide provides a framework for conducting such comparative studies. It outlines the theoretical basis, experimental protocols for key enzymatic assays involving fructose, and baseline kinetic data for unlabeled D-Fructose with pertinent enzymes. This information is intended to equip researchers with the necessary tools to perform these experiments and generate comparative data for this compound.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to the rate constant for the reaction with the heavier isotope (k_heavy).

KIE = k_light / k_heavy

A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly altered in the rate-determining step of the reaction. A KIE equal to 1 suggests that the isotopic substitution has no effect on the reaction rate, meaning the bond is not involved in the rate-determining step. An "inverse" KIE (less than 1) can also occur and provide mechanistic information. For this compound, the deuterium substitution is at specific carbon atoms, and a KIE would be expected in enzymatic reactions where a C-H bond at a deuterated position is cleaved in the rate-limiting step.

Comparative Kinetic Data of D-Fructose in Enzymatic Assays

The primary enzymes involved in the initial steps of fructose metabolism are Fructokinase (Ketohexokinase) and Hexokinase. These enzymes phosphorylate fructose to fructose-1-phosphate and fructose-6-phosphate, respectively, trapping it within the cell for further metabolism.

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)Organism/Tissue
Hexokinase D-Fructose1.9392.6--
Glucokinase (Hexokinase D) D-Fructose~300~2.5-fold higher than for glucose-Rat Liver
Fructokinase (Ketohexokinase) D-Fructose1.73339.3--

Note: The values presented are approximate and can vary based on experimental conditions such as pH, temperature, and buffer composition. The absence of a specific value is indicated by "-".

Experimental Protocols

To assess the kinetic isotope effect of this compound, researchers can adapt standard enzymatic assays for fructokinase and hexokinase. The core principle involves measuring the initial reaction rates at varying substrate concentrations for both unlabeled D-Fructose and this compound.

Fructokinase (Ketohexokinase) Activity Assay

This coupled assay measures the production of ADP, which is then used to generate a detectable signal.

Principle:

  • Fructokinase: D-Fructose + ATP → D-Fructose-1-Phosphate + ADP

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the fructokinase activity.

Materials:

  • Tris-HCl buffer (pH 7.4)

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • MgCl₂ solution

  • D-Fructose and this compound stock solutions of varying concentrations

  • Purified Fructokinase enzyme

  • UV-VIS Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, MgCl₂, PK, and LDH in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of Fructokinase enzyme.

  • Add a specific concentration of either D-Fructose or this compound to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 3-6 for a range of D-Fructose and this compound concentrations.

  • Plot V₀ versus substrate concentration for both isotopes and determine Km and Vmax using non-linear regression (e.g., Michaelis-Menten equation).

Hexokinase Activity Assay

This is a coupled enzymatic assay that measures the production of NADPH.[1][2]

Principle:

  • Hexokinase: D-Fructose + ATP → D-Fructose-6-Phosphate + ADP[1]

  • Phosphoglucose Isomerase (PGI): D-Fructose-6-Phosphate ⇌ D-Glucose-6-Phosphate[1]

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): D-Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺[1]

The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[1]

Materials:

  • Triethanolamine buffer (pH 7.6)

  • ATP solution

  • NADP⁺ solution

  • MgCl₂ solution

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • D-Fructose and this compound stock solutions of varying concentrations

  • Purified Hexokinase enzyme

  • UV-VIS Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, ATP, NADP⁺, MgCl₂, PGI, and G6PDH in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Add a specific concentration of either D-Fructose or this compound.

  • Initiate the reaction by adding a known amount of Hexokinase enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 3-6 for a range of D-Fructose and this compound concentrations.

  • Determine Km and Vmax for both isotopes by plotting V₀ versus substrate concentration and fitting to the Michaelis-Menten equation.

Visualizing the Experimental Workflow and Metabolic Pathway

To further aid in the conceptualization of these experiments and the underlying biological context, the following diagrams illustrate the experimental workflow for determining the kinetic isotope effect and the initial steps of the fructose metabolic pathway.

KIE_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_fructose Prepare D-Fructose & This compound Solutions reaction_mix Create Reaction Mixture prep_fructose->reaction_mix prep_reagents Prepare Assay Reagents (Buffers, Enzymes, Cofactors) prep_reagents->reaction_mix initiate_reaction Initiate Reaction with Enzyme reaction_mix->initiate_reaction measure_absorbance Monitor Absorbance Change (e.g., at 340 nm) initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities (V₀) measure_absorbance->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data determine_params Determine Km and Vmax (Michaelis-Menten Fit) plot_data->determine_params calc_kie Calculate KIE = k_light / k_heavy determine_params->calc_kie

Caption: Experimental workflow for determining the kinetic isotope effect.

Fructose_Metabolism cluster_pathways Initial Phosphorylation Pathways cluster_hk Hexokinase Pathway cluster_fk Fructokinase Pathway Fructose D-Fructose F6P Fructose-6-Phosphate Fructose->F6P Hexokinase ATP -> ADP F1P Fructose-1-Phosphate Fructose->F1P Fructokinase ATP -> ADP Glycolysis_HK Glycolysis F6P->Glycolysis_HK DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B AldolaseB Aldolase B Glycolysis_FK Glycolysis DHAP->Glycolysis_FK Glyceraldehyde->Glycolysis_FK Triose Kinase ATP -> ADP

Caption: Initial steps of the D-Fructose metabolic pathway.

References

A Methodological Guide for Inter-Laboratory Comparison of D-Fructose-d2 Metabolomics Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison of metabolomics data derived from stable isotope tracing with D-Fructose-d2. Given the inherent variability in mass spectrometry techniques and sample handling, establishing robust and reproducible methods is critical for the validation of findings in metabolic research. This document outlines standardized experimental protocols, presents a model for comparative data analysis, and visualizes key workflows and metabolic pathways.

Experimental Protocols

A standardized protocol is essential to minimize inter-lab variability. The following sections detail a recommended methodology for a comparative study involving this compound.

1.1. Cell Culture and Isotope Labeling

  • Cell Line: A well-characterized and stable cell line, such as HEK293 or HepG2, should be used.

  • Culture Medium: A base medium deficient in glucose and fructose (e.g., custom DMEM) should be used as the foundation.

  • Labeling Medium: The base medium is supplemented with a known concentration of this compound (e.g., 10 mM). It is critical that all participating laboratories use the same batch of labeled fructose to avoid variability in isotopic purity.

  • Procedure:

    • Cells are seeded and grown to approximately 70-80% confluency.

    • The standard growth medium is removed, and cells are washed twice with phosphate-buffered saline (PBS).

    • The labeling medium containing this compound is added, and cells are incubated for a defined period (e.g., 24 hours) to achieve a metabolic steady state.

1.2. Metabolite Extraction

  • Reagents:

    • Ice-cold 80% Methanol (LC-MS grade)

    • Ice-cold PBS

  • Procedure:

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular metabolites.

    • Add a defined volume of ice-cold 80% methanol to the culture plate (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells in the methanol solution and transfer the entire lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

1.3. LC-MS/MS Analysis

  • Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like sugar phosphates.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used to distinguish between labeled and unlabeled metabolites.

  • Data Acquisition: Data should be acquired in both positive and negative ion modes to cover a wider range of metabolites. A targeted approach using a predefined list of m/z values for fructose-d2 metabolites is recommended for quantitative comparison.

Data Presentation: A Hypothetical Comparison

To illustrate how data from an inter-laboratory study could be presented, the following tables summarize hypothetical results from two independent laboratories ("Lab A" and "Lab B") analyzing identical samples.

Table 1: Comparison of Key LC-MS/MS Instrumentation Parameters

ParameterLab ALab B
Mass Spectrometer High-Resolution Q-TOFHigh-Resolution Orbitrap
Ionization Mode Negative ESINegative ESI
Scan Range (m/z) 50 - 100050 - 1000
Capillary Voltage 3.5 kV3.0 kV
Collision Energy Ramped 10-40 eVRamped 15-45 eV
LC Column HILIC, 2.1 x 100 mm, 1.7 µmHILIC, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile

Table 2: Hypothetical Quantitative Comparison of Key Fructose-d2 Metabolites

This table shows the relative abundance of key metabolites from the fructolysis pathway, normalized to an internal standard. Data are presented as mean ± standard deviation (n=5).

MetaboliteMass IsotopologueLab A (Relative Abundance)Lab B (Relative Abundance)% Difference
Fructose-1-PhosphateM+21.00 ± 0.080.95 ± 0.115.0%
Fructose-1,6-BisphosphateM+20.82 ± 0.060.77 ± 0.096.1%
Dihydroxyacetone PhosphateM+20.65 ± 0.050.71 ± 0.07-9.2%
Glyceraldehyde-3-PhosphateM+20.63 ± 0.040.69 ± 0.08-9.5%
PyruvateM+20.41 ± 0.030.38 ± 0.057.3%
LactateM+20.91 ± 0.070.99 ± 0.10-8.8%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the relevant metabolic pathway for this study.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_comparison Inter-Lab Comparison A Cell Culture with This compound B Metabolite Extraction (80% Methanol) A->B C LC-MS/MS Analysis (HILIC) B->C D Data Processing (Peak Integration) C->D E Statistical Analysis & Normalization D->E F Lab A Data E->F G Lab B Data E->G H Comparative Analysis (CV%, Bias) F->H G->H G Fructose_d2 This compound F1P_d2 Fructose-1-Phosphate-d2 Fructose_d2->F1P_d2 Fructokinase FBP_d2 Fructose-1,6-Bisphosphate-d2 F1P_d2->FBP_d2 PFKFB DHAP_d2 DHAP-d2 FBP_d2->DHAP_d2 Aldolase B G3P_d2 G3P-d2 FBP_d2->G3P_d2 Aldolase B Pyruvate_d2 Pyruvate-d2 G3P_d2->Pyruvate_d2 Glycolysis (multiple steps) Lactate_d2 Lactate-d2 Pyruvate_d2->Lactate_d2 LDH

Unraveling Cellular Fates: A Comparative Guide to D-Fructose-d2 Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of fructose is paramount. This guide provides an objective comparison of D-Fructose-d2 tracing with other common isotopic tracers, offering insights into their respective strengths in correlating with functional cellular outcomes. We present supporting experimental data, detailed methodologies, and clear visualizations to facilitate informed decisions in your research.

The consumption of D-fructose has been linked to a variety of cellular outcomes, including de novo lipogenesis, altered signaling pathways, and shifts in energy metabolism. To dissect these effects, stable isotope tracers are indispensable tools. Among these, deuterium-labeled fructose (this compound), such as [6,6'-2H2]fructose, has emerged as a valuable probe, offering distinct advantages over more traditional carbon-13 (13C) labeled tracers.

Performance Comparison: this compound vs. Alternative Tracers

This section compares the utility of this compound with commonly used 13C-labeled fructose and glucose tracers in assessing key cellular metabolic outcomes.

Cellular Outcome This compound ([6,6'-2H2]fructose) [U-13C6]-D-fructose [U-13C6]-D-glucose
De Novo Lipogenesis (DNL) Enables robust measurement of hepatic DNL. Deuterated water (D2O) produced from fructose metabolism is a key indicator.[1]Allows for detailed analysis of carbon flux into fatty acid synthesis through Mass Isotopomer Distribution Analysis (MIDA).[2]Standard tracer for assessing glucose contribution to lipogenesis.
Hepatic Fructose Uptake & Metabolism Deuterium Metabolic Imaging (DMI) provides a direct, non-invasive measure of hepatic fructose uptake and its rapid metabolism into triose phosphates. The resulting deuterated water (HDO) signal is less confounded by whole-body metabolism compared to glucose tracers.[3][4]Enables detailed metabolic flux analysis within the liver.Hepatic uptake is regulated by energy status, providing a different metabolic profile compared to the largely unregulated uptake of fructose.
TCA Cycle Activity Allows for the detection of deuterated metabolites like glutamate/glutamine (glx), indicating entry into the TCA cycle.[4]Provides detailed insights into the contribution of fructose carbons to TCA cycle intermediates.[2]A primary tracer for quantifying TCA cycle flux from glucose.
Cost & Sensitivity Generally more cost-effective than 13C-labeled compounds. Deuterium's shorter T1 relaxation times in NMR can lead to higher sensitivity per unit of time in Deuterium Metabolic Imaging (DMI).[3][5]More expensive than deuterated tracers.Cost is a factor for in vivo studies.
Analytical Method Primarily Nuclear Magnetic Resonance (NMR) for DMI and Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolic flux analysis.[2]GC-MS and LC-MS are standard.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in fructose metabolism and its analysis, the following diagrams illustrate key signaling pathways and a typical experimental workflow for stable isotope tracing.

Fructose_Metabolism_Signaling cluster_cell Hepatocyte Fructose D-Fructose GLUT2_5 GLUT2/5 Fructose->GLUT2_5 F1P Fructose-1-Phosphate GLUT2_5->F1P Ketohexokinase (KHK) DHAP DHAP F1P->DHAP Aldolase B GA Glyceraldehyde F1P->GA Aldolase B ChREBP ChREBP Activation F1P->ChREBP Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate GA->G3P Triokinase G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acids AcetylCoA->FattyAcids De Novo Lipogenesis Citrate Citrate TCA->Citrate Citrate->AcetylCoA Lipogenesis Lipogenic Gene Expression ChREBP->Lipogenesis

Fructose Metabolism and Lipogenesis Pathway.

Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture 1. Cell Culture or In Vivo Model TracerAdmin 2. Administer This compound CellCulture->TracerAdmin Incubation 3. Incubation/ Metabolic Labeling TracerAdmin->Incubation Quenching 4. Quench Metabolism & Harvest Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Derivatization 6. Derivatization (for GC-MS) Extraction->Derivatization Analysis 7. GC-MS or NMR Analysis Derivatization->Analysis DataProcessing 8. Data Processing & Flux Analysis Analysis->DataProcessing

Stable Isotope Tracing Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments involving this compound and 13C-fructose tracing.

Protocol 1: this compound Tracing for Hepatic De Novo Lipogenesis (In Vivo)

Objective: To quantify the rate of de novo lipogenesis in the liver using a deuterated fructose tracer.

Methodology:

  • Animal Model: C57BL/6J mice on a high-fructose diet.

  • Tracer Administration: Administer [6,6'-2H2]fructose via oral gavage or intravenous infusion. Concurrently, provide deuterated water (D2O) in the drinking water to label the body water pool.

  • Sample Collection: At specified time points, collect blood and liver tissue.

  • Metabolite Extraction:

    • For liver tissue, homogenize in a 2:1 chloroform:methanol solution to extract lipids.

    • For plasma, isolate VLDL (Very Low-Density Lipoprotein) fractions.

  • Analysis:

    • Saponify the lipid extract to release fatty acids.

    • Derivatize fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the deuterium enrichment in palmitate and other fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculate the fractional contribution of de novo synthesized fatty acids to the total fatty acid pool based on the deuterium enrichment in the fatty acids relative to the deuterium enrichment of the body water.

Protocol 2: [U-13C6]-D-fructose Tracing for Cellular Metabolic Flux Analysis

Objective: To trace the metabolic fate of fructose carbons into various metabolic pathways in cultured cells.

Methodology:

  • Cell Culture: Culture cells (e.g., HepG2 hepatocytes, adipocytes) in a glucose-free medium supplemented with a known concentration of [U-13C6]-D-fructose.

  • Metabolic Labeling: Incubate cells for a defined period to allow for the incorporation of 13C into downstream metabolites.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly wash cells with ice-cold saline.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the extract.

    • Separate the polar (metabolites) and non-polar (lipids) phases.

  • Analysis:

    • Analyze the polar fraction for labeled intermediates of glycolysis, the TCA cycle, and amino acids using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.

    • Analyze the non-polar fraction for 13C-enrichment in fatty acids after derivatization.

  • Data Analysis: Use Mass Isotopomer Distribution Analysis (MIDA) to determine the fractional contribution of fructose to the synthesis of various metabolites and to calculate metabolic fluxes.[2]

Conclusion

This compound tracing, particularly using [6,6'-2H2]fructose coupled with Deuterium Metabolic Imaging, presents a powerful and cost-effective method for investigating in vivo fructose metabolism, especially in the liver. Its key advantage lies in providing a clearer, organ-specific readout with less interference from whole-body metabolism compared to some other tracers. For detailed intracellular flux analysis at the subcellular level, 13C-labeled fructose remains the gold standard. The choice of tracer ultimately depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. By carefully considering the comparative data and protocols presented, researchers can better design and execute experiments to elucidate the complex role of fructose in cellular function and disease.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling D-Fructose-d2

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

D-Fructose is generally not considered a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks, particularly when handling the substance in powdered form.

Recommended Personal Protective Equipment:

  • Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: While protective garments are not typically required for handling D-Fructose, wearing gloves is good laboratory practice to prevent contamination of the product and ensure personal hygiene.[1][2] Nitrile gloves are a suitable choice.

  • Respiratory Protection: In situations where dust may be generated, such as weighing or transferring the powder, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A particulate filter device (EN 143, P1) is recommended for dust formation.[3][4]

  • Body Protection: Standard laboratory coats are sufficient to prevent skin contact.[5]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of D-Fructose-d2 and ensuring a safe laboratory environment.

Handling:

  • Ensure adequate ventilation in the work area to minimize dust exposure.[1][5]

  • Avoid the formation of dust during handling.

  • Wash hands thoroughly after handling the material.[6]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep containers tightly closed to prevent moisture absorption.

  • Store away from strong oxidizing agents, as these are incompatible materials.[1]

First Aid and Emergency Procedures

In the event of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[1][8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms occur, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Get medical attention if you feel unwell.[5][8]

Disposal Plan

This compound, like its non-deuterated counterpart, is a non-hazardous, water-soluble sugar. Disposal should be in accordance with local, state, and federal regulations.

  • Aqueous Solutions: Non-hazardous aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the solution's pH is between 5.5 and 9.5 and it does not contain other hazardous materials.[3]

  • Solid Waste: Uncontaminated solid this compound can be disposed of as non-hazardous solid waste. It is recommended to place it in a sealed container to prevent dust generation and dispose of it with regular laboratory trash.[4][7]

  • Contaminated Waste: If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste and disposed of according to the specific protocols for the contaminant.

  • Empty Containers: Empty containers should be rinsed with water, and the rinsate can be disposed of down the drain. The clean, empty container can then be discarded with regular laboratory waste.[7]

Physical and Chemical Properties

The following table summarizes the key quantitative data for D-Fructose. The properties of this compound are expected to be very similar.

PropertyValue
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Appearance White crystalline powder
Melting Point 103 - 105 °C (217.4 - 221 °F)
Solubility Highly soluble in water
Autoignition Temperature Not applicable

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment & Disposal cluster_disposal Waste Streams A Review SDS & Procedures B Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) A->B C Weigh/Transfer in Ventilated Area (Use fume hood if dusty) B->C D Perform Experimental Protocol C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Non-Hazardous Solid Waste F->G Solid H Aqueous Waste (Drain Disposal) F->H Aqueous Solution I Contaminated Waste (Hazardous) F->I Contaminated

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.